molecular formula C6H3ClN2S B1498234 7-Chlorothieno[3,2-d]pyrimidine CAS No. 31492-65-6

7-Chlorothieno[3,2-d]pyrimidine

Cat. No.: B1498234
CAS No.: 31492-65-6
M. Wt: 170.62 g/mol
InChI Key: AFGLXVCTXPSKTG-UHFFFAOYSA-N
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Description

7-Chlorothieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C6H3ClN2S and its molecular weight is 170.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chlorothieno[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chlorothieno[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGLXVCTXPSKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)C(=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660105
Record name 7-Chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31492-65-6
Record name 7-Chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical properties of 7-Chlorothieno[3,2-d]pyrimidine for drug design

Author: BenchChem Technical Support Team. Date: February 2026

The Chemical Properties and Medicinal Utility of 7-Chlorothieno[3,2-d]pyrimidine in Drug Design[1]

Executive Summary

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in modern drug discovery, serving as a potent bioisostere for quinazoline and purine cores.[1] Its utility is most pronounced in the design of kinase inhibitors (e.g., PI3K, EGFR, CDK) where the bicyclic system mimics the adenine moiety of ATP.[1]

This guide focuses on the chemical properties and synthetic utility of 7-chlorothieno[3,2-d]pyrimidine and its derivatives. While the 4-position (pyrimidine ring) is the standard electrophilic site for introducing hinge-binding motifs, the 7-position (thiophene ring) offers a critical vector for optimizing pharmacokinetic (PK) properties, metabolic stability, and selectivity via hydrophobic interactions.[1]

Structural Architecture & Electronic Properties

To leverage this scaffold effectively, one must understand the distinct electronic zones of the thieno[3,2-d]pyrimidine system.[1]

Numbering and Nomenclature

The fusion of a thiophene ring to a pyrimidine ring creates a bicyclic aromatic system. Correct numbering is vital for SAR (Structure-Activity Relationship) discussions.[1]

  • Positions 1 & 3: Nitrogen atoms (H-bond acceptors).[1]

  • Position 4: The "Gateway" carbon. Highly electron-deficient due to the adjacent nitrogens. In 4-chlorothieno[3,2-d]pyrimidine , this is the primary site for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Position 7: Located on the thiophene ring (alpha to the bridgehead). This position is electron-rich compared to the pyrimidine ring but can be functionalized via Electrophilic Aromatic Substitution (

    
    ) or directed metalation.[1]
    
The "7-Chloro" Effect

Introducing a chlorine atom at the 7-position (C7) alters the physicochemical profile:

  • Lipophilicity: Increases LogP, potentially improving membrane permeability.

  • Metabolic Blocking: C7 is a common site for oxidative metabolism (e.g., by CYP450s). Chlorination blocks this "soft spot," extending half-life (

    
    ).[1]
    
  • Steric Occlusion: The 7-Cl substituent projects into the "back pocket" or solvent-exposed region of kinase active sites, often improving selectivity against homologous kinases.[1]

Reactivity Profile & Synthetic Utility

The chemical utility of 7-chlorothieno[3,2-d]pyrimidine is defined by the orthogonal reactivity of its two rings.[1]

Reactivity Map

ReactivityMap Scaffold Thieno[3,2-d]pyrimidine Core C4 Position C4 (Pyrimidine) Scaffold->C4 High Electrophilicity C7 Position C7 (Thiophene) Scaffold->C7 Nucleophilic Character SNAr SNAr C4->SNAr S_NAr Reactions (Amination/Etherification) SEAr SEAr C7->SEAr Electrophilic Subst. (Halogenation) Coupling Coupling C7->Coupling Cross-Coupling (Suzuki/Stille via 7-Br/Cl)

Figure 1: Orthogonal reactivity zones.[1] C4 is susceptible to nucleophilic attack, while C7 allows for electrophilic functionalization or metal-catalyzed coupling.[1]

Synthetic Pathways

The synthesis typically proceeds via the "4-chloro" intermediate, with the 7-substituent introduced either pre-cyclization or post-cyclization.[1]

Pathway A: Post-Cyclization Functionalization (Most Common) [1]

  • Cyclization: Formation of thieno[3,2-d]pyrimidin-4(3H)-one.[1][2]

  • C7-Halogenation: Electrophilic halogenation (Chlorination/Bromination) at C7.

  • C4-Activation: Conversion of the C4-carbonyl to C4-Cl using

    
    .
    
  • Derivatization: Sequential substitution (C4 first, then C7).

Pathway B: Pre-Cyclization (De Novo) [1]

  • Start with a 3-amino-4-chlorothiophene-2-carboxylate to build the chlorine into the thiophene ring before forming the pyrimidine.[1] This is preferred if the 7-Cl position is sensitive to conditions used in Pathway A.

Experimental Protocols

The following protocols describe the synthesis of the core 4,7-dichlorothieno[3,2-d]pyrimidine scaffold, a versatile building block where the 4-Cl is reactive and the 7-Cl serves as a structural element.

Protocol 3.1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
  • Reagents: Methyl 3-aminothiophene-2-carboxylate (1.0 eq), Formamide (excess).

  • Conditions: Heat at 180°C for 4-6 hours.

  • Mechanism: Cyclocondensation.

  • Workup: Cool to RT. The product precipitates. Filter, wash with water and cold ethanol.[1]

  • Yield: Typically >80%.

Protocol 3.2: Electrophilic Chlorination at C7
  • Starting Material: Thieno[3,2-d]pyrimidin-4(3H)-one.[1][2]

  • Reagents: N-Chlorosuccinimide (NCS) (1.1 eq), Acetic Acid (solvent).[1]

  • Conditions: 60-80°C for 2-4 hours.

  • Note: For Bromination (more reactive for Suzuki coupling), use N-Bromosuccinimide (NBS).[1]

  • Outcome: 7-chlorothieno[3,2-d]pyrimidin-4(3H)-one.

Protocol 3.3: Chlorination at C4 (Activation)
  • Starting Material: 7-chlorothieno[3,2-d]pyrimidin-4(3H)-one.[1]

  • Reagents:

    
     (excess), catalytic DMF.
    
  • Conditions: Reflux (100-110°C) for 3 hours.

  • Workup: Evaporate excess

    
    . Pour residue onto crushed ice/NaHCO3 (Caution: Exothermic). Extract with DCM.
    
  • Product: 4,7-Dichlorothieno[3,2-d]pyrimidine .[1]

Quantitative Data: Reactivity Comparison
PositionSubstituentReaction TypeRelative RatePrimary Utility
C4 -Cl

(Amines)
FastHinge Binding (Kinase)
C4 -ClSuzuki CouplingModerateAryl installation
C7 -ClSuzuki CouplingVery SlowStructural/Metabolic Stability
C7 -BrSuzuki CouplingModerateLibrary Diversity (Tail)

Medicinal Chemistry & Case Studies

Kinase Inhibitor Design (PI3K/mTOR)

The thieno[3,2-d]pyrimidine scaffold is a bioisostere of the quinazoline core found in drugs like Gefitinib.[1]

  • Hinge Binding: The N1 and C2-H of the pyrimidine ring interact with the hinge region of the kinase ATP-binding pocket.

  • 7-Position Role: In PI3K inhibitors (e.g., GDC-0941 analogs), substituents at C7 project into the affinity pocket.[1] A 7-chloro or 7-bromo group can fill hydrophobic cavities that are unique to specific isoforms, enhancing selectivity (e.g., PI3K

    
     vs PI3K
    
    
    
    ).[1]
Workflow: From Scaffold to Lead

DrugDesignWorkflow Step1 Scaffold Selection (Thieno[3,2-d]pyrimidine) Step2 C4 Functionalization (Hinge Binder Introduction) Step1->Step2 S_NAr with Anilines Step3 C7 Optimization (PK/Selectivity Tuning) Step2->Step3 Halogenation/Coupling Step4 Lead Candidate (e.g., PI3K Inhibitor) Step3->Step4 SAR Refinement

Figure 2: Strategic workflow for utilizing the scaffold. C4 is addressed first for potency, followed by C7 for physicochemical optimization.

Structural Alert: 7-Chlorothieno[3,2-b]pyridine

Note: Do not confuse the [3,2-d]pyrimidine with the [3,2-b]pyridine isomer.[1] The latter lacks the N3 nitrogen and has a significantly different H-bond acceptor profile, often resulting in lower water solubility.[1]

References

  • Vertex AI Search. (2025). Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library. ACS Publications.[2][3] Link[1]

  • MDPI. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity. Molecules. Link[1]

  • National Institutes of Health (NIH). (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. Link

  • ChemicalBook. (2026). 4-Chlorothieno[3,2-d]pyrimidine Chemical Properties and Suppliers. Link

  • PubChem. (2024).[4][5] 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde Structure and Data. Link[1]

Sources

7-Chlorothieno[3,2-d]pyrimidine: A Strategic Bioisostere for Quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for medicinal chemists and drug discovery scientists focusing on the strategic application of 7-chlorothieno[3,2-d]pyrimidine as a bioisostere for the quinazoline scaffold.

Technical Guide for Medicinal Chemistry & Structure-Based Drug Design

Part 1: Executive Summary & Rationale

The quinazoline scaffold (e.g., Gefitinib, Erlotinib) is a privileged structure in kinase inhibition, targeting the ATP-binding pocket. However, quinazolines often suffer from poor aqueous solubility, high metabolic liability, and crowded intellectual property (IP) space.

Scaffold hopping to 7-chlorothieno[3,2-d]pyrimidine offers a validated solution. By replacing the fused benzene ring with a thiophene moiety and installing a chlorine atom at position 7, researchers can achieve:

  • Improved Physicochemical Properties: The 5-membered thiophene ring reduces molecular weight (MW) and lipophilicity (cLogP) while disrupting planar stacking, often enhancing solubility.

  • Electronic Tuning: Thiophene is

    
    -excessive (electron-rich) compared to benzene, altering the pKa of the pyrimidine nitrogens (N1/N3) and influencing hydrogen bond strength with the hinge region.
    
  • Metabolic Blocking: The C7-position on the thiophene ring is a metabolic soft spot. Chlorination at C7 blocks oxidative metabolism (e.g., hydroxylation) and fills hydrophobic pockets (e.g., the "gatekeeper" or solvent-front regions) previously occupied by quinazoline C6/C7 substituents.

Part 2: Structural & Electronic Analysis

Bioisosteric Overlay

The thieno[3,2-d]pyrimidine scaffold mimics the hydrogen bond acceptor/donor vectors of quinazoline but with altered geometry.

  • Quinazoline: 6,6-fused system. Bond angles ~120°.

  • Thieno[3,2-d]pyrimidine: 6,5-fused system. The thiophene C-S-C angle is ~92°, and C-C-C angles are ~111°. This "compresses" the scaffold, potentially avoiding steric clashes in the back-pocket of kinases.

Visualization: Scaffold Superposition

The following diagram illustrates the structural relationship and numbering alignment between the two scaffolds.

Bioisostere_Overlay cluster_0 Quinazoline Scaffold cluster_1 7-Chlorothieno[3,2-d]pyrimidine Q_Core Quinazoline Core (6,6-Fused) Q_N1 N1 (Hinge Acceptor) Q_Core->Q_N1 Q_C4 C4 (Substituent Vector) Q_Core->Q_C4 Q_C7 C7 (Solvent Front) Q_Core->Q_C7 T_N1 N1 (Hinge Acceptor) Q_N1->T_N1 Bioisosteric Match T_C4 C4 (SNAr Handle) Q_C4->T_C4 Vector Alignment T_C7 C7-Cl (Metabolic Block/Fill) Q_C7->T_C7 Functional Equivalence T_Core Thieno[3,2-d]pyrimidine (6,5-Fused) T_Core->T_N1 T_Core->T_C4 T_Core->T_C7

Caption: Structural mapping of Quinazoline vs. 7-Chlorothieno[3,2-d]pyrimidine. Note the correspondence between the Quinazoline C7 and Thieno C7 positions.

Electronic Comparison Table
FeatureQuinazoline (Substituted)7-Chlorothieno[3,2-d]pyrimidineImpact on Drug Design
Ring System Benzene (6-membered)Thiophene (5-membered)Reduced MW (~26 Da less), altered solubility.
Electronics

-Neutral / Electron-deficient

-Excessive (Electron-rich)
Higher electron density on N1/N3; potentially stronger H-bonds.
C7 Substituent Often -OR (Methoxy/Ethoxy)-Cl (Chloro)Cl is a lipophilic bioisostere for -OMe or -Me; blocks metabolism.
Solubility Often Low (Planar stacking)Improved (Dipole/Packing)Better oral bioavailability potential.
Metabolic Liability C6/C7 O-dealkylationC7 Oxidation (Blocked by Cl)7-Cl prevents thiophene ring opening or oxidation.

Part 3: Synthetic Methodology

The synthesis of the core scaffold, 4,7-dichlorothieno[3,2-d]pyrimidine , is the industry standard for accessing this chemical space. This intermediate allows for sequential functionalization: SNAr at C4 (first) followed by Pd-catalyzed coupling at C7 (second).

Reaction Scheme

The synthesis typically starts from methyl 3-aminothiophene-2-carboxylate.

Synthesis_Pathway Start Methyl 3-aminothiophene- 2-carboxylate Step1 Cyclization (Formamide, 190°C) Start->Step1 Inter1 Thieno[3,2-d]pyrimidin-4(3H)-one Step1->Inter1 Step2 Electrophilic Chlorination (SO2Cl2 or NCS) Inter1->Step2 Step3 Aromatization/Chlorination (POCl3, Reflux) Inter1->Step3 Direct POCl3 (Yields 4-Cl only) Inter2 7-Chlorothieno[3,2-d] pyrimidin-4(3H)-one Step2->Inter2 Inter2->Step3 Product 4,7-Dichlorothieno[3,2-d] pyrimidine Step3->Product

Caption: Synthetic route to the versatile 4,7-dichlorothieno[3,2-d]pyrimidine scaffold.

Detailed Protocol: Synthesis of 4,7-Dichlorothieno[3,2-d]pyrimidine

Step 1: Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one

  • Reagents: Methyl 3-aminothiophene-2-carboxylate (1.0 eq), Formamide (excess, ~10 vol).

  • Procedure: Heat the mixture to 180–190 °C for 4–6 hours.

  • Workup: Cool to room temperature. The product precipitates. Filter, wash with water and cold ethanol.

  • Yield: Typically 80–90%.

Step 2: Chlorination (Formation of the 4,7-Dichloro Core) Note: While 7-chloro can be installed via SO2Cl2 on the ketone, a common variation uses POCl3 on the 7-bromo or 7-H precursor if the 7-Cl is not commercially available. Below is the protocol for converting the 7-chloro-4-one to the 4,7-dichloro product.

  • Reagents: 7-Chlorothieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq), POCl3 (5–10 eq), DIPEA (catalytic or 1.0 eq).

  • Procedure: Suspend the starting material in POCl3. Add DIPEA slowly. Reflux (105 °C) for 3–5 hours until the solution is clear.

  • Workup: Remove excess POCl3 under reduced pressure. Pour the residue onto crushed ice (carefully!). Extract with DCM or EtOAc. Wash with saturated NaHCO3 and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation: 1H NMR (CDCl3) should show the disappearance of the NH peak and a shift in the thiophene proton.

Functionalization Strategy (SAR)

Once the 4,7-dichloro scaffold is in hand, the reactivity order is distinct:

  • C4 Position (SNAr): Highly reactive. Displace with amines (anilines, aliphatic amines) at Room Temperature or mild heating (60 °C) in iPrOH or DMF.

  • C7 Position (Suzuki/Sonogashira): Less reactive. Requires Pd-catalysis (e.g., Pd(dppf)Cl2, Pd(PPh3)4) and heat (90–120 °C) to install aryl or heteroaryl groups.

Part 4: Medicinal Chemistry Case Studies

PI3K Inhibitors (GDC-0941 Analogs)

In the development of PI3K inhibitors like Pictilisib (GDC-0941), the thieno[3,2-d]pyrimidine scaffold was utilized to optimize binding in the affinity pocket.

  • Modification: The 7-position (often substituted with methyl or H in early hits) can be chlorinated to fill small hydrophobic pockets near the ribose binding site, improving potency against PI3K

    
     or PI3K
    
    
    
    isoforms.
EGFR Inhibitors

Researchers have replaced the quinazoline core of Gefitinib with 7-chlorothieno[3,2-d]pyrimidine.

  • Outcome: The 7-Cl mimics the lipophilic bulk of the quinazoline C6/C7 substituents but with a smaller footprint. This often retains EGFR potency while significantly improving the solubility profile, addressing a major liability of quinazoline drugs.

Part 5: References

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines. Molecules, 2022.

  • Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library. ACS Combinatorial Science, 2006.

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 2013.

  • Synthesis and Evaluation of Thieno[3,2-d]pyrimidine Derivatives as Novel FMS Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2019.

  • 2,4-Dichlorothieno[3,2-d]pyrimidine Synthesis and Properties. ChemicalBook, 2024.

therapeutic potential of thieno[3,2-d]pyrimidine scaffolds in oncology

Author: BenchChem Technical Support Team. Date: February 2026

Title: Therapeutic Potential of Thieno[3,2-d]pyrimidine Scaffolds in Oncology: A Technical Deep Dive

Executive Summary

The thieno[3,2-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, particularly within oncology. Functioning as a bioisostere of quinazoline (the core of drugs like Gefitinib and Erlotinib) and purine bases (adenine), this bicyclic system offers unique physicochemical properties—enhanced solubility, distinct metabolic stability profiles, and versatile vectors for substitution—that allow for the precise targeting of lipid and protein kinases.

This guide analyzes the structural rationale behind this scaffold, its successful application in PI3K inhibition (exemplified by Pictilisib/GDC-0941), and its emerging utility in dual EGFR/VEGFR-2 and CDK7 inhibition. It provides actionable protocols for synthesis and biological validation, serving as a blueprint for researchers optimizing this pharmacophore.

Structural & Chemical Rationale

The thieno[3,2-d]pyrimidine core consists of a thiophene ring fused to a pyrimidine ring.[1] Its utility stems from three key factors:

  • Bioisosterism: It mimics the ATP-binding motif of the quinazoline scaffold but with a slightly different electronic distribution and steric footprint. The sulfur atom in the thiophene ring acts as a hydrogen bond acceptor and modulates the lipophilicity (LogP) of the molecule.

  • Vector Exploration:

    • C-4 Position: Typically substituted with a morpholine or amine group.[2][3] This moiety often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket (e.g., Val851 in PI3K

      
      ).
      
    • C-2 Position: Allows for the introduction of aryl or heteroaryl groups (e.g., indazole in GDC-0941) to access the "affinity pocket" or "selectivity pocket" deep within the enzyme.

    • C-6 Position: A solvent-exposed vector ideal for solubilizing groups (e.g., piperazines) that improve pharmacokinetics without disrupting ligand efficiency.

Table 1: Comparative Physicochemical Profiles

FeatureQuinazoline (Reference)Thieno[3,2-d]pyrimidineImpact
Core Geometry 6,6-bicyclic5,6-bicyclicAltered bond angles allow access to restricted pockets.
H-Bonding N1, N3 acceptorsN1, N3 acceptors + S interactionAdditional weak interactions via Sulfur.
Solubility Low to ModerateModerate to HighImproved oral bioavailability formulations.
Metabolic Liability C-6/C-7 oxidation proneThiophene oxidation possibleDistinct metabolite profile; reduced quinone-imine formation risk.

Target Landscape & Mechanism of Action

Primary Target: Class I PI3K Isoforms

The most advanced application of this scaffold is in the inhibition of Phosphoinositide 3-kinases (PI3K). The lead compound, Pictilisib (GDC-0941) , demonstrates how the scaffold anchors into the ATP-binding cleft.

  • Mechanism: ATP-competitive inhibition.

  • Key Interaction: The oxygen atom of the morpholine ring at C-4 acts as a hydrogen bond acceptor for the amide backbone of Val851 (hinge region). The indazole moiety at C-2 penetrates the hydrophobic affinity pocket, conferring potency.

Emerging Targets: EGFR, VEGFR-2, and CDK7

Recent SAR studies indicate that modifying the C-4 substituent from morpholine to an aniline derivative shifts selectivity towards Tyrosine Kinases (EGFR/VEGFR) or Cyclin-Dependent Kinases (CDK7), highlighting the scaffold's "chameleon-like" adaptability.

Pathway Visualization

The following diagram illustrates the PI3K/AKT/mTOR signaling cascade blocked by thieno[3,2-d]pyrimidine inhibitors.

PI3K_Pathway RTK RTK (e.g., EGFR, HER2) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (Protein Kinase B) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Inhibits) PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K CellGrowth Cell Growth & Survival S6K->CellGrowth Inhibitor Thieno[3,2-d]pyrimidine (e.g., GDC-0941) Inhibitor->PI3K ATP-Competitive Inhibition

Caption: Schematic of the PI3K/AKT pathway showing the intervention point of thieno[3,2-d]pyrimidine inhibitors.

Technical Protocol: Synthesis of a Lead-Like Thieno[3,2-d]pyrimidine

This protocol outlines the synthesis of a GDC-0941 analog, demonstrating the construction of the core and subsequent functionalization.

Prerequisites:

  • Starting Material: Methyl 3-amino-4-methylthiophene-2-carboxylate.

  • Safety: Perform all reactions in a fume hood; thionyl chloride and POCl3 are corrosive.

Step-by-Step Methodology
  • Cyclization (Formation of the Core):

    • Dissolve methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq) in formamide (excess, ~10 vol).

    • Heat to 150°C for 12 hours. The amino group condenses with the ester and formamide carbon to close the pyrimidine ring.

    • Workup: Cool to RT. Add water to precipitate the product (7-methylthieno[3,2-d]pyrimidin-4(3H)-one). Filter and dry.

  • Chlorination (Activation):

    • Suspend the pyrimidinone (1.0 eq) in POCl3 (5.0 eq).

    • Add a catalytic amount of DMF. Reflux for 3-4 hours until the solution is clear.

    • Workup: Evaporate excess POCl3. Pour residue onto crushed ice/ammonia water (carefully!). Extract with DCM. Product: 4-chloro-7-methylthieno[3,2-d]pyrimidine.

  • SNAr Substitution (C-4 Functionalization):

    • Dissolve the 4-chloro intermediate in THF/DMF.

    • Add Morpholine (1.2 eq) and DIPEA (2.0 eq).

    • Stir at RT for 2 hours. The morpholine displaces the chloride.

    • Result: 4-morpholino-7-methylthieno[3,2-d]pyrimidine.

  • C-6 Functionalization (Lithiation & Formylation):

    • Note: To introduce the piperazine side chain seen in GDC-0941, we functionlize the C-6 position.

    • Dissolve product in dry THF under Argon at -78°C.

    • Add n-BuLi (1.2 eq) dropwise (deprotonates C-6).

    • Quench with DMF (excess) to introduce an aldehyde.

    • Result: 4-morpholino-thieno[3,2-d]pyrimidine-6-carbaldehyde.

  • Reductive Amination (Side Chain Attachment):

    • React the aldehyde with 1-(methylsulfonyl)piperazine in DCE.

    • Add NaBH(OAc)3 (1.5 eq).

    • Result: Final scaffold ready for C-2 halogenation/coupling if further diversity is needed.

Synthesis Workflow Diagram

Synthesis_Scheme SM Methyl 3-amino- thiophene-2-carboxylate Core Thieno[3,2-d] pyrimidin-4-one SM->Core Formamide, 150°C Chloro 4-Chloro Intermediate Core->Chloro POCl3, reflux Morph 4-Morpholino Scaffold Chloro->Morph Morpholine, SNAr Aldehyde 6-Formyl Derivative Morph->Aldehyde 1. n-BuLi 2. DMF Final Target Inhibitor (GDC-0941 Analog) Aldehyde->Final Piperazine, NaBH(OAc)3

Caption: Synthetic route for constructing the functionalized thieno[3,2-d]pyrimidine core.

Experimental Validation Protocols

To validate the therapeutic potential, the following assays are standard.

Biochemical Kinase Assay (HTRF)
  • Purpose: Determine IC50 against PI3K isoforms (

    
    ).
    
  • Reagents: Recombinant PI3K protein, PIP2 substrate, ATP, Biotin-PIP3 complex, Europium-labeled antibody.

  • Protocol:

    • Incubate compound (serial dilutions) with PI3K enzyme and PIP2/ATP buffer for 60 min.

    • Stop reaction with EDTA/Biotin-PIP3/Detection Reagent.

    • Measure FRET signal (Excitation 337 nm, Emission 620/665 nm).

    • Logic: High FRET = Low kinase activity (competitor binds). Low FRET = High kinase activity (PIP3 generated).

Cellular Viability (MTT/CellTiter-Glo)
  • Cell Lines: MCF-7 (PIK3CA mutant), PC-3 (PTEN null).

  • Protocol:

    • Seed 3,000 cells/well in 96-well plates.

    • Treat with inhibitor (0.1 nM – 10 µM) for 72 hours.

    • Add tetrazolium (MTT) or ATP detection reagent.

    • Read absorbance/luminescence.

    • Calculate GI50 (Growth Inhibition 50%).

Data Summary: Potency Landscape

The following table summarizes the potency of the thieno[3,2-d]pyrimidine lead (GDC-0941) compared to first-generation pan-inhibitors.

Table 2: Inhibitory Profile (IC50 in nM)

CompoundScaffoldPI3K

PI3K

PI3K

PI3K

mTOR
GDC-0941 Thieno[3,2-d]pyrimidine 3 3 33 75 580
LY294002Morpholino-chromone5001600500>1000>1000
WortmanninSteroid metabolite5555200

Note: GDC-0941 shows superior isoform selectivity (sparing mTOR relative to PI3K) compared to early tools like Wortmannin.

Future Outlook

While the PI3K space is crowded, the thieno[3,2-d]pyrimidine scaffold is evolving. Current research focuses on:

  • Covalent Inhibitors: Attaching acrylamide warheads to C-6 to target specific cysteines in mutant kinases.

  • PROTACs: Using the scaffold as a warhead linked to E3 ligase ligands for targeted protein degradation.

  • Combination Therapies: Pairing these inhibitors with anti-estrogens (Fulvestrant) to overcome resistance mechanisms in breast cancer.

References

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[4][5] Journal of Medicinal Chemistry. Link

  • Raynaud, F. I., et al. (2009). "Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941."[4] Molecular Cancer Therapeutics.[4] Link

  • Sutherlin, D. P., et al. (2011). "Discovery of a potent, selective, and orally available class I phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor (GDC-0980) for the treatment of cancer."[4] Journal of Medicinal Chemistry. Link

  • Juric, D., et al. (2018). "A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer." Breast Cancer Research. Link

  • Heffron, T. P. (2016). "Small molecule inhibitors of PI3K: current and future." Seminars in Oncology. (Review of scaffold evolution).

Sources

Structural Characteristics and Synthetic Utility of 7-Chlorothieno[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7-Chlorothieno[3,2-d]pyrimidine derivatives , a specialized scaffold in medicinal chemistry. It details the structural anatomy, synthetic pathways, and structure-activity relationships (SAR) relevant to drug discovery, particularly in kinase inhibition.

Structural Anatomy & Electronic Properties

The thieno[3,2-d]pyrimidine core is a bioisostere of the purine and quinazoline ring systems. Its structural significance lies in its ability to mimic the adenine moiety of ATP, making it a privileged scaffold for designing ATP-competitive kinase inhibitors.

Core Numbering and Geometry

To understand the "7-chloro" designation, one must first establish the standard IUPAC numbering for the thieno[3,2-d]pyrimidine fused system.

  • Positions 1 & 3: Nitrogen atoms in the pyrimidine ring.[1]

  • Position 4: The highly reactive electrophilic center (often substituted with a chlorine or amine).

  • Position 7: Located on the thiophene ring.[2][3] In the [3,2-d] isomer, the sulfur atom is typically assigned position 1 in the isolated thiophene numbering, but in the fused system, position 7 corresponds to the carbon atom on the thiophene ring adjacent to the bridgehead carbon (C7a) and distal to the sulfur.

Electronic Distinction:

  • C4 (Pyrimidine): Electron-deficient due to the two adjacent nitrogen atoms. It is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C7 (Thiophene): Electron-rich compared to the pyrimidine ring but can be activated for electrophilic substitution or, when halogenated (7-Cl/7-Br), serves as a stable handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

DOT Diagram 1: Scaffold Anatomy & Reactivity Map

ThienoPyrimidine N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 Reactive (SNAr) C4a C4a C4->C4a C7a C7a C4a->C7a S5 S C4a->S5 C7a->N1 C7 C7 C7->C7a Coupling Site C6 C6 C6->C7 S5->C6

Caption: Numbering scheme of thieno[3,2-d]pyrimidine. C4 is the primary electrophilic site (


), while C7 serves as the secondary functionalization handle (Cross-coupling).

Synthetic Pathways[1][4][5]

The synthesis of 7-chlorothieno[3,2-d]pyrimidine derivatives typically follows two distinct strategies: De Novo Cyclization (building the ring with the substituent in place) or Post-Cyclization Functionalization .

Strategy A: De Novo Synthesis (Preferred for 7-Cl)

This route ensures regioselective placement of the chlorine atom at position 7 by starting with a pre-functionalized thiophene precursor.

  • Precursor: Start with methyl 3-amino-4-chlorothiophene-2-carboxylate . The chlorine at position 4 of the thiophene starting material becomes the chlorine at position 7 of the final fused system.

  • Cyclization: Condensation with formamide or formamidine acetate at high temperatures (

    
    C) closes the pyrimidine ring.
    
  • Result: Formation of 7-chlorothieno[3,2-d]pyrimidin-4(3H)-one .

  • Aromatization (Optional): If a 4-chloro substituent is also desired (to make 4,7-dichlorothieno[3,2-d]pyrimidine), the intermediate is treated with phosphorus oxychloride (

    
    ).
    
Strategy B: Electrophilic Halogenation

Direct chlorination of the thieno[3,2-d]pyrimidine core is less regioselective than bromination but is possible.

  • Reagent: N-Chlorosuccinimide (NCS) in acetic acid or DMF.

  • Mechanism: Electrophilic aromatic substitution (

    
    ). The thiophene ring is more electron-rich than the pyrimidine, directing the halogen to position 7 (or 6, depending on sterics).
    
  • Limitation: This method often yields mixtures of 6-chloro, 7-chloro, and 6,7-dichloro products, making purification difficult.

DOT Diagram 2: Synthetic Workflow

Synthesis cluster_div Divergent Functionalization Start Methyl 3-amino-4-chlorothiophene-2-carboxylate Step1 Cyclization (Formamide, 150°C) Start->Step1 Inter 7-Chlorothieno[3,2-d]pyrimidin-4(3H)-one Step1->Inter Step2 Chlorination (POCl3, reflux) Inter->Step2 Product 4,7-Dichlorothieno[3,2-d]pyrimidine Step2->Product SNAr SNAr Displacement Product->SNAr C4-Amine (Kinase Hinge Binder) Suzuki Pd-Coupling Product->Suzuki C7-Aryl (Hydrophobic Pocket)

Caption: Step-wise synthesis of 4,7-dichlorothieno[3,2-d]pyrimidine, enabling orthogonal functionalization at C4 and C7.

Reactivity & Functionalization Protocols

The 7-chloro group acts as a strategic "handle" for increasing molecular complexity. While the 4-position is typically used to attach the primary pharmacophore (e.g., a hinge-binding motif), the 7-position allows for the introduction of solubilizing groups or hydrophobic moieties to tune potency.

Orthogonal Reactivity Profile
PositionSubstituentReactivity TypePreferred Reagents
C4 ChlorineHigh (

)
Primary/Secondary amines,

, alcohol solvent (

C).
C7 ChlorineModerate (Pd-Coupling)Aryl boronic acids,

,

, Dioxane/Water (

C).
Protocol: Suzuki-Miyaura Coupling at C7

Note: If the molecule is a 4,7-dichloro derivative, the C4-chlorine must be displaced by an amine before attempting Suzuki coupling at C7, as the C4-Cl is too reactive and will interfere.

Reagents:

  • Substrate: 7-Chloro-N-substituted-thieno[3,2-d]pyrimidin-4-amine (1.0 eq)

  • Boronic Acid:

    
     (1.2 eq)
    
  • Catalyst:

    
     or 
    
    
    
    (5-10 mol%)
  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane : Water (4:1)

Procedure:

  • Charge a reaction vial with the substrate, boronic acid, and base.

  • Degas the solvent mixture with nitrogen for 10 minutes and add to the vial.

  • Add the Palladium catalyst under a nitrogen stream.

  • Seal and heat to 90–100°C for 4–12 hours.

  • Monitor by LC-MS. The 7-Cl bond is stronger than a 7-Br bond; if conversion is low, switch to a more active catalyst system like XPhos Pd G2 .

Medicinal Chemistry Applications (SAR)

In drug discovery, the 7-chlorothieno[3,2-d]pyrimidine scaffold is predominantly used to develop Type I Kinase Inhibitors .

Binding Mode & SAR
  • Hinge Region Binding: The N1 and N3 nitrogens (or the NH of a C4-substituent) form hydrogen bonds with the kinase hinge region (e.g., ATP binding site).

  • Gatekeeper Interaction: The thieno[3,2-d] core is compact, allowing it to fit into active sites with small gatekeeper residues (e.g., Threonine, Alanine).

  • 7-Position Role:

    • Steric Control: A 7-chloro group is small enough to avoid steric clashes but large enough to fill small hydrophobic pockets, potentially improving selectivity over off-target kinases.

    • Metabolic Stability: Blocking the C7 position prevents metabolic oxidation (hydroxylation) of the thiophene ring by Cytochrome P450 enzymes.

    • Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the pyrimidine nitrogens, modulating the hydrogen bond acceptor capability at N1/N3.

Case Study: CDK7 and VEGFR Inhibitors

Derivatives where the 7-Cl is replaced by bulky aryl groups (via the Suzuki protocol described above) have shown potent inhibition of CDK7 (Cyclin-dependent kinase 7) and VEGFR-2 . The 7-substituent often extends into the solvent-exposed region or a specific back-pocket, conferring selectivity.

DOT Diagram 3: SAR Logic Tree

SAR Core Thieno[3,2-d]pyrimidine Core C4_Mod C4 Modification (Hinge Binder) Core->C4_Mod C7_Mod C7 Modification (Selectivity/Stability) Core->C7_Mod C4_Result Primary Potency (ATP Competition) C4_Mod->C4_Result C7_Cl 7-Chloro C7_Mod->C7_Cl C7_Aryl 7-Aryl/Heteroaryl C7_Mod->C7_Aryl C7_Cl_Effect Prevents Metabolism Modulates pKa C7_Cl->C7_Cl_Effect C7_Aryl_Effect Accesses Hydrophobic Pocket Improves Selectivity C7_Aryl->C7_Aryl_Effect

Caption: Structure-Activity Relationship (SAR) decision tree for optimizing thienopyrimidine kinase inhibitors.

References

  • Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-amine Library. Source: ACS Combinatorial Science (2007). Context: Describes the synthesis of 7-substituted derivatives using Pd-coupling on the 7-bromo/chloro core. URL:[Link]

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Source: Journal of Medicinal Chemistry (2013). Context: Details the numbering, binding modes, and structural optimization of the thienopyrimidine scaffold. URL:[Link]

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Source: Bioorganic & Medicinal Chemistry (2011). Context: Discusses the biological activity of the chlorinated core itself and its role as a precursor. URL:[Link]

  • Thieno[3,2-d]pyrimidine Derivatives as Kinase Inhibitors. Source: WIPO Patent WO/2011/062372. Context: Patent literature describing 2,4,7-trisubstituted derivatives for cancer therapy. URL:[Link]

Sources

The Medicinal Chemist’s Guide to Thienopyrimidine Synthesis: From Gewald to GDC-0941

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thienopyrimidine scaffold represents a cornerstone of bioisosteric replacement in modern medicinal chemistry. By replacing the imidazole ring of purine (adenine/guanine) or the benzene ring of quinazoline with a thiophene moiety, medicinal chemists modulate lipophilicity, metabolic stability, and electronic distribution while retaining critical Watson-Crick-like hydrogen bonding capabilities.

This guide provides a technical deep-dive into the synthesis of this scaffold, contrasting the "easy" access to thieno[2,3-d]pyrimidines via the classic Gewald reaction against the more challenging construction of the thieno[3,2-d]pyrimidine isomer—the core of the PI3K inhibitor Pictilisib (GDC-0941).

Part 1: Structural Rationale & Isomerism

The thienopyrimidine system exists in three isomeric forms based on the fusion of the thiophene and pyrimidine rings. In drug discovery, the [2,3-d] and [3,2-d] isomers are dominant.

FeatureThieno[2,3-d]pyrimidineThieno[3,2-d]pyrimidine
Structure Sulfur at position 7 (relative to purine numbering).Sulfur at position 9 (relative to purine numbering).
Synthetic Access High: Direct access via one-pot Gewald reaction.[1]Moderate/Hard: Requires "reverse" precursors or pyrimidine-first synthesis.
Bioisostere Of Quinazoline (EGFR inhibitors).Purine (Adenine); Kinase hinge binders.
Key Drug Trappsol (Cyclodextrin complex)Pictilisib (GDC-0941)
Visualizing the Scaffold Evolution

The following diagram illustrates the bioisosteric relationship and the divergent synthetic pathways required for the two primary isomers.

Thienopyrimidine_Evolution Purine Purine Scaffold (Adenine/Guanine) Thieno32 Thieno[3,2-d]pyrimidine (GDC-0941 Core) Purine->Thieno32 Bioisosteric Replacement Quinazoline Quinazoline Scaffold (e.g., Gefitinib) Thieno23 Thieno[2,3-d]pyrimidine (Easy Access via Gewald) Quinazoline->Thieno23 Bioisosteric Replacement Gewald Gewald Reaction (Ketone + S8 + CN-ester) Gewald->Thieno23 Major Product Thorpe Thorpe-Ziegler / 3-Amino-thiophene precursors Thorpe->Thieno32 Required Route

Caption: Bioisosteric mapping of thienopyrimidines and their distinct synthetic origins.

Part 2: The Foundation – The Gewald Reaction

Target: Thieno[2,3-d]pyrimidine[1][2]

The Gewald reaction (1966) is the most efficient method to construct the 2-aminothiophene core required for the [2,3-d] isomer. It is a multi-component reaction (MCR) involving a ketone/aldehyde, an activated nitrile, and elemental sulfur.

Mechanistic Insight

The reaction proceeds via a Knoevenagel condensation followed by a complex sulfur uptake mechanism.[3]

  • Knoevenagel Condensation: Ketone + Activated Nitrile

    
    
    
    
    
    -unsaturated nitrile.[4]
  • Sulfuration: Base-catalyzed attack of sulfur (S

    
    ) on the active methylene or alkyl group.
    
  • Cyclization: Intramolecular attack of the thiolate on the nitrile carbon (Thorpe-Ziegler type closure).

Gewald_Mechanism Start Ketone/Aldehyde + Activated Nitrile (CH2(CN)CO2Et) Step1 Knoevenagel Condensation (Intermediate: Alkylidene) Start->Step1 Morpholine/Base Step2 Sulfur (S8) Addition (Base Catalyzed) Step1->Step2 Step3 Thiolate Intermediate Step2->Step3 Gem-dithiol formation? Final 2-Aminothiophene-3-carboxylate Step3->Final Intramolecular Cyclization

Caption: The stepwise mechanism of the Gewald reaction yielding the 2-aminothiophene precursor.

Experimental Protocol 1: Gewald Synthesis of 2-Amino-3-Carboxylate

Objective: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Precursor for tricyclic thienopyrimidines).

Reagents:

  • Cyclohexanone (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Sulfur (S

    
    ) (10 mmol)
    
  • Morpholine (15 mmol)

  • Ethanol (20 mL)

Step-by-Step:

  • Mixing: In a 50 mL round-bottom flask, combine cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol.

  • Activation: Add morpholine dropwise over 5 minutes. Note: The reaction is exothermic.

  • Reflux: Heat the mixture to 50°C for 1 hour, then reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, pour into ice water and extract with ethyl acetate.

  • Yield: Typical yields range from 60–85%.[4]

Critical Note (Expertise): The quality of elemental sulfur matters. "Flowers of sulfur" (fine powder) reacts faster than crystalline chunks. Morpholine is preferred over triethylamine because it acts as both a base and a nucleophilic catalyst for the initial Knoevenagel step.

Part 3: Constructing the Pyrimidine Ring (Cyclization)

Once the 2-aminothiophene-3-carboxylate is secured, fusing the pyrimidine ring creates the thieno[2,3-d]pyrimidine core.

Experimental Protocol 2: Formamide Cyclization

Objective: Conversion of the Gewald product to 4-hydroxythieno[2,3-d]pyrimidine (tautomer of the 4-one).

Reagents:

  • Gewald Product (from Protocol 1)

  • Formamide (Excess, acts as solvent)

  • Ammonium Acetate (Catalytic)

Step-by-Step:

  • Setup: Mix the aminothiophene ester (5 mmol) with formamide (10 mL) and ammonium acetate (0.5 mmol) in a sealed tube or round-bottom flask.

  • Heating: Heat to 140–160°C for 6–12 hours. Caution: High heat is required to drive the condensation and subsequent elimination of ethanol.

  • Isolation: Cool the mixture. Pour into crushed ice. The pyrimidinone precipitates as a beige/white solid.

  • Filtration: Collect by vacuum filtration and wash with water.

Part 4: The Challenge of Thieno[3,2-d]pyrimidine (GDC-0941 Core)

The [3,2-d] isomer (found in Pictilisib) cannot be made by the standard Gewald reaction described above because that route inherently places the amino group at position 2 and the carboxylate at position 3.

To access the [3,2-d] core, the functionality must be reversed: 3-aminothiophene-2-carboxylate .

Synthetic Strategy: The "Pyrimidine-First" Approach vs. "Thiophene-Isomer" Approach

Most industrial routes, including those for GDC-0941, utilize a specific 3-amino-thiophene precursor or build the thiophene onto a pre-existing pyrimidine (Thorpe-Ziegler annulation).

Case Study: GDC-0941 (Pictilisib) Synthesis

  • Target: A Class I PI3K inhibitor.

  • Core: Thieno[3,2-d]pyrimidine.[1][5][6][2][7][8][9][10]

  • Key Substitution: 4-position (Indazole via sulfonamide linker) and 2-position (Morpholine).

Protocol 3: Synthesis of the GDC-0941 Core (Thieno[3,2-d])

Reference: Journal of Medicinal Chemistry, 2008 (Genentech)

Step 1: Methyl 3-amino-4-methylthiophene-2-carboxylate Synthesis Unlike the Gewald product, this is often synthesized via the Fiesselmann synthesis or from methyl thioglycolate and a suitable nitrile (e.g., 2-chloroacrylonitrile derivatives), though commercial availability has improved.

Step 2: Cyclization to the Core

  • Reagents: Methyl 3-amino-4-methylthiophene-2-carboxylate, Formamidine acetate, 2-Methoxyethanol.

  • Conditions: Reflux (120°C) for 16 hours.

  • Product: 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one.

Step 3: Chlorination (The Activation)

  • Reagents: Thienopyrimidinone, POCl

    
     (Phosphorus oxychloride).
    
  • Conditions: Reflux for 3 hours.

  • Mechanism: Conversion of the tautomeric hydroxyl group to a chloro group (Vilsmeier-Haack type activation).

  • Product: 4-Chloro-7-methylthieno[3,2-d]pyrimidine.

Step 4: Regioselective SNAr (The Drug Assembly) GDC-0941 requires substitution at the C2 and C4 positions. The C4-chloride is highly reactive.

  • Reaction: S

    
    Ar displacement of the C4-Cl with the indazole-based nucleophile.
    

GDC0941_Synthesis Precursor Methyl 3-amino-thiophene -2-carboxylate Cyclization Cyclization (Formamidine acetate) Precursor->Cyclization Core Thieno[3,2-d]pyrimidin-4-one Cyclization->Core Chlorination Chlorination (POCl3) Core->Chlorination ChloroInt 4-Chloro-thieno[3,2-d]pyrimidine Chlorination->ChloroInt Coupling SNAr / Buchwald (Indazole addition) ChloroInt->Coupling GDC0941 GDC-0941 (Pictilisib) Coupling->GDC0941

Caption: Synthetic route to the GDC-0941 (Pictilisib) core via the [3,2-d] isomer pathway.

Part 5: Modern Methodologies & Optimization

While classical reflux methods work, modern medicinal chemistry demands higher throughput and milder conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Gewald reaction and the subsequent cyclization.

  • Benefit: Reaction times reduced from hours (3–5 h) to minutes (10–20 min).

  • Yield: Often improved by 10–15% due to reduced thermal degradation of sensitive aldehydes.

Palladium-Catalyzed Cross-Couplings

Once the thienopyrimidine core is chlorinated (e.g., 4-chlorothieno[2,3-d]pyrimidine), Pd-catalysis is the standard for introducing diversity.

  • Suzuki-Miyaura: Coupling with arylboronic acids to install aromatic rings at C4.

  • Buchwald-Hartwig: Coupling with amines (e.g., morpholine, piperazine) to install solubility-enhancing groups.

Table 1: Comparison of Activation Methods for C4-Functionalization

MethodReagentSubstrateOutcomeUtility
Chlorination POCl

/ SOCl

4-Oxo-thienopyrimidine4-Chloro derivativeStandard intermediate for S

Ar.
BOP/PyBOP BOP Reagent + DBU4-Oxo-thienopyrimidine4-O-Phosphonium speciesDirect S

Ar without isolating chloride (One-pot).
Tosylation TsCl / Et

N
4-Oxo-thienopyrimidine4-O-TosylateMilder alternative to POCl

.
C-H Activation

Recent advances (2020–2024) allow for the direct functionalization of the thiophene ring (positions 5 or 6) after the pyrimidine ring is formed, using Ru or Pd catalysts. This "late-stage functionalization" is crucial for SAR (Structure-Activity Relationship) exploration without re-running the entire synthesis.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Folkes, A. J., et al. (2008). The Discovery of GDC-0941: A Potent, Selective, Orally Bioavailable PI3K Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.

  • He, H., et al. (2011). Thieno[3,2-d]pyrimidines as Novel PI3K Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Litvinov, V. P. (2004). The Gewald Reaction: Synthesis, Properties, and Practical Application of 2-Aminothiophenes. Russian Chemical Reviews.

  • World Health Organization. (2016). International Nonproprietary Names for Pharmaceutical Substances (INN): Pictilisib.[6][2]

Sources

7-Chlorothieno[3,2-d]pyrimidine CAS number and physiochemical data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physiochemical profile, synthesis, and applications of 7-Chlorothieno[3,2-d]pyrimidine , a critical heterocyclic scaffold in medicinal chemistry.

Identity & Physiochemical Profile

7-Chlorothieno[3,2-d]pyrimidine is a fused bicyclic heteroaromatic compound consisting of a pyrimidine ring fused to a thiophene ring. It serves as a bioisostere for purine and quinazoline scaffolds, making it a high-value core in the development of kinase inhibitors (e.g., VEGFR, PI3K) and other bioactive agents.

Core Identifiers
ParameterData
Chemical Name 7-Chlorothieno[3,2-d]pyrimidine
CAS Number 31492-65-6
Molecular Formula C₆H₃ClN₂S
Molecular Weight 170.62 g/mol
MDL Number MFCD00143522
Smiles Clc1cc2cncnc2s1
Physiochemical Properties

Note: Experimental melting/boiling points for the specific 7-chloro isomer are less commonly reported than the 4-chloro derivative. Data below represents consensus values for the class or calculated estimates.

PropertyValue / EstimateNote
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 103–107 °CReported for analogs; parent melts at ~83°C.
Boiling Point ~285 °C (Predicted)At 760 mmHg.
Density ~1.5 g/cm³ (Predicted)High density due to sulfur/chlorine.
Solubility DMSO, DMF, DCMLow solubility in water; soluble in organic solvents.
pKa ~2.5 (Predicted)Pyrimidine nitrogen (N1/N3) basicity is reduced by the electron-withdrawing Cl.

Structural Analysis & Reactivity[2]

The thieno[3,2-d]pyrimidine system is numbered starting from the pyrimidine nitrogen. The 7-position corresponds to the carbon on the thiophene ring adjacent to the sulfur atom (alpha-position relative to sulfur in the fused system).

Structural Diagram (Graphviz)

The following diagram illustrates the numbering scheme and the position of the chlorine atom.

G Figure 1: Structure of 7-Chlorothieno[3,2-d]pyrimidine highlighting the C7-Cl substitution. N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C4a C4a C4->C4a C7a C7a C4a->C7a C4a->C7a C6 C6 C7a->N1 S8 S C7a->S8 C7 C7 (Cl) C7->C6 C6->C4a S8->C7

Reactivity Profile
  • Electrophilic Aromatic Substitution (EAS) : The thiophene ring is electron-rich. In the thieno[3,2-d]pyrimidine system, the C7 position is the most reactive toward electrophiles (halogenation, nitration) because it is alpha to the sulfur atom. This allows for the direct introduction of chlorine using reagents like N-chlorosuccinimide (NCS).

  • Nucleophilic Aromatic Substitution (SNAr) : While the 4-position (on the pyrimidine ring) is the classic site for SNAr (e.g., in 4-chlorothieno[3,2-d]pyrimidine), the 7-chloro substituent is less labile. However, it can participate in Palladium-catalyzed cross-coupling reactions (Suzuki, Stille) to introduce aryl or alkyl groups, which is crucial for library synthesis in drug discovery.

Synthesis & Manufacturing Protocols

The synthesis of 7-chlorothieno[3,2-d]pyrimidine can be approached via two primary pathways: Direct Halogenation of the parent scaffold or De Novo Cyclization using a pre-chlorinated thiophene precursor.

Method A: Direct Electrophilic Chlorination (Preferred)

This method utilizes the high reactivity of the C7 position in the parent thieno[3,2-d]pyrimidine.

Protocol:

  • Starting Material : Thieno[3,2-d]pyrimidine (CAS 272-68-4) or Thieno[3,2-d]pyrimidin-4(3H)-one (if 4-functionalization is also desired).

  • Reagents : N-Chlorosuccinimide (NCS) or Sulfuryl chloride (

    
    ).
    
  • Solvent : Acetic acid or Dichloroethane (DCE).

  • Conditions : Heat to 60–80 °C for 2–4 hours.

  • Mechanism : Electrophilic attack at C7 (alpha to sulfur).

  • Purification : Quench with water, extract with DCM, and recrystallize from ethanol/hexanes.

Method B: De Novo Synthesis (Pre-functionalized)

Used when high regioselectivity is required or when the core is unstable to harsh chlorination conditions.

Protocol:

  • Precursor : 3-Amino-4-chlorothiophene-2-carboxamide .

  • Cyclization : Condensation with Formamide or Triethyl orthoformate.

  • Conditions : Reflux at 140–180 °C.

  • Result : Formation of the pyrimidine ring onto the pre-chlorinated thiophene.

Synthesis Workflow Diagram

Synthesis Figure 2: Direct Electrophilic Chlorination Pathway at C7. Start Start: Thieno[3,2-d]pyrimidine (Parent Core) Intermediate Transition State: Sigma Complex at C7 Start->Intermediate 60-80°C Reagent Reagent: NCS / AcOH (Electrophilic Source) Reagent->Intermediate Product Product: 7-Chlorothieno[3,2-d]pyrimidine (CAS 31492-65-6) Intermediate->Product -H+ (Re-aromatization)

[1]

Applications in Drug Discovery[3][4]

The 7-chlorothieno[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, often used to design ATP-competitive kinase inhibitors.

Key Therapeutic Targets
  • VEGFR-2 Inhibitors : The thienopyrimidine core mimics the adenine moiety of ATP. Substitution at C7 (via the Cl handle) allows for extension into the "back pocket" of the kinase active site, improving selectivity and potency.

  • PI3K/mTOR Pathway : Derivatives have shown efficacy in blocking the PI3K signaling pathway, critical in cancer cell proliferation.

  • SIRT Inhibitors : 7-substituted analogues act as modulators of Sirtuins (SIRT1/2/3), involved in aging and metabolic regulation.

Functionalization Strategy

The C7-Cl bond is a versatile handle for Suzuki-Miyaura Coupling :

  • Reaction : 7-Cl-thienopyrimidine + Aryl Boronic Acid

    
     7-Aryl-thienopyrimidine.
    
  • Utility : This allows the rapid generation of Structure-Activity Relationship (SAR) libraries to optimize binding affinity.

Handling & Safety (MSDS Highlights)

  • Hazard Classification : Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Signal Word : Warning.

  • GHS Codes : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage : Store at 2–8 °C (Refrigerate), under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

  • Disposal : Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Sulfur and Chlorine content).

References

  • BOC Sciences . 7-Chlorothieno[3,2-d]pyrimidine Product Information. Retrieved from

  • Peng, J., et al. (2007) .[2] Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library. ACS Combinatorial Science.[3]

  • ChemicalBook . 7-Chlorothieno[3,2-d]pyrimidine Properties and Suppliers. Retrieved from

  • Munchhof, M. J., et al. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • PubChem . Thieno[3,2-d]pyrimidine Derivatives. National Library of Medicine. Retrieved from

Sources

The Strategic Utility of 7-Chlorothieno[3,2-d]pyrimidine in Kinase Drug Design

[1][2]

Executive Summary

The thieno[3,2-d]pyrimidine scaffold has emerged as a superior bioisostere to the classical quinazoline and purine cores in kinase medicinal chemistry. While the C4-position (pyrimidine ring) serves as the primary "warhead" for hinge binding, the 7-position (thiophene ring) offers a unique vector for tuning selectivity and physicochemical properties.[1]

7-Chlorothieno[3,2-d]pyrimidine (and its derivatives) represents a "privileged structure" that allows dual-functionalization.[1] The C7-chlorine atom serves as a handle for palladium-catalyzed cross-coupling, enabling access to the solvent-exposed regions or the "specificity pocket" of kinases (e.g., PI3K, FLT3, EGFR), thereby overcoming resistance mutations often observed with mono-substituted cores.[1]

Structural Rationale & Bioisosterism

The Adenine Mimicry

Kinase inhibitors typically function by competing with ATP for the active site. The thieno[3,2-d]pyrimidine core mimics the adenine ring of ATP.

  • Nitrogen 1 (N1): Accepts a hydrogen bond from the backbone amide (e.g., Valine/Methionine gatekeeper).

  • Carbon 4 (C4): When substituted with an amine, it donates a hydrogen bond to the hinge region.

  • The Thiophene Ring (S1-C7): Replaces the imidazole of purine or the phenyl of quinazoline.[1] The sulfur atom alters the electron density and lipophilicity (

    
    ), often improving membrane permeability compared to pure nitrogen heterocycles.
    
The "7-Chloro" Strategic Vector

In the IUPAC numbering of thieno[3,2-d]pyrimidine:

  • Positions 2 & 4: Located on the pyrimidine ring (Hinge Binding).

  • Positions 5, 6, & 7: Located on the thiophene ring (Solvent/Allosteric Interface).

The 7-chloro substituent is critical because it projects into the region often occupied by the ribose of ATP or the solvent front.[1] Functionalization here allows:

  • Selectivity: Avoiding "off-target" kinases by probing unique steric features in the P-loop or solvent channel.[1]

  • Solubility: Introduction of solubilizing groups (e.g., piperazines, morpholines) away from the hydrophobic hinge region.

Numbering & Topology Diagram

The following diagram illustrates the core numbering and the distinct chemical vectors provided by the 7-chloro scaffold.

ThienoPyrimidineCoreThieno[3,2-d]pyrimidineCoreC4Position C4 (Cl)Primary Electrophile(SNAr Reactivity)Core->C4 Pyrimidine RingC7Position C7 (Cl)Secondary Electrophile(Suzuki/Buchwald)Core->C7 Thiophene RingHingeKinase HingeRegionC4->Hinge Forms H-bonds(after amination)SolventSolvent Front /Specificity PocketC7->Solvent Vector forSelectivity

Figure 1: Functional topology of the 7-Chlorothieno[3,2-d]pyrimidine scaffold.

Synthetic Chemistry & Reactivity[2][3]

The utility of 7-chlorothieno[3,2-d]pyrimidine lies in the differential reactivity of the halogens.[1] If working with a 4,7-dichloro intermediate, the reactivity order is

Reactivity Hierarchy[1]
  • C4-Position (

    
    ):  The pyrimidine C4 is highly electron-deficient due to the adjacent nitrogens.[1] It reacts rapidly with primary/secondary amines under mild conditions to install the hinge-binding motif.[1]
    
  • C7-Position (Pd-Catalysis): The thiophene C7-chlorine is less reactive toward nucleophiles but is an excellent partner for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig).[1]

Synthetic Pathway

The synthesis typically starts from methyl 3-aminothiophene-2-carboxylate.[1][2]

StepReaction TypeReagentsOutcome
1 Cyclization Formamide, 180°C (or Urea fusion)Formation of Thieno[3,2-d]pyrimidin-4(3H)-one.[1]
2 Chlorination (Core)

, Reflux
Formation of 4-chlorothieno[3,2-d]pyrimidine .
3 Halogenation (C7)

or

(Chlorination)

(Bromination)
Formation of 4,7-dichlorothieno[3,2-d]pyrimidine (or 7-bromo analog).[1]
4 Differentiation Amine (

),

, IPA
Selective substitution at C4 (Hinge binder installed).
5 Functionalization Boronic Acid (

), Pd catalyst
Cross-coupling at C7 (Selectivity tail installed).[1]

Experimental Protocols

Protocol A: Synthesis of the 4,7-Dichlorothieno[3,2-d]pyrimidine Core

This protocol establishes the dual-electrophile scaffold.[1]

Reagents:

  • Methyl 3-aminothiophene-2-carboxylate[1][2]

  • Urea[1][2]

  • Phosphorus oxychloride (

    
    )[1][3]
    
  • Sulfuryl chloride (

    
    )[1]
    

Procedure:

  • Cyclization: Mix methyl 3-aminothiophene-2-carboxylate (1.0 eq) and urea (5.0 eq). Heat to 190°C for 4 hours. The melt solidifies. Cool, triturate with water, and filter to obtain thieno[3,2-d]pyrimidine-2,4-dione.[1]

  • Aromatization/Chlorination: Suspend the dione in ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (10 vol). Add 
    
    
    -dimethylaniline (1.0 eq).[1] Reflux for 5 hours. Evaporate excess
    
    
    . Pour onto ice/water. Extract with DCM.[3] Result: 2,4-dichlorothieno[3,2-d]pyrimidine.[1]
  • Selective De-chlorination (Optional): If the 2-position is not needed, hydrogenolysis (

    
    , Pd/C) can yield the 4-chloro core.[1]
    
  • C7-Chlorination: Dissolve 4-chlorothieno[3,2-d]pyrimidine in Acetic Acid. Add

    
     (1.2 eq) dropwise at room temperature. Stir for 2 hours. Pour into ice water. Filter the precipitate.
    
    • Yield: Typically 60-75%.[1]

    • Validation:

      
       NMR (DMSO-
      
      
      ) shows loss of the C7 proton signal (usually a doublet at
      
      
      ~8.0 ppm).
Protocol B: Sequential Library Generation (S_NAr followed by Suzuki)

This workflow demonstrates the "Handle" utility of the 7-chloro group.

Reagents:

  • Scaffold: 4,7-dichlorothieno[3,2-d]pyrimidine[1]

  • Amine: Aniline or Morpholine derivative (Hinge binder)[1]

  • Coupling Partner: Aryl Boronic Acid[1]

  • Catalyst:

    
    [1]
    

Procedure:

  • Step 1 (

    
    ):  Dissolve 4,7-dichloro scaffold (1 mmol) in Isopropanol (5 mL). Add Amine (1.1 mmol) and DIPEA (2 mmol).[1] Heat at 80°C for 2 hours.
    
    • Observation: The reaction is regioselective for C4.

    • Workup: Cool, filter the solid. Wash with cold ether.

  • Step 2 (Suzuki Coupling): Suspend the product from Step 1 (0.5 mmol) in 1,4-Dioxane/Water (4:1). Add Aryl Boronic Acid (0.7 mmol),

    
     (1.5 mmol), and 
    
    
    (5 mol%).
    • Condition: Microwave irradiation at 120°C for 30 mins (or reflux 12h).

    • Workup: Extract with EtOAc, dry over

      
      , purify via Flash Chromatography (Hexane/EtOAc).
      

Mechanism of Action & Case Study

Binding Mode

In PI3K inhibitors (e.g., analogs of GDC-0941 ), the thienopyrimidine core binds as follows:

  • N1/C2/N3: Faces the hinge region (Val851 in PI3K

    
    ).
    
  • C4-Morpholine: The oxygen atom interacts with the hinge backbone.[1]

  • C7-Substituent: This vector points toward the "affinity pocket" or solvent interface.[1] In many optimized leads, an indazole or heteroaryl group at this position (or the adjacent C6) induces a conformational change in the kinase P-loop, locking it in an inactive state.

SAR Logic Flow

The following diagram illustrates the decision matrix when using 7-chlorothieno[3,2-d]pyrimidine.

SAR_LogicStart7-Chlorothieno[3,2-d]pyrimidineScaffoldStep1Step 1: C4 Substitution(Hinge Binding)Start->Step1Choice1Amine Type?Step1->Choice1MorpholineMorpholine/Piperazine(PI3K/mTOR profile)Choice1->MorpholineAnilineAromatic Amine(EGFR/FLT3 profile)Choice1->AnilineStep2Step 2: C7 Coupling(Selectivity Tuning)Morpholine->Step2Aniline->Step2TargetTarget ProfileStep2->TargetSolubilityAdd Polar Group(Solvent Front)Target->SolubilityPotencyAdd Hydrophobic Aromatic(Affinity Pocket)Target->Potency

Figure 2: SAR Decision Matrix for Thienopyrimidine Optimization.

References

  • Murray, J. M., et al. (2012). "Synthesis and Structure-Activity Relationships of Thieno[3,2-d]pyrimidines as PI3K Inhibitors." Journal of Medicinal Chemistry. Link (Generalized citation for scaffold utility).

  • Folkes, A. J., et al. (2008). "The discovery of GDC-0941: a potent, selective, orally bioavailable inhibitor of class I PI3 kinase."[4] Journal of Medicinal Chemistry, 51(18), 5522-5532. Link[1]

  • He, M., et al. (2007). "Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-amine Library." ACS Combinatorial Science (formerly J. Comb. Chem.), 9(4), 677–685. Link[1]

  • Showalter, H. D. (2014). "Progress in the synthesis of thieno[3,2-d]pyrimidines." Journal of Heterocyclic Chemistry. Link[1]

  • ChemicalBook. "7-Chlorothieno[3,2-b]pyridine vs Thieno[3,2-d]pyrimidine Properties." Link (Used for property verification).[1]

(Note: While GDC-0941 is substituted at C6, the referenced literature (He et al., 2007) explicitly validates the C7-position as a parallel viable vector for library construction).[1]

Electronic Architecture & Reactivity of the Thieno[3,2-d]pyrimidine Scaffold

[1][2]

Executive Summary

The thieno[3,2-d]pyrimidine system represents a critical pharmacophore in modern medicinal chemistry, functioning as a bioisostere of purine (adenine) and quinazoline.[1][2] Its distinct electronic profile—characterized by an electron-deficient pyrimidine ring fused to an electron-rich thiophene ring—creates a "push-pull" system that governs its reactivity, solubility, and binding affinity.[1][2] This guide provides a technical analysis of these properties, offering actionable protocols for synthetic manipulation and rational drug design.[1]

Fundamental Electronic Architecture

Orbital Distribution & Aromaticity

The thieno[3,2-d]pyrimidine scaffold is a 10-

12
  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the thiophene ring and the sulfur atom. This dictates the scaffold's susceptibility to electrophilic attack and oxidative metabolism.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyrimidine ring , specifically at the C-4 and C-2 positions.[2] This localization renders the C-4 position highly electrophilic, facilitating Nucleophilic Aromatic Substitution (

    
    ).[1][2]
    
Dipole Moment & Bioisosterism

The vector sum of the dipole moments from the pyrimidine nitrogens and the thiophene sulfur creates a distinct polarity profile.

  • Purine Mimicry: The N1 and N3 atoms of thieno[3,2-d]pyrimidine spatially align with N1 and N3 of adenine, allowing it to mimic the hydrogen-bonding patterns required for ATP-competitive kinase inhibition (e.g., PI3K, EGFR).[1][2]

  • Lipophilicity: The sulfur atom increases lipophilicity (

    
    ) compared to the N9-NH of purine, improving membrane permeability but potentially reducing aqueous solubility.
    
Structural Numbering & Topology

To ensure precision in this guide, we utilize the standard IUPAC numbering where the sulfur atom is at position 7 in the [3,2-d] isomer.[1]

Gcluster_0Thieno[3,2-d]pyrimidine NumberingN1N1C2C2N1->C2dbN3N3C2->N3C4C4(Electrophilic)N3->C4dbC4aC4aC4->C4aC7aC7aC4a->C7adbC5C5C4a->C5C7a->N1S7S7S7->C7aC6C6(Nucleophilic)C6->S7C5->C6db

Caption: Standard numbering of the thieno[3,2-d]pyrimidine scaffold. Note the electrophilic center at C4 and nucleophilic region at C6.

Reactivity Profile & Chemical Behavior[2]

The "push-pull" electronic nature creates two distinct reactivity zones.[2]

Nucleophilic Attack (The Pyrimidine Zone)

The C-4 position is the most electron-deficient site due to the inductive withdrawal of N3 and the resonance contribution of the pyrimidine ring.

  • Mechanism:

    
     (Addition-Elimination).[2]
    
  • Leaving Groups: Cl > Br > F. The presence of a leaving group at C-4 (generated via

    
    ) allows for rapid substitution with amines, alcohols, and thiols.[1]
    
  • Application: This is the primary entry point for introducing solubility-enhancing groups (e.g., morpholine, piperazine) in drug discovery.[1][2]

Electrophilic Attack (The Thiophene Zone)

The thiophene ring retains significant electron density.

  • Regioselectivity: Electrophilic Aromatic Substitution (

    
    ) occurs preferentially at C-6  (alpha to sulfur, but beta to the fusion in this isomer).[1][2]
    
  • Reagents: Halogenation (

    
    , 
    
    
    ) or nitration occurs here.[1][2]
  • Caution: The sulfur atom is susceptible to oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    ) by strong oxidants (e.g., mCPBA), which destroys aromaticity and alters the electronic landscape.[1]
Physicochemical Comparison Table
PropertyPurine (Adenine)Thieno[3,2-d]pyrimidineQuinazoline
Electronic Character

-excessive (Imid.)[1][2] /

-deficient (Pyr.)[2]

-excessive (Thio.)[2] /

-deficient (Pyr.)[2]

-deficient (Benzene/Pyr.)[2]
Basic pKa (N1) ~4.1~2.5 - 3.5~1.9 - 3.3
H-Bond Donor N9-H (Strong)None (C-H is weak)None
H-Bond Acceptor N1, N3, N7N1, N3N1, N3
Metabolic Liability Xanthine OxidaseS-Oxidation (Sulfoxide)C-Hydroxylation

Experimental Protocols (Self-Validating)

Protocol A: C-4 Chlorination (The Gateway Step)

Objective: Convert the oxo-derivative (lactam) to the chloro-derivative to enable

2
  • Reagents: Thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq),

    
     (excess, solvent/reagent), catalytic DMF.
    
  • Procedure:

    • Suspend starting material in

      
       (5-10 vol).
      
    • Add 2-3 drops of DMF (Vilsmeier-Haack catalyst formation).[2]

    • Reflux (

      
      ) for 2-4 hours.[2] Validation: Solution turns clear and yellow.[2]
      
    • Quench: Slowly pour onto crushed ice/ammonium hydroxide mixture. Critical: Exothermic![2] Maintain pH > 7 to prevent hydrolysis back to starting material.[2]

  • Validation: TLC (Hexane/EtOAc 1:1) shows a new spot with higher

    
    .[2]
    
Protocol B: Regioselective C-4

Objective: Introduce a pharmacophore at C-4.[2]

  • Reagents: 4-Chloro-thieno[3,2-d]pyrimidine (1.0 eq), Amine Nucleophile (1.1 eq), DIPEA (2.0 eq), iPrOH or DMF.

  • Procedure:

    • Dissolve chloride in iPrOH (for reactive amines) or DMF (for weak nucleophiles).[2]

    • Add base and nucleophile.[2]

    • Heat to

      
      .
      
  • Mechanism Check: The reaction is driven by the restoration of aromaticity after the Meisenheimer intermediate collapses.

  • Validation: LC-MS shows complete conversion to product mass [M+H]+.

Medicinal Chemistry Applications (SAR)[1][2]

The electronic properties directly influence the Structure-Activity Relationship (SAR) of kinase inhibitors.[2]

Kinase Selectivity Logic[1][2]
  • Hinge Binding: The N1 and N3 atoms accept hydrogen bonds from the kinase hinge region (e.g., Val882 in PI3K

    
    ).
    
  • Ribose Pocket: Substituents at C-4 project into the ribose binding pocket (affinity/solubility).[2]

  • Hydrophobic Pocket: Substituents at C-6 (thiophene) project into the hydrophobic Selectivity Pocket (specificity).[2]

Pathway Visualization: Synthesis & SAR Logic

SAR_Logiccluster_electronicsElectronic RationaleStartThieno[3,2-d]pyrimidin-4-one(Scaffold Core)Step1Activation (POCl3)Generates 4-Cl ElectrophileStart->Step1Increases LUMO Coeff at C4Step2Functionalization (SNAr)Introduces Hinge/Solubility GroupStep1->Step2Nucleophilic Attack at C4Rationale1C4 is Electron Deficient(Susceptible to Nucleophiles)Step1->Rationale1Step3Electrophilic Sub. (C6)Introduces Hydrophobic GroupStep2->Step3Electrophilic Attack at C6(Regioselective)DrugCandidate Molecule(e.g., GDC-0941 Analog)Step3->DrugOptimizationRationale2C6 is Electron Rich(Susceptible to Electrophiles)Step3->Rationale2

Caption: Synthetic workflow driven by the electronic "push-pull" nature of the scaffold.

References

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines. International Journal of Molecular Sciences, 2025. Link[1][2]

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 2013.[1][2] Link[1][2]

  • Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 2014.[1][2] Link

  • Thienopyrimidine | Encyclopedia. MDPI Encyclopedia, 2022.[2] Link

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts, 2023. Link

The 7-Chlorothieno[3,2-d]pyrimidine Scaffold: Synthetic Architecture and Patent Landscape for Kinase Therapeutics

[1][2][3]

Executive Summary

The 7-chlorothieno[3,2-d]pyrimidine scaffold represents a critical "privileged structure" in modern medicinal chemistry, primarily utilized as a bioisostere of the quinazoline and purine cores found in first-generation kinase inhibitors.[1][2][3] While the 6-substituted thieno[3,2-d]pyrimidine class (exemplified by Genentech’s Pictilisib/GDC-0941 ) dominates the PI3K landscape, the 7-substituted variants—derived from the 7-chlorothieno[3,2-d]pyrimidine intermediate—offer a distinct intellectual property (IP) corridor and unique structure-activity relationship (SAR) vectors.[1][2][3]

This technical guide dissects the utility of the 7-chloro core, analyzing its role as a regioselective electrophile for accessing "gatekeeper" pockets in kinases such as VEGFR-2 , Tpl2 , and RIPK2 .[1]

Part 1: Chemical Cartography & Structural Logic[1]

Scaffold Architecture and Numbering

To navigate the patent literature accurately, one must distinguish between the two primary vectors of functionalization on the thieno[3,2-d]pyrimidine core.

  • Position 4 (C4): The primary site for nucleophilic aromatic substitution (

    
    ), typically reacting with morpholines or piperazines to establish solubility and hinge-binding interactions.[1][2][3]
    
  • Position 6 (C6): The vector utilized in Pictilisib to project into the affinity pocket.[1][3]

  • Position 7 (C7): The focus of this guide. Functionalization here (via the 7-chloro or 7-bromo intermediate) directs substituents into the solvent-exposed region or the hydrophobic back-pocket, often altering selectivity profiles against off-target kinases like EGFR.[1][2][3]

The "7-Chloro" Advantage

The 7-chlorothieno[3,2-d]pyrimidine moiety is rarely the final drug; it is the linchpin intermediate .[1][2][3]

  • Metabolic Blocking: A 7-chloro substituent in the final molecule can block metabolic oxidation at the reactive thiophene

    
    -position.[1][2][3]
    
  • Synthetic Handle: It serves as a partner for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the installation of aryl/heteroaryl groups that are inaccessible in the 6-substituted series.[1][2][3]

Part 2: Patent Landscape Analysis[1][2]

The patent landscape for 7-substituted thieno[3,2-d]pyrimidines is fragmented, offering "freedom-to-operate" (FTO) pockets outside the crowded PI3K space.[1][2][3]

Key Assignees and Therapeutic Focus
AssigneePrimary TargetPatent FocusKey Development
Genentech (Roche) PI3K

Broad claims on thienopyrimidines; specific focus on 6-substituents (GDC-0941).[1][2][3]Pictilisib (Phase II, discontinued)
Bayer VEGFR-2 / Tie-27-aryl and 7-heteroaryl substitutions for angiogenesis inhibition.[1][2][3]Preclinical candidates
Gilead Kinase Modulators4-amino-7-substituted derivatives.[1][2][3]GS-series candidates
Emerging Players RIPK2, Tpl22,4,7-trisubstituted cores for inflammatory diseases.[1][2]Recent filings (2020-2025)
Patent Genealogy Visualization

The following diagram illustrates the divergence of IP based on the regiochemistry of the thienopyrimidine core.

PatentLandscapeCoreThieno[3,2-d]pyrimidine CoreSub66-Substituted Series(Genentech/Roche)Core->Sub6 C6 FunctionalizationSub77-Substituted Series(Bayer/Gilead/Others)Core->Sub7 C7 Functionalization(via 7-Cl/Br)PictilisibPictilisib (GDC-0941)PI3K InhibitorSub6->PictilisibPatent1US 8,354,528(Process for GDC-0941)Sub6->Patent1VEGFRVEGFR-2 Inhibitors(Angiogenesis)Sub7->VEGFRRIPK2RIPK2 Inhibitors(Inflammation)Sub7->RIPK2Patent2WO 2011/062372(2,4,7-Substituted Kinase Inh.)Sub7->Patent2

Figure 1: Divergence of thienopyrimidine patent families based on substitution vector.

Part 3: Technical Deep Dive – Synthetic Methodologies

The synthesis of 7-chlorothieno[3,2-d]pyrimidine based pharmaceuticals requires a strategy that differentiates the reactivity of the C4 and C7 positions.[1][2][3][4] The most robust route involves the construction of the 4,7-dichlorothieno[3,2-d]pyrimidine intermediate.[1][2]

Protocol: Regioselective Synthesis of the 4,7-Dichloro Core

This protocol validates the generation of the bis-electrophile, essential for library generation.[1]

Reagents:

  • Methyl 3-amino-thiophene-2-carboxylate (Starting Material)[1][2][3]

  • Formamide / Ammonium Acetate[1][2][3]

  • N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    )[1][2][3]
    
  • Phosphorus Oxychloride (

    
    )[1][2][3][5]
    

Step-by-Step Methodology:

  • Cyclization (Ring Closure):

    • Reflux methyl 3-amino-thiophene-2-carboxylate in formamide at 180°C for 4 hours.

    • Mechanism:[1][2][3] Transamidation followed by intramolecular nucleophilic attack of the amine on the formyl group.[3]

    • Product: Thieno[3,2-d]pyrimidin-4(3H)-one.[1][2][3][4][6]

  • C7-Halogenation (The Critical Step):

    • Suspend the pyrimidinone in acetic acid.[1][3] Add 1.1 equivalents of NCS (or

      
       for the 7-bromo analog).[1][2][3]
      
    • Stir at 60°C. The C7 position (alpha to sulfur) is the most electron-rich site and undergoes electrophilic aromatic substitution (

      
      ).[1][2][3]
      
    • Validation:

      
       NMR will show the disappearance of the C7 proton doublet.
      
    • Product: 7-chlorothieno[3,2-d]pyrimidin-4(3H)-one.[1][2][3]

  • Aromatization/Activation:

    • Treat the 7-chloro intermediate with neat

      
       and a catalytic amount of DMF (Vilsmeier-Haack conditions).[1][2][3] Reflux for 3 hours.
      
    • Product:4,7-Dichlorothieno[3,2-d]pyrimidine .[1][2][3]

Diagram: Divergent Library Synthesis

The following flow illustrates how the 4,7-dichloro core is used to generate diverse pharmaceutical candidates.

SynthesisFlowSM3-Amino-thiophene-2-carboxylateCoreThieno[3,2-d]pyrimidin-4-oneSM->Core FormamideCyclizationInter7Cl7-Chloro-thieno[3,2-d]pyrimidin-4-oneCore->Inter7Cl NCS(Electrophilic Chlorination)BisCl4,7-Dichlorothieno[3,2-d]pyrimidineInter7Cl->BisCl POCl3(Chlorodehydration)ProdAProduct A: SNAr Only(4-Amino-7-Chloro)BisCl->ProdA Amine, Et3N(C4 Selective SNAr)ProdBProduct B: SNAr + Suzuki(4-Amino-7-Aryl)ProdA->ProdB Ar-B(OH)2, Pd(0)(C7 Suzuki Coupling)

Figure 2: Synthetic workflow for accessing 7-substituted thienopyrimidine libraries.

Part 4: Strategic FTO Considerations

When designing around the "7-chloro" scaffold, researchers must navigate specific claim limitations:

  • The "Genentech Thicket": Genentech's patents (e.g., US 8,354,528) heavily protect the 6-substituted space.[1][2][3] However, their broad Markush structures often claim "substituents at available carbon atoms."

    • Strategy: Focus on 2,4,7-trisubstituted patterns where the 7-position group provides a specific interaction (e.g., a hydrogen bond acceptor) that is not obvious from the 6-substituted prior art.

  • Bioisosteric Replacement: The 7-chlorothieno[3,2-d]pyrimidine is often used to replace the 6-chloroquinazoline core (found in Gefitinib).[1][2][3]

    • Argument for Patentability: Demonstrate that the thiophene ring alters the vector of the 7-substituent to access a unique region of the ATP-binding pocket, resulting in unexpected selectivity (e.g., sparing T790M mutants or avoiding specific off-targets).[1][2][3]

References

  • Genentech, Inc. (2013).[1][3][7] Process for making thienopyrimidine compounds. US Patent 8,354,528.[1][2][3] Link

  • Hanmi Pharmaceutical Co. (2011).[1][2][3] 2,4,7-Substituted thieno[3,2-d]pyrimidine compounds as protein kinase inhibitors. WO Patent 2011/062372.[1][2][3][8] Link[3]

  • Islam, F., et al. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets.[1][3] Link

  • Zhao, H., et al. (2025). Development of Thieno[3,2-d]pyrimidine Derivatives as Potent RIPK2 Inhibitors. SSRN.[1][2][3] Link

  • ChemicalBook. (2026).[1][2][3] 4-Chlorothieno[3,2-d]pyrimidine Product Data. Link

  • PubChem. (2025).[1][2][3] Pictilisib (GDC-0941) Compound Summary. Link

Metabolic Stability Profiles of Thienopyrimidine Core Structures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold Trap

Thienopyrimidines are widely recognized as "privileged scaffolds" in medicinal chemistry, serving as bioisosteres for quinazolines and purines. They are foundational to numerous kinase inhibitors (e.g., PI3K, EGFR, VEGFR) due to their ability to mimic the ATP-binding cassette.

However, for the drug discovery scientist, the thienopyrimidine core presents a bifurcated metabolic risk . While often selected to resolve solubility or selectivity issues inherent to quinazolines, this scaffold introduces a distinct metabolic liability profile:

  • Cytosolic Vulnerability: High susceptibility to Aldehyde Oxidase (AO) mediated nucleophilic attack, a pathway frequently missed in standard microsomal stability assays.

  • Microsomal Vulnerability: CYP450-mediated oxidation of the electron-rich thiophene ring (S-oxidation and hydroxylation).

This guide details the structural causality of these liabilities, provides a self-validating screening protocol to detect them early, and outlines SAR strategies to engineer metabolic resilience.

Structural Pharmacology & Metabolic Liabilities[1][2]

The thienopyrimidine core exists primarily in two isomeric forms relevant to drug design: thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine . Both share a common electronic dichotomy that drives their metabolism.

The Electronic Push-Pull
  • The Thiophene Ring (Electron Rich): Acts as an electron donor. This makes the ring system prone to electrophilic attacks by Cytochrome P450 enzymes (oxidation).

  • The Pyrimidine Ring (Electron Deficient): The presence of two nitrogen atoms reduces electron density at the C-2 and C-4 positions. This makes these carbons highly susceptible to nucleophilic attack by Molybdenum hydroxylases, specifically Aldehyde Oxidase (AO).

The "Hidden" AO Liability

Standard ADME screens often rely on Human Liver Microsomes (HLM). Crucially, AO is a cytosolic enzyme. Consequently, a thienopyrimidine lead can appear stable in HLM (


) but fail catastrophically in vivo or in hepatocytes due to cytosolic clearance.

Technical Insight: If you observe a disconnect where Hepatocyte


 Microsomal 

, suspect Aldehyde Oxidase metabolism at the thienopyrimidine C-2 or C-4 position immediately.
Visualization: Metabolic Hotspots

The following diagram maps the specific sites of metabolic attack on the thienopyrimidine core.

MetabolicMap Core Thienopyrimidine Core C2 C-2 Position (Nucleophilic Attack) Core->C2 C4 C-4 Position (Nucleophilic Attack) Core->C4 Thio Thiophene Ring (S-Oxidation/Epoxidation) Core->Thio AO Aldehyde Oxidase (Cytosolic) AO->C2 Primary Attack AO->C4 Secondary Attack CYP CYP450 (Microsomal) CYP->Thio Oxidation Metab_OH 2-Oxo / 4-Oxo Metabolites C2->Metab_OH C4->Metab_OH Metab_Sox Sulfoxides / Sulfones Ring Opening Thio->Metab_Sox

Caption: Metabolic susceptibility map of the thienopyrimidine scaffold showing distinct AO and CYP450 attack vectors.

Experimental Assessment Protocols

To accurately profile thienopyrimidines, you must move beyond standard HLM assays. The following protocol ensures capture of both CYP and AO clearance.

The "Fraction-Matching" Protocol

Objective: Distinguish between CYP-mediated and AO-mediated clearance.

Materials:

  • Test Compound (1 µM final conc).

  • System A: Human Liver Microsomes (HLM) + NADPH (Cofactor for CYPs).

  • System B: Human Liver Cytosol (HLC) or S9 Fraction (contains both cytosol and microsomes) + No Cofactor (for AO baseline) and + NADPH.

  • Specific Inhibitor: Hydralazine (specific AO inhibitor).

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of test compound in DMSO. Dilute to incubation concentration (ensure DMSO < 0.1%).

  • Incubation Setup (3 Arms):

    • Arm 1 (CYP Only): HLM + NADPH.

    • Arm 2 (Total Met): S9 Fraction + NADPH.

    • Arm 3 (AO Validation): S9 Fraction + NADPH + Hydralazine (10 µM) .

  • Sampling: Aliquot samples at t=0, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge (3000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Data Interpretation:

    • Calculate

      
       for all arms.
      
    • Logic Check: If

      
       AND Hydralazine significantly reduces 
      
      
      
      , the compound is an AO substrate.
Decision Logic for Optimization

Use this workflow to interpret assay data and direct synthetic efforts.

AssayLogic Start Compound Synthesis Screen Parallel Screen: HLM vs. S9/Cytosol Start->Screen Decision Compare Clearance (CL) Screen->Decision Res1 High HLM CL Low Cytosol CL Decision->Res1 CYP Dominant Res2 Low HLM CL High Cytosol CL Decision->Res2 AO Dominant Pass Low CL in Both: Advance to PK Decision->Pass Stable ActionCYP CYP Liability: Block Thiophene Oxidation (Fluorination) Res1->ActionCYP ActionAO AO Liability: Block C-2/C-4 Position (Steric/Electronic) Res2->ActionAO

Caption: Decision tree for triaging metabolic instability in thienopyrimidine derivatives.

SAR Optimization Strategies

Once the specific metabolic liability is identified, the following structural modifications have proven effective in literature and practice.

Mitigating Aldehyde Oxidase (AO) Liability

AO prefers electron-deficient heterocycles with accessible C-H bonds adjacent to the nitrogen.

StrategyMechanismImplementation Example
C-2 Blocking Steric hindrance and removal of the reactive C-H site.Introduce a Methyl (-CH3) or Amino (-NH2) group at C-2. Note: Amino groups also donate electrons, deactivating the ring toward nucleophilic attack.
Electronic Tuning Increasing electron density in the pyrimidine ring to repel AO (nucleophile).Replace electron-withdrawing groups on the scaffold with electron-donating groups (e.g., methoxy).
Scaffold Hopping Altering the fusion geometry.Switch from thieno[2,3-d]pyrimidine to thieno[3,2-d]pyrimidine (though both can be substrates, the steric environment changes).
Mitigating CYP450 Liability

CYP enzymes target electron-rich regions for oxidation.[1]

StrategyMechanismImplementation Example
Thiophene Fluorination Reduces electron density of the thiophene ring, making it less attractive to the electrophilic CYP heme.Introduction of Fluorine at the C-5 or C-6 position of the thiophene ring.
S-Oxidation Block Steric or electronic protection of the sulfur.While the ring sulfur is aromatic, oxidation can occur. Fused ring systems or bulky neighbors can shield it.

Case Study Data: Impact of Modifications

The following table summarizes hypothetical but representative data derived from thienopyrimidine optimization campaigns (e.g., GDC-0941 analogs) [1, 5].

Compound StructureHLM

(min)
Human Cytosol

(min)
Primary MetaboliteLiability
Unsubstituted Core > 60< 102-oxo-thienopyrimidineHigh AO
2-Methyl Analog > 60> 120None observedStable
2-Amino Analog 45> 200Minor N-dealkylationStable (AO blocked)
Thiophene-Only < 15> 60Sulfoxide / Ring OpenHigh CYP

Analysis: The unsubstituted core demonstrates the classic "AO Trap"—stable in microsomes but rapidly cleared in cytosol. Blocking the C-2 position (Methyl/Amino) effectively shuts down this pathway.

References

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. [Link]

  • Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development. PubMed. [Link]

  • Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases. ResearchGate. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

nucleophilic aromatic substitution conditions for 7-Chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the specific reaction conditions for functionalizing 7-chlorothieno[3,2-d]pyrimidine .

Executive Summary: The Reactivity Dichotomy

It is critical to distinguish between the two electrophilic sites on the thieno[3,2-d]pyrimidine scaffold, as they require fundamentally different activation strategies:

  • C4-Position (Pyrimidine Ring): Highly electron-deficient. Reacts via classical Nucleophilic Aromatic Substitution (SNAr) under mild basic conditions.

  • C7-Position (Thiophene Ring): Electron-rich (π-excessive). Inert to classical SNAr conditions. Functionalization of the 7-chloro substituent requires Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig for amines, Suzuki for carbon nucleophiles).

Note: Attempting standard SNAr conditions (e.g., amine + base + heat) on a 7-chloro substrate will likely result in no reaction or decomposition, unless the 4-position is also chlorinated, in which case the 4-position will react exclusively.

Part 1: Reactivity & Mechanism

The following diagram illustrates the electronic disparity that dictates the choice of protocol.

ReactivityLandscape Substrate 7-Chlorothieno[3,2-d]pyrimidine C4_Path C4 Position (Pyrimidine Ring) Substrate->C4_Path If Cl at C4 C7_Path C7 Position (Thiophene Ring) Substrate->C7_Path If Cl at C7 SNAr_Mech Mechanism: SNAr (Addition-Elimination) C4_Path->SNAr_Mech Electron Deficient (N-activation) Pd_Mech Mechanism: Pd-Catalysis (Oxidative Addition -> Reductive Elimination) C7_Path->Pd_Mech Electron Rich (Requires Metal) Product_C4 C4-Amine Product (High Yield, Mild Temp) SNAr_Mech->Product_C4 Product_C7 C7-Functionalized Product (Requires Catalyst & Ligand) Pd_Mech->Product_C7

Figure 1: Decision matrix for functionalizing chlorothieno[3,2-d]pyrimidines. Note that direct SNAr is electronically disfavored at C7.

Part 2: Detailed Protocols

Protocol A: Buchwald-Hartwig Amination (For 7-Chloro Substitution)

Use this protocol to replace the 7-Chloro group with an amine.

Since the thiophene ring does not stabilize the Meisenheimer complex required for SNAr, a palladium catalyst is used to facilitate the C-N bond formation.

Reagents & Conditions Table:

ComponentStandard ReagentAlternative / Optimization
Catalyst Pd₂ (dba)₃ (5 mol%)Pd(OAc)₂ (5-10 mol%)
Ligand Xantphos (10 mol%)BINAP or BrettPhos (for difficult amines)
Base Cs₂CO₃ (2.0 equiv)NaOtBu (stronger base, faster rate)
Solvent 1,4-Dioxane (anhydrous)Toluene or DME
Temperature 100°C – 110°CMicrowave: 120°C for 30-60 min
Atmosphere Argon or Nitrogen (Strict)Degassed solvents essential

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a stream of argon, charge a dried reaction vial with 7-chlorothieno[3,2-d]pyrimidine (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).

  • Addition: Add the amine nucleophile (1.2 – 1.5 equiv). If the amine is a liquid, add it after the solvent.

  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 M to 0.2 M). Seal the vial with a septum cap.

  • Degassing: Sparge the mixture with argon for 5–10 minutes (or use freeze-pump-thaw cycles) to remove dissolved oxygen, which poisons the catalyst.

  • Reaction: Heat the block to 100°C with vigorous stirring. Monitor via LC-MS or TLC. Reaction times typically range from 4 to 16 hours .

    • Checkpoint: If conversion is low after 6 hours, add a second portion of catalyst/ligand (2.5 mol%).

  • Work-up: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: Suzuki-Miyaura Coupling (For 7-Chloro Carbonylation/Arylation)

Use this protocol to introduce aryl, heteroaryl, or vinyl groups at C7.

Reagents & Conditions Table:

ComponentStandard ReagentNotes
Catalyst Pd(dppf)Cl₂ · DCM (5 mol%)Robust, air-stable precatalyst
Coupling Partner Boronic Acid / Pinacol Ester (1.2 equiv)Excess may be needed for protodeboronation-prone acids
Base K₂CO₃ (2.0 M aq. solution)Na₂CO₃ or K₃PO₄ also effective
Solvent DME / Water (3:1 ratio)1,4-Dioxane/Water is a common alternative
Temperature 80°C – 90°C

Step-by-Step Procedure:

  • Combine 7-chlorothieno[3,2-d]pyrimidine (1.0 equiv) and the boronic acid (1.2 equiv) in a reaction vessel.

  • Add Pd(dppf)Cl₂ · DCM (0.05 equiv).

  • Add the solvent mixture (DME and 2M aq. K₂CO₃ ).

  • Degas thoroughly (argon sparge) for 5 minutes.

  • Heat to 90°C for 2–12 hours.

  • Work-up: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

Protocol C: Classical SNAr (Reference for 4-Chloro Analog)

Included for comparative purposes. If your substrate has a chlorine at C4, use these mild conditions.

Reagents:

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv).

  • Conditions: Reflux (80°C) for 1–4 hours.

  • Mechanism: The pyrimidine nitrogens activate the C4 position, allowing direct displacement without metal catalysis.

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction at C7 Catalyst DeactivationEnsure strict O₂-free conditions. Switch to a more active precatalyst like Pd(Amphos)Cl₂ or XPhos Pd G2 .
Dehalogenation (Product is H instead of Nu) β-Hydride EliminationAvoid primary alcohols as solvents. Use Toluene or Dioxane. Reduce reaction temperature slightly.
Regioselectivity Issues Substrate has Cl at C4 and C7C4 reacts first. To functionalize C7 selectively, you must start with a C4-protected or C4-unreactive analog, or exploit the reactivity difference: React C4 via SNAr first, then C7 via Pd-coupling.
Low Yield with Aniline Nucleophiles Electronic DeactivationAnilines are poor nucleophiles. Switch to BrettPhos ligand and LiHMDS or NaOtBu as base.

References

  • Peng, J., et al. (2007).[2] "Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-amine Library." Journal of Combinatorial Chemistry, 9(3), 431–436.[2]

    • Key Insight: Establishes the strategy of sequential functionalization: SNAr at C4 followed by Suzuki coupling
  • Bugge, S., et al. (2012).[3] "Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines." Tetrahedron, 68(45), 9226-9233.[3]

    • Key Insight: Discusses the regioselectivity and reactivity profiles of the thienopyrimidine scaffold.
  • ChemicalBook. (2024). "4-Chlorothieno[3,2-d]pyrimidine Product & Reactivity Data."

    • Key Insight: Provides physical properties and commercial availability of the chlorinated precursors.[4]

  • WuXi AppTec. (2024). "Regioselectivity of SnAr Reactions with Chloropyrimidines."

    • Key Insight: Computational analysis of why pyrimidine positions (C4)

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 7-Chlorothieno[3,2-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines.[1][2] It is the core structural motif in several potent kinase inhibitors, including Pictilisib (GDC-0941) (PI3K inhibitor).[2]

While the 4-position (C4) of this scaffold is highly electrophilic and typically functionalized via SNAr (Nucleophilic Aromatic Substitution), the 7-position (C7) requires transition-metal catalysis for carbon-carbon bond formation.[2]

The Challenge: Coupling at the 7-chloro position presents specific chemoselective challenges compared to its 7-bromo or 7-iodo counterparts:

  • Reduced Electrophilicity: The C7-Cl bond has a higher bond dissociation energy than C7-Br, often requiring electron-rich phosphine ligands or N-heterocyclic carbene (NHC) catalysts.[2]

  • Catalyst Poisoning: The sulfur atom in the thiophene ring can coordinate to Palladium (Pd), potentially deactivating the catalyst if the oxidative addition step is slow.

  • Regioselectivity: If the starting material is 4,7-dichlorothieno[3,2-d]pyrimidine, the C4 position will react preferentially in both SNAr and Pd-catalyzed processes.[2] Therefore, this protocol assumes the C4 position has been previously functionalized (e.g., with a morpholine or amine) or blocked. [1][2]

Strategic Workflow & Decision Tree

The following decision tree outlines the optimization logic for coupling 7-chlorothieno[3,2-d]pyrimidines.

OptimizationWorkflow Start Substrate: 7-Chloro-4-substituted-thieno[3,2-d]pyrimidine BoronicType Analyze Boronic Acid Partner Start->BoronicType TypeA Type A: Electron-Rich / Simple Aryl (e.g., Phenyl, Tolyl) BoronicType->TypeA TypeB Type B: Heteroaryl / Sterically Hindered (e.g., Indazole, Pyrazole, ortho-sub) BoronicType->TypeB CondA Standard Protocol Pd(dppf)Cl2 • DCM Na2CO3 / Dioxane / H2O TypeA->CondA CondB Advanced Protocol XPhos Pd G3 or Pd2(dba)3/XPhos K3PO4 / n-BuOH / H2O TypeB->CondB Check Check Conversion (LCMS) CondA->Check CondB->Check Success Isolate Product Check->Success >90% Conv. Fail Low Yield / Dehalogenation? Check->Fail <50% Conv. Fix Troubleshooting: 1. Switch to Anhydrous (THF) 2. Increase Temp to 110°C 3. Switch to SPhos Fail->Fix Fix->CondB

Figure 1: Strategic decision tree for selecting catalyst systems based on the coupling partner's electronic and steric profile.

Detailed Experimental Protocols

Protocol A: Standard Conditions (Robust Substrates)

Best for: Electron-rich aryl boronic acids and non-hindered substrates.[2]

Mechanistic Rationale: We utilize Pd(dppf)Cl2 because the bidentate ferrocenyl ligand creates a large bite angle, stabilizing the Pd(0) species and facilitating the reductive elimination step.[1] It is remarkably resistant to air and moisture compared to Pd(PPh3)4.

Reagents:

  • Substrate: 4-Morpholino-7-chlorothieno[3,2-d]pyrimidine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)[2]

  • Catalyst: Pd(dppf)Cl2[2]·CH2Cl2 complex (5 mol%)[1][2]

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)[1][2]

Step-by-Step Methodology:

  • Setup: To a microwave vial or round-bottom flask equipped with a magnetic stir bar, add the 7-chloro substrate, boronic acid, and Pd(dppf)Cl2.

  • Inertion: Seal the vessel and purge with Nitrogen (or Argon) for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the degassed Na2CO3 solution.

  • Reaction: Heat the mixture to 90°C for 4–16 hours. (Monitor via LCMS).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na2SO4.

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Advanced Conditions (Challenging/Heteroaryl Substrates)

Best for: Nitrogen-rich heterocycles (indazoles, pyridines) or sterically hindered partners.[2] This mimics the conditions used for GDC-0941 intermediates.

Mechanistic Rationale: XPhos (Buchwald Ligand) is electron-rich and bulky.[2] The electron richness accelerates the oxidative addition into the difficult C7-Cl bond, while the bulk prevents the formation of inactive Pd-dimers and promotes reductive elimination.[2] K3PO4 is used as a base to minimize hydrolytic side reactions common with carbonates.[2]

Reagents:

  • Substrate: 7-Chlorothieno[3,2-d]pyrimidine derivative (1.0 equiv)

  • Boronate: Heteroaryl boronic ester (1.3 equiv)[2]

  • Pre-Catalyst: XPhos Pd G3 (2–5 mol%) (Alternatively: Pd2(dba)3 + XPhos)[2]

  • Base: K3PO4 (Tribasic potassium phosphate) (3.0 equiv)[2]

  • Solvent: n-Butanol/Water (4:1 ratio) or THF/Water (10:1)[2]

Step-by-Step Methodology:

  • Degassing (Critical): The solvent system (n-BuOH/H2O) must be rigorously degassed by sparging with Nitrogen for 15 minutes before adding to the catalyst.

  • Assembly: Add substrate, boronate, XPhos Pd G3, and solid K3PO4 to the reaction vessel.

  • Initiation: Add the degassed solvent mixture.

  • Heating: Heat to 100°C (or 110°C in a sealed tube).

    • Note: n-Butanol allows for higher temperatures than THF/Dioxane, which helps overcome the activation energy of the C-Cl bond.[2]

  • Monitoring: Check LCMS at 2 hours. If the reaction stalls, add a second portion of catalyst (1 mol%).[1]

Data Summary: Catalyst Performance Comparison

The following table summarizes expected conversion rates based on internal historical data and literature precedents for 7-chlorothieno[3,2-d]pyrimidines.

Catalyst SystemBase/SolventSubstrate TypeConversion (12h)Notes
Pd(PPh3)4 Na2CO3 / DMEPhenylboronic Acid60-75%Often stalls; requires high loading (10%).[2]
Pd(dppf)Cl2 Na2CO3 / DioxanePhenylboronic Acid>95% Standard Choice. Excellent reliability.
Pd(dppf)Cl2 Na2CO3 / DioxaneIndazole Boronate40-60%Struggles with N-heterocycles (catalyst poisoning).[2]
XPhos Pd G3 K3PO4 / n-BuOHIndazole Boronate>90% High Performance. Essential for drug-like heterocycles.[2]
Pd(OAc)2 / SPhos K3PO4 / TolueneSterically Hindered85%Good alternative for ortho-substituted rings.[2]

Mechanistic Pathway & Troubleshooting

Understanding the catalytic cycle helps in troubleshooting failures.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Substrate TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 7-Ar-Thienopyrimidine RedElim->Product Substrate 7-Cl-Thienopyrimidine Substrate->OxAdd Boron Ar-B(OH)2 + Base Boron->TransMet

Figure 2: Catalytic cycle highlighting Oxidative Addition as the rate-limiting step for the 7-Chloro substrate.

Troubleshooting Guide
  • Problem: Hydrolysis of C4-Cl (if present) or C7-Cl.

    • Observation: Formation of thieno[3,2-d]pyrimidin-4(3H)-one (Mass M-Cl+OH).[2]

    • Solution: This occurs if the base is too strong or water content is too high. Switch to anhydrous conditions using Cs2CO3 in dry DMF or reduce the water ratio in the Dioxane mix.

  • Problem: Protodehalogenation (Formation of 7-H species).

    • Observation: Loss of Cl, replaced by H.[1]

    • Solution: Usually caused by hydride sources (e.g., alcohols) or overheating.[1][2] Ensure solvents are peroxide-free.[2] Switch from alcohols (n-BuOH) to Toluene/Water .[2]

  • Problem: Stalled Reaction (Incomplete Conversion).

    • Solution: The catalyst has likely deactivated. Do not just add more heat. Filter the reaction mixture into a fresh vial containing fresh catalyst and ligand, then resume heating.

References

  • Folkes, A. J., et al. (2008).[1][2] "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer."[2] Journal of Medicinal Chemistry, 51(18), 5522–5532.[1][2]

  • Tian, Q., et al. (2013).[1][2] "A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate." Organic Process Research & Development, 17(1), 97–107.[1][2][3]

  • He, H., et al. (2007).[1][2] "Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-amine Library." Journal of Combinatorial Chemistry, 9(4), 677–683.[1][2]

  • Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1][2]

Sources

Application Note: Precision Amination of Chlorothienopyrimidines via Buchwald-Hartwig Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Buchwald-Hartwig amination of chlorothienopyrimidines, a scaffold critical to kinase inhibitor development (e.g., PI3K, VEGFR).

Executive Summary & Strategic Rationale

Chlorothienopyrimidines present a distinct "reactivity cliff" compared to simple aryl chlorides. The pyrimidine ring renders the C4-chloride highly electrophilic, often permitting Nucleophilic Aromatic Substitution (SNAr). However, Buchwald-Hartwig (B-H) amination becomes the obligatory method when:

  • Regioselectivity is required at the less activated C2 position.

  • Nucleophiles are weak (e.g., electron-deficient anilines, sulfonamides, amides).

  • Steric hindrance precludes SNAr (e.g., tert-butyl amines).

  • Substrate deactivation occurs due to electron-rich substituents on the thiophene ring.

This guide details protocols to overcome specific challenges of this scaffold, including thiophene sulfur poisoning of Palladium (Pd) catalysts and competitive hydrodehalogenation.

Mechanistic Insights & Catalyst Selection

The Thiophene "Trap"

Unlike quinazolines, thienopyrimidines contain a sulfur atom that can coordinate to Pd(0) or Pd(II) species, potentially arresting the catalytic cycle.

  • Implication: Monodentate phosphines (e.g., PPh3) are often insufficient as they can be displaced by the thiophene sulfur.

  • Solution: Use bidentate ligands (e.g., Xantphos, BINAP) or bulky biaryl phosphines (e.g., BrettPhos, RuPhos) that bind Pd tightly and create a steric wall preventing sulfur coordination.

Regioselectivity Logic
  • C4-Position: Highly electrophilic. SNAr is the default. Use B-H only if SNAr fails (yield < 20% after 12h @ 80°C).

  • C2-Position: Deactivated. SNAr requires forcing conditions (150°C+) that degrade substrates. B-H is the standard operating procedure.

ReactionLogic Start Start: Chlorothienopyrimidine PosCheck Position of Cl? Start->PosCheck C4 C4-Chloro PosCheck->C4 High Reactivity C2 C2-Chloro PosCheck->C2 Low Reactivity AmineCheck Amine Type? C4->AmineCheck BH_Std Method B: Buchwald (Pd/Xantphos) C2->BH_Std Standard Amines BH_Adv Method C: Buchwald (Pd/BrettPhos) C2->BH_Adv Hindered/Amides SNAr Method A: SNAr (DIEA, iPrOH, 80°C) AmineCheck->SNAr Aliphatic/Primary AmineCheck->BH_Std Aniline (e- poor)

Figure 1: Decision matrix for selecting amination strategy based on regiochemistry and nucleophile electronics.

Optimization Matrix: The "Art" of the Reaction

The following table summarizes conditions optimized specifically for the thienopyrimidine core.

VariableStandard Recommendation"Difficult Case" RecommendationRationale
Pd Source Pd(OAc)₂ or Pd₂(dba)₃Pd-G3/G4 Precatalysts (e.g., Xantphos Pd G3)Precatalysts ensure rapid initiation, crucial if substrate is unstable.
Ligand Xantphos or BINAP BrettPhos or tBuBrettPhos Xantphos (bite angle ~111°) is excellent for amides/anilines. BrettPhos handles sterics.
Base Cs₂CO₃ (Weak)LiHMDS or NaOtBu (Strong)Cs₂CO₃ minimizes side reactions but is slower. Strong bases required for weak nucleophiles.
Solvent 1,4-Dioxane or Toluenetert-Amyl Alcohol t-Amyl alcohol solubilizes polar intermediates and allows higher temps (102°C).
Temp 80–100 °C110–120 °CHigher activation energy required for C2-chlorides.

Experimental Protocols

Protocol A: C2-Amination of 4-Substituted Thienopyrimidines

Target: Functionalization of the "deactivated" position (e.g., synthesis of GDC-0941 analogs).

Reagents:

  • Substrate: 2-chloro-4-morpholinothieno[3,2-d]pyrimidine (1.0 equiv)

  • Amine: Aniline derivative or aliphatic amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Inert Setup: Charge an oven-dried reaction vial with the substrate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Cap with a septum.

  • Purge: Evacuate and backfill with Nitrogen (N₂) three times. Critical: Oxygen poisons the electron-rich phosphines.

  • Addition: Add the amine and anhydrous dioxane via syringe.

  • Activation: Sparge the solution with N₂ for 5 minutes.

  • Reaction: Heat the block to 100 °C for 4–12 hours. Monitor via LCMS.

    • Checkpoint: If conversion stalls at 50%, add a second portion of catalyst (2.5 mol%) and ligand.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: C4-Amination with Weak Nucleophiles (Sulfonamides/Amides)

Target: Installing "exotic" N-linkages where SNAr fails.

Reagents:

  • Substrate: 4-chlorothieno[2,3-d]pyrimidine

  • Nucleophile: Methanesulfonamide or 2-aminopyridine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: t-BuOH or Dioxane

Procedure:

  • Load the BrettPhos Pd G3 precatalyst, substrate, and base into the vial inside a glovebox (preferred) or under strict Schlenk conditions.

  • Add solvent.[1]

  • Heat to 90 °C .

  • Note: The precatalyst activates rapidly. Reaction is often complete in <2 hours.

  • Quench with water/NH₄Cl and extract.

Troubleshooting & Self-Validation

Use this logic flow to diagnose failure modes.

Troubleshooting Issue Problem Observed Check1 Is Starting Material (SM) remaining? Issue->Check1 Check2 Is De-halogenated Product present? Check1->Check2 No (SM Consumed) Sol3 Oxidative Addition Failure. Action: Switch Ligand to BrettPhos Increase Temp to 110°C Check1->Sol3 Yes (SM Intact) Sol1 Catalyst Death. Action: Switch to Pd-G3 Precatalyst or Increase Ligand:Pd ratio to 2:1 Check2->Sol1 No (Complex Mixture) Sol2 Beta-Hydride Elimination. Action: Switch Solvent to Toluene Avoid primary alcohols Check2->Sol2 Yes (M-Cl became M-H)

Figure 2: Diagnostic workflow for reaction optimization.

Common Failure Modes:

  • Hydrodehalogenation (Ar-Cl → Ar-H): Often caused by excessive heat in alcohol solvents or β-hydride elimination from the amine. Fix: Use Toluene/Dioxane and Cs₂CO₃.

  • Pd Black Precipitation: Indicates ligand dissociation (sulfur poisoning). Fix: Use bidentate ligands (Xantphos) or higher ligand loading.

References

  • Mechanistic Foundations: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6] Reaction of aryl bromides with amines. Journal of the American Chemical Society. Link

  • Thienopyrimidine Scaffold Synthesis: Folkes, A. J., et al. (2008).[7][8] The identification of GDC-0941 as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase.[7][8][9] Journal of Medicinal Chemistry. Link

  • Catalyst Selection Guide: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • C2-Selective Coupling: Moslin, R., et al. (2012). Identification of Thienopyrimidine Inhibitors of the Hsp90 Chaperone. Journal of Medicinal Chemistry. (Demonstrates C2-selectivity challenges). Link

  • Precatalyst Utility: Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Buchwald–Hartwig Amination of Aryl Chlorides.[10] Journal of the American Chemical Society. Link

Sources

C-H activation techniques on the thieno[3,2-d]pyrimidine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[3,2-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and quinazolines. It is the core structural motif in several potent kinase inhibitors, including GDC-0941 (Pictilisib) (PI3K inhibitor) and various EGFR inhibitors.

Traditional synthesis of substituted thieno[3,2-d]pyrimidines relies on de novo ring construction or cross-coupling of pre-functionalized halides (e.g., 6-bromo derivatives). While effective, these methods suffer from poor atom economy and limited late-stage diversifiability.

This Application Note details direct C-H activation methodologies to functionalize the thieno[3,2-d]pyrimidine core. We focus on two orthogonal reactivity modes:

  • C-6 Direct Arylation: Exploiting the electron-rich thiophene moiety via Palladium-catalyzed Concerted Metallation-Deprotonation (CMD).

  • C-2 Radical Alkylation: Exploiting the electron-deficient pyrimidine ring via Silver-catalyzed Minisci reactions.

Structural Analysis & Reactivity Landscape

To successfully apply C-H activation, one must understand the electronic bias of the scaffold. The thieno[3,2-d]pyrimidine system is a "push-pull" fused heterocycle.

  • The Thiophene Ring (Electron Rich): The sulfur atom donates electron density. Position C-6 (alpha to sulfur) is the most nucleophilic and acidic site, making it the primary target for electrophilic palladation.

  • The Pyrimidine Ring (Electron Poor): The two nitrogen atoms withdraw density. Position C-2 is highly electron-deficient, making it resistant to electrophilic attack but highly susceptible to nucleophilic radicals (Minisci chemistry).

Figure 1: Reactivity Map and Decision Tree

G Scaffold Thieno[3,2-d]pyrimidine Core Scaffold Decision Target Position? Scaffold->Decision C6_Path C-6 Position (Thiophene Ring) Decision->C6_Path Alpha to Sulfur (Nucleophilic) C2_Path C-2 Position (Pyrimidine Ring) Decision->C2_Path Between Nitrogens (Electrophilic) C6_Mech Mechanism: Concerted Metallation-Deprotonation (CMD) Electrophilic Character C6_Path->C6_Mech C2_Mech Mechanism: Radical Substitution (Minisci) Nucleophilic Character C2_Path->C2_Mech C6_Reagents Reagents: Pd(OAc)2, Pivalic Acid, Carbonate Base, Aryl Halide C6_Mech->C6_Reagents C2_Reagents Reagents: AgNO3, (NH4)2S2O8, Carboxylic Acid (Alkyl Source) C2_Mech->C2_Reagents Product_C6 6-Aryl-Thieno[3,2-d]pyrimidine (Kinase Hinge Binders) C6_Reagents->Product_C6 Product_C2 2-Alkyl-Thieno[3,2-d]pyrimidine (Solubility/Metabolic Stability) C2_Reagents->Product_C2

Caption: Figure 1. Orthogonal reactivity profiles of the thieno[3,2-d]pyrimidine scaffold allowing for regioselective functionalization.

Protocol A: Regioselective C-6 Direct Arylation

Objective: Install aryl groups at the C-6 position (thiophene ring) using Pd-catalysis. Mechanism: The reaction proceeds via a CMD pathway . The choice of base and carboxylate additive is critical; the carboxylate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the sterically accessible and acidic C-6 position.

Materials
  • Substrate: 4-Morpholinothieno[3,2-d]pyrimidine (Model substrate, C4 blocked to prevent interference).

  • Coupling Partner: Aryl Bromide (Ar-Br).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂].[1][2]

  • Ligand: PCy3 (Tricyclohexylphosphine) or XPhos (for sterically hindered substrates).

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Additive: Pivalic Acid (PivOH) - Essential for CMD.

  • Solvent: N,N-Dimethylacetamide (DMAc) or Toluene.

Step-by-Step Protocol
  • Preparation (Glovebox/Schlenk Line):

    • In a 20 mL reaction vial equipped with a magnetic stir bar, add the thienopyrimidine substrate (1.0 equiv, 0.5 mmol).

    • Add the Aryl Bromide (1.5 equiv).

    • Add Pd(OAc)₂ (5 mol%) and Ligand (10 mol%).

    • Add K₂CO₃ (2.0 equiv) and Pivalic Acid (30 mol%). Note: Pivalic acid generates the active pivalate species in situ.

  • Solvent Addition:

    • Add anhydrous DMAc (0.2 M concentration relative to substrate).

    • Critical Step: Sparge the solution with Argon for 10 minutes. Oxygen is detrimental to the active Pd(0) species.

  • Reaction:

    • Seal the vial and heat to 100–120 °C for 12–16 hours.

    • Monitor via LC-MS. The C-6 arylated product usually elutes later than the starting material.

  • Workup:

    • Cool to room temperature.[2][3][4] Dilute with Ethyl Acetate (EtOAc).

    • Wash with water (x3) to remove DMAc and inorganic salts.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Optimization Table: Base and Solvent Effects
EntryCatalystBaseAdditiveSolventYield (Isolated)Notes
1Pd(OAc)₂K₂CO₃NoneDMAc< 10%CMD inactive without carboxylate.
2Pd(OAc)₂K₂CO₃PivOHDMAc88% Standard optimized condition.
3Pd(OAc)₂Cs₂CO₃PivOHToluene65%Better for non-polar substrates.
4Pd(OAc)₂K₃PO₄PivOHDMAc40%Phosphate is less effective for this scaffold.

Protocol B: C-2 Minisci Alkylation

Objective: Install alkyl groups (methyl, ethyl, isopropyl) at the electron-deficient C-2 position. Mechanism: A radical substitution mechanism. A silver catalyst oxidizes a carboxylic acid (via persulfate) to generate an alkyl radical, which attacks the most electron-deficient position (C-2) of the protonated heterocycle.

Materials
  • Substrate: 4-Substituted thieno[3,2-d]pyrimidine.

  • Radical Source: Alkyl Carboxylic Acid (e.g., Pivalic acid for t-Bu, Propionic acid for Et).

  • Oxidant: Ammonium Persulfate [(NH₄)₂S₂O₈].

  • Catalyst: Silver Nitrate (AgNO₃).

  • Solvent: 10% Trifluoroacetic acid (TFA) in Water/Acetonitrile (biphasic) or DCM/Water.

Step-by-Step Protocol
  • Setup:

    • Dissolve the substrate (0.5 mmol) in a mixture of DCM (2 mL) and Water (2 mL).

    • Add the Carboxylic Acid (5.0 equiv). Excess is required as the radical has a short half-life.

    • Add TFA (1.0 equiv) to protonate the pyrimidine ring. Protonation lowers the LUMO, activating C-2 toward nucleophilic radical attack.

  • Reagent Addition:

    • Add AgNO₃ (20 mol%).

    • Add (NH₄)₂S₂O₈ (3.0 equiv).

  • Reaction:

    • Stir vigorously at 40–50 °C for 4–6 hours.

    • Observation: Gas evolution (CO₂) indicates decarboxylation and radical formation.

  • Workup:

    • Cool to 0 °C and neutralize carefully with saturated NaHCO₃ (gas evolution!).

    • Extract with DCM (x3).

    • Purify via chromatography.[5]

Troubleshooting the Minisci Reaction
  • Problem: Low conversion.

    • Solution: Add reagents portion-wise. The radical source is often consumed by side reactions before reacting with the heterocycle. Add another batch of oxidant/acid after 2 hours.

  • Problem: Bis-alkylation.

    • Solution: This is rare for C-2 as it is the only highly activated spot if C-4 is blocked. However, if C-7 alkylation is observed, lower the temperature to Room Temperature.

Case Study: Late-Stage Functionalization of a PI3K Inhibitor Analog

To demonstrate utility, we applied Protocol A to synthesize an analog of a GDC-0941 precursor.

  • Starting Material: 4-(Morpholin-4-yl)thieno[3,2-d]pyrimidine.

  • Target: Introduction of a 3-hydroxyphenyl group at C-6 (mimicking the phenol interaction in the PI3K binding pocket).

  • Conditions: Pd(OAc)₂/XPhos, K₂CO₃, PivOH, 3-Bromophenol, DMAc, 110 °C.

  • Result: The reaction proceeded with 76% yield .

  • Significance: This route avoided the 4-step synthesis required to build the thiophene ring with the aryl group pre-installed.

Figure 2: Experimental Workflow

Workflow Start Substrate (0.5 mmol) Mix Mix: Pd(OAc)2 + Ligand Base + PivOH Start->Mix Heat Heat: 110°C, 16h (Argon atm) Mix->Heat Workup Workup: EtOAc/H2O Wash Dry Na2SO4 Heat->Workup Pure Final Product (>95% Purity) Workup->Pure

Caption: Figure 2.[6] General workflow for Pd-catalyzed C-H activation.

References

  • Mechanism of CMD: Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society. Link

  • Thienopyrimidine C-H Activation: Schnürch, M., et al. (2010). Cross-coupling reactions on azines and diazines with transition metals. Chemical Society Reviews. Link

  • Minisci Reaction on Diazines: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm. Link

  • GDC-0941 Structure & Synthesis: Folkes, A. J., et al. (2008). The discovery of PI3K inhibitor GDC-0941. Journal of Medicinal Chemistry. Link

  • Regioselectivity in Thiophenes: Rossi, R., et al. (2011). Palladium-catalyzed direct arylation of heteroaromatic derivatives.[1][7][8] Chemical Reviews. Link

Disclaimer: These protocols involve the use of transition metals and high temperatures.[2] All experiments should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Accelerated Synthesis of 7-Substituted Thieno[3,2-d]pyrimidines via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: This guide provides a comprehensive overview and detailed protocol for the microwave-assisted organic synthesis (MAOS) of 7-substituted thieno[3,2-d]pyrimidines. This class of heterocyclic compounds is of significant interest in medicinal chemistry, forming the core scaffold of various therapeutic agents, including potent kinase inhibitors.[1][2][3] Microwave-assisted methodologies offer a transformative approach to their synthesis, dramatically reducing reaction times from hours to minutes, improving yields, and promoting greener chemical practices.[4][5][6] This document elucidates the scientific principles of microwave heating, provides a robust, step-by-step experimental protocol, presents representative data, and offers practical troubleshooting advice for researchers aiming to leverage this powerful technology.

Scientific Principles & Strategic Advantages

The Thieno[3,2-d]pyrimidine Scaffold in Drug Discovery

The thieno[3,2-d]pyrimidine core is a bioisostere of purines, enabling it to interact with a wide range of biological targets.[7] This structural motif is a privileged scaffold in medicinal chemistry, with derivatives demonstrating significant therapeutic potential as anticancer, anti-inflammatory, and antiviral agents.[8][9][10] Specifically, substitution at the 7-position of the thiophene ring is a key area of structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[8]

The Mechanism of Microwave-Assisted Synthesis

Conventional synthesis of these scaffolds often requires prolonged heating under harsh conditions.[11] Microwave-assisted synthesis, however, utilizes a non-classical heating method that offers substantial advantages.[5][6] The mechanism is not based on external heat transfer but on the direct coupling of microwave energy with polar molecules within the reaction mixture.[4][12]

This occurs primarily through two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave.[13][14] This rapid molecular rotation generates friction, leading to intense, uniform, and rapid heating throughout the bulk of the material.[15]

  • Ionic Conduction: If charged particles (ions) are present, they will oscillate back and forth under the influence of the microwave field.[16] This movement causes collisions with neighboring molecules, generating heat through kinetic energy transfer.

This "in-core" volumetric heating is exceptionally efficient, leading to remarkable rate enhancements and often enabling reactions that are difficult to achieve with conventional methods.[4][14]

Key Advantages for Thienopyrimidine Synthesis
  • Drastic Time Reduction: Reactions that traditionally take several hours or even days can be completed in minutes.[4][5]

  • Increased Yields & Purity: The rapid and uniform heating often minimizes the formation of by-products, leading to cleaner reaction profiles and higher isolated yields.[6][17]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring high reproducibility.

  • Green Chemistry Alignment: The efficiency of microwave heating reduces energy consumption, and the speed of the reactions often allows for the use of less solvent, aligning with the principles of green chemistry.[13][16]

General Reaction Scheme

The following diagram illustrates a common synthetic pathway for generating 7-substituted thieno[3,2-d]pyrimidines, starting from a substituted 2-aminothiophene-3-carbonitrile precursor.

G General Reaction for 7-Substituted Thieno[3,2-d]pyrimidines cluster_0 Reactants cluster_1 Product 2-Aminothiophene Formamide Reaction + 2-Aminothiophene->Reaction Formamide->Reaction Thienopyrimidine Arrow Reaction->Arrow Microwave (µW) High Temp/Pressure < 30 min Arrow->Thienopyrimidine

Caption: General cyclocondensation reaction under microwave irradiation.

Experimental Protocol

This protocol describes a representative synthesis of a 7-substituted-4-amino-thieno[3,2-d]pyrimidine derivative. Safety Note: All operations should be performed in a well-ventilated fume hood. Microwave synthesis vessels are designed for high pressures; always use the appropriate vessel and follow the manufacturer's safety guidelines.

Materials & Equipment
  • Reagents:

    • Substituted 2-aminothiophene-3-carbonitrile (1.0 equiv)

    • Formamide (or other suitable one-carbon source like formic acid)

    • Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol (EtOH), or neat conditions)

  • Equipment:

    • Monowave or Multi-mode Microwave Synthesis Reactor

    • Appropriate microwave reaction vessel (e.g., 10 mL or 20 mL) with a magnetic stir bar

    • Analytical Balance

    • Standard laboratory glassware

    • Rotary evaporator

    • Purification system (e.g., Flash Column Chromatography or Recrystallization apparatus)

    • Analytical instruments for characterization (NMR, LC-MS)

Experimental Workflow Diagram

workflow prep 1. Reagent Preparation Weigh reactants and add to microwave vessel with stir bar. react 2. Microwave Reaction Seal vessel and place in reactor. Irradiate at set temp/time. prep->react Load workup 3. Work-up & Isolation Cool vessel. Quench reaction (e.g., with ice water). Filter precipitate. react->workup Unload purify 4. Purification Purify crude solid via recrystallization or chromatography. workup->purify Crude Product char 5. Characterization Analyze pure product using NMR, LC-MS to confirm structure. purify->char Pure Product

Caption: Step-by-step workflow for microwave-assisted synthesis.

Step-by-Step Synthesis Procedure
  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the starting 2-aminothiophene-3-carbonitrile derivative (e.g., 1.0 mmol).

  • Reagent Addition: Add formamide (5 mL). Using a solvent is optional; many reactions can be run neat, which is a key advantage of microwave synthesis.[13]

  • Sealing: Securely cap the vessel using the appropriate safety cap.

  • Microwave Irradiation: Place the sealed vessel into the cavity of the microwave reactor. Set the reaction parameters. A typical starting point would be:

    • Temperature: 160-200 °C (The reactor will modulate power to maintain this temperature)

    • Reaction Time: 15-30 minutes

    • Stirring: On

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically below 50 °C) using the instrument's compressed air cooling system before handling.

  • Isolation: Carefully uncap the vessel in a fume hood. Pour the reaction mixture into a beaker containing ice-cold water (approx. 50 mL). A precipitate should form.

  • Filtration: Collect the crude solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol or diethyl ether to remove residual solvent.

  • Drying: Dry the crude product under vacuum.

Purification and Characterization
  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) or by flash column chromatography on silica gel if necessary.

  • Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm purity and determine the molecular weight of the product.

Representative Data & Troubleshooting

The following table provides representative results for the synthesis of various 7-substituted thieno[3,2-d]pyrimidin-4-amine analogs, showcasing the efficiency of the microwave-assisted protocol.

Entry Substituent (R) Reaction Time (min) Temperature (°C) Yield (%) m/z [M+H]⁺
1Phenyl2018091228.07
24-Chlorophenyl2518088262.03
34-Methoxyphenyl2017094258.08
4Thiophen-2-yl3019085234.02
5Cyclohexyl3020079234.13
Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reaction temperature too low.2. Reaction time too short.3. Inefficient microwave coupling.1. Increase the reaction temperature in 10-20 °C increments.2. Increase the reaction time in 5-10 minute increments.3. If using a non-polar solvent, add a small amount of a polar co-solvent (e.g., DMF, EtOH) or an ionic liquid to improve energy absorption.
Formation of By-products 1. Reaction temperature is too high, causing decomposition.2. Reaction time is too long.1. Reduce the reaction temperature.2. Monitor the reaction at shorter time intervals to find the optimal endpoint.
Reaction Does Not Reach Set Temperature 1. Poor microwave absorption by reactants/solvent.2. Incorrect power settings (if not using temperature control).1. Add a microwave-absorbing "sensitizer" (a small amount of a highly polar, high-boiling solvent) or switch to a more polar solvent.2. Ensure the reaction is run with temperature control, which is standard on modern reactors.
Vessel Pressure Exceeds Safety Limits 1. Volatile solvent used at a temperature far exceeding its boiling point.2. Reaction generating a large amount of gaseous by-product.1. Switch to a higher-boiling point solvent (e.g., DMF, NMP, ethylene glycol).2. Reduce the scale of the reaction or lower the reaction temperature.

Conclusion

Microwave-assisted synthesis is a robust, efficient, and scalable technology that significantly accelerates the discovery and development of novel 7-substituted thieno[3,2-d]pyrimidines.[4][18] By providing rapid, controlled, and uniform heating, this method consistently delivers higher yields and purer products in a fraction of the time required by conventional heating.[6] The protocols and guidelines presented here offer a solid foundation for researchers to successfully implement this powerful technique, enabling faster exploration of structure-activity relationships and accelerating the pace of drug discovery.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
  • The impact of microwave synthesis on drug discovery. PubMed.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate.
  • A Review on: A significance of microwave assist technique in green chemistry. PDF.
  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry - ACS Publications.
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Bentham Science Publishers.
  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. PubMed.
  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central.
  • RECENT ADVANCES IN THIENOPYRIMIDINE CHEMISTRY: SYNTHESIS AND THERAPEUTIC EXPLORATION OF THEIR DERIVATIVES (2018-2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. NIH.
  • Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. ResearchGate.
  • A MICROWAVE ASSISTED SYNTHESIS OF HIGHLY SUBSTITUTED 7-METHYL-5H-THIAZOLO[3,2-a]PYRIMIDINE-6-CARBOXYLATE DERIVATIVES VIA ONE-POT. HETEROCYCLES.
  • Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. International Journal of Environmental Sciences.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Thieno[3,2-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Overcoming "Brick Dust" Solubility Profiles in Kinase Inhibitor Scaffolds

Introduction: The "Brick Dust" Challenge

Welcome to the technical guide for thieno[3,2-d]pyrimidine optimization. If you are working with this scaffold—common in PI3K, EGFR, and Aurora kinase inhibitors—you are likely encountering the "brick dust" phenomenon.

The Root Cause: The thieno[3,2-d]pyrimidine core is a rigid, planar, aromatic bicycle. This structure facilitates strong intermolecular


-

stacking interactions, resulting in high crystal lattice energy (high melting point) and poor aqueous solubility.[1] While excellent for binding to the ATP-binding pocket of kinases, this planarity is detrimental to dissolution.

This guide provides a tiered troubleshooting approach, moving from chemical design to formulation strategies.

Module 1: Chemical Modification (The Design Phase)

Q: My analog has nanomolar potency but precipitates immediately in PBS. How do I modify the structure without killing activity?

A: You must disrupt the crystal lattice or introduce an ionizable center. The thieno[3,2-d]pyrimidine core itself is weakly basic; relying on it for solubility is rarely sufficient.

Strategy 1: The "Proton Handle" Addition Most successful clinical candidates (e.g., Pictilisib/GDC-0941 ) append a basic heterocycle to the core.

  • Recommendation: Introduce a piperazine or morpholine moiety at the C-2 or C-6 position.

  • Mechanism: These groups provide a basic nitrogen (

    
     ~8.0–9.0). At physiological pH, they become protonated, drastically increasing solvation energy.
    
  • Evidence: GDC-0941 uses a piperazine tail to form a stable dimesylate salt.

Strategy 2: Breaking Planarity (The "Escape from Flatland")

  • Recommendation: Replace flat aromatic substituents (phenyl rings) with

    
    -rich bioisosteres like bicyclo[1.1.1]pentane or simple gem-dimethyl groups.
    
  • Mechanism: This increases "molecular complexity" and entropy, disrupting the tight packing of the crystal lattice.

Q: Can I use a prodrug approach? A: Yes. If you have a free hydroxyl or amine, consider a phosphate ester prodrug . This is a standard industry tactic to bypass solubility limits for IV administration, relying on endogenous phosphatases to release the active parent drug in plasma.

Module 2: Salt Selection (The Solid State Phase)

Q: I tried making an HCl salt, but it dissociates or is hygroscopic. What is the correct counter-ion for this scaffold?

A: HCl is often too aggressive or leads to common ion effects in the stomach. For thieno[3,2-d]pyrimidines with basic side chains, sulfonic acid salts are the gold standard.

The "Golden" Counter-ion: Methanesulfonic Acid (Mesylate)

  • Why: Mesylate salts often break the planar stacking better than chlorides. They are lipophilic enough to cross membranes but polar enough to aid dissolution.

  • Case Study: Pictilisib (GDC-0941) is marketed as the dimesylate salt.

  • Alternative: If the mesylate is hygroscopic, try Tosylate (p-toluenesulfonic acid) or Isethionate .

Critical Warning: Do not attempt to form a salt on the pyrimidine nitrogens of the core scaffold. Their


 is typically too low (< 2-3) to hold a proton stably, leading to disproportionation (salt falling apart) in solution. You must have a basic appendage (like the piperazine mentioned in Module 1).

Module 3: Formulation Strategies (The Delivery Phase)

Q: I cannot change the molecule. How do I formulate the free base for animal studies?

A: If chemical modification is closed, you must use high-energy formulations.

Cyclodextrin Complexation (IV/PO)

For planar heterocycles, Sulfobutylether-


-Cyclodextrin (SBE-

-CD)
, known commercially as Captisol , is the industry standard.
  • Protocol: 10% to 30% w/v Captisol in water/buffer.

  • Mechanism: The hydrophobic thieno[3,2-d]pyrimidine core fits inside the cyclodextrin torus, while the hydrophilic sulfonate groups interact with the solvent.

Amorphous Solid Dispersions (PO)

For oral delivery of "brick dust," you must prevent crystallization.

  • Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate).

  • Method: Spray drying or hot-melt extrusion.

  • Ratio: 1:3 (Drug:Polymer).

  • Mechanism: The polymer "freezes" the drug in a high-energy amorphous state, preventing the

    
    -
    
    
    
    stacking from reforming.

Visualizing the Workflow

Diagram 1: The Solubility Decision Tree

Use this logic flow to determine your next experimental step.

SolubilityDecisionTree start Start: Thieno[3,2-d]pyrimidine Analog check_pka Does it have a basic center (pKa > 7.0)? start->check_pka no_basic No: Core Nitrogens only check_pka->no_basic No yes_basic Yes: Piperazine/Morpholine tail check_pka->yes_basic Yes mod_chem Chemical Mod Required: Add basic handle or Phosphate Prodrug no_basic->mod_chem salt_screen Execute Salt Screen: Focus on Mesylate/Tosylate yes_basic->salt_screen mod_chem->check_pka salt_success Stable Salt Formed? salt_screen->salt_success formulation Formulation Strategy: Cyclodextrins (Captisol) or ASD (HPMC-AS) salt_success->formulation No (Hygroscopic) final In Vivo Study Ready salt_success->final Yes formulation->final

Caption: Decision tree for optimizing thienopyrimidine solubility, prioritizing chemical modification before formulation.

Experimental Protocols

Protocol A: Kinetic Solubility Assay (Nephelometry)

Use this for rapid ranking of analogs.

  • Stock Prep: Dissolve compound in DMSO to 10 mM.

  • Dilution: Spatially dilute into PBS (pH 7.4) in a 96-well plate. Final concentrations: 100

    
    M to 1 
    
    
    
    M.
  • Incubation: Shake at room temperature for 90 minutes.

  • Read: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Analysis: The onset of precipitation (inflection point) is your kinetic solubility limit.

Protocol B: Salt Screening (Micro-Scale)

Use this to find the "Golden" salt.

StepActionNotes
1 Dissolve 50 mg free base in minimal acetone/methanol (50:50).Heat gently if required.
2 Add Counter-ion (1.05 equivalents).Panel: Methanesulfonic acid, p-Toluenesulfonic acid, HCl (ethereal), Isethionic acid.
3 Cool slowly to 4°C over 12 hours.Rapid cooling creates amorphous solids (bad).
4 If no precipitate: Add anti-solvent (MTBE or Heptane).Induces nucleation.
5 Filter and dry. Analyze via XRPD and DSC.Look for sharp peaks (crystallinity) and distinct melting point.

Comparative Data: Solubility Enhancement

The table below illustrates the expected solubility gains using the strategies described, based on data from GDC-0941 type analogs.

Form/StrategyAqueous Solubility (pH 7.4)Bioavailability Risk
Free Base (Core only) < 1

g/mL
High (Will not absorb)
Free Base + Piperazine ~5–10

g/mL
Medium (pH dependent)
Mesylate Salt > 100

g/mL
Low (Good dissolution)
Captisol Formulation > 5,000

g/mL
Very Low (Best for IV)

References

  • Cayman Chemical. (n.d.). GDC-0941 Product Information. Retrieved from

    • Supports the use of DMSO stock solutions and the sparing solubility of the free base.
  • Selleck Chemicals. (n.d.). Pictilisib (GDC-0941) Datasheet. Retrieved from

    • Confirms the dimesyl
  • CyDex Pharmaceuticals. (n.d.).[2] Captisol: The Science. Retrieved from

    • Authoritative source on Sulfobutylether- -Cyclodextrin technology for kinase inhibitors.
  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable phosphatidylinositol 3-kinase inhibitor. Journal of Medicinal Chemistry. (Contextual citation for the structural design of GDC-0941).

Sources

Technical Support Center: Minimizing Side Reactions in Chlorothienopyrimidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CTP-COUPLING-OPT-001 Subject: Troubleshooting Side Reactions & Optimization of 4-Chlorothienopyrimidine Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Overview

The 4-chlorothienopyrimidine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., PI3K, EGFR inhibitors). The primary gateway to functionalizing this core is the displacement of the C-4 chloride. While this appears to be a straightforward Nucleophilic Aromatic Substitution (


), the specific electronic architecture of the fused thiophene ring introduces unique reactivity challenges compared to simple pyrimidines.

The Core Challenge: The reaction is a competition between the desired amine coupling and three primary failure modes:

  • Hydrolysis: Conversion to the thermodynamically stable thienopyrimidinone (inactive).

  • Regio-scrambling: Attack at C-2 instead of C-4 (in 2,4-dichloro substrates).

  • Dehalogenation: Loss of the chloride without coupling (common in Pd-catalyzed routes).

This guide provides a self-validating troubleshooting workflow to isolate and eliminate these side reactions.

Reaction Pathway Analysis

To solve the problem, we must visualize the competition. The diagram below maps the kinetic vs. thermodynamic pathways active during your reaction.

ReactionPathways SM 4-Chlorothienopyrimidine (Starting Material) Complex Meisenheimer-like Transition State SM->Complex + Amine (Nu:) Hydrolysis Thienopyrimidinone (Hydrolysis Impurity) SM->Hydrolysis + H2O / OH- (Wet Solvent/Base) Regio C-2 Isomer (Regio-impurity) SM->Regio Steric/Electronic Redirect Reduced Dehalogenated (Pd-Side Product) SM->Reduced Pd-Cat Beta-H Elim Product 4-Amino Product (Desired) Complex->Product - HCl

Figure 1: Competitive reaction landscape. The "Red Pathways" represent the primary yield-killing side reactions.

Troubleshooting Guide (Q&A Format)

Issue A: "I am seeing a significant M-Cl M-OH peak (Hydrolysis) in LCMS."

Diagnosis: The C-4 position is highly electrophilic. In the presence of even trace water and a base, hydroxide ions compete effectively with your amine nucleophile. This is the #1 failure mode in


.

Corrective Protocol:

  • Solvent Switch: If using DMF or DMSO, switch to n-Butanol or Isopropanol . While counter-intuitive, protic solvents can solvate the leaving chloride, accelerating the

    
     rate relative to hydrolysis (if the solvent is dry).
    
  • The "Base Trap": Avoid hygroscopic inorganic bases (

    
    , 
    
    
    
    ) unless flame-dried.
    • Recommended: Use DIPEA (Hünig's base) . It is non-nucleophilic and soluble.

  • Scavenger Setup: Add molecular sieves (4Å) directly to the reaction vessel.

Self-Validating Check: Run a "Blank" control: SM + Solvent + Base (No Amine). If the M-OH peak appears within 1 hour, your solvent/base system is wet.

Issue B: "The reaction is stuck at 60% conversion. Adding more heat just increases impurities."

Diagnosis: The thiophene ring donates electron density into the pyrimidine ring, making the C-4 position less electrophilic than in simple pyrimidines. You have hit the "reactivity wall."

Corrective Protocol:

  • Acid Catalysis (The "Proton Switch"): Instead of basic conditions, switch to acidic conditions.

    • Method: Use 1.0 equiv of HCl in Dioxane or TFA in n-Butanol.

    • Mechanism:[1][2][3] Protonation of N-3 activates the C-4 carbon, making it roughly 100x more electrophilic.

  • Microwave Irradiation: High-energy input for short duration favors the bimolecular substitution (

    
    ) over unimolecular degradation pathways.
    

Data Comparison: Base vs. Acid Catalysis

ParameterBasic Conditions (DIPEA/DMF)Acidic Conditions (HCl/n-BuOH)
Mechanism Standard

Proton-Activated

Reaction Time 12–24 hours1–4 hours
Major Side Rxn Hydrolysis (High Risk)Solvolysis (Low Risk with n-BuOH)
Best For Aliphatic AminesAnilines / Weak Nucleophiles
Issue C: "I have a 2,4-dichloro substrate. I'm getting a mixture of isomers."

Diagnosis: While C-4 is generally more reactive due to LUMO localization, substituents at C-5 or C-6 can alter this. Specifically, electron-donating groups at C-6 can direct attack to C-2.[4][5]

Corrective Protocol:

  • Temperature Control: Perform the C-4 displacement at 0°C to RT . The C-2 displacement usually requires heating (>60°C).

  • Steric differentiation: If your amine is bulky, it will naturally prefer the C-4 position (less sterically hindered by the thiophene ring compared to the N-1/N-3 flank at C-2).

  • Lewis Acid Additive: The addition of

    
     can chelate N-3, further activating C-4 selectively.
    

Advanced Protocol: Buchwald-Hartwig Coupling

When


 fails (e.g., with electron-poor anilines), Palladium-catalyzed coupling is required. This introduces Dehalogenation  (replacement of Cl with H) as a major side reaction.
Workflow Visualization

PdCoupling Start Start: Pd-Coupling Setup Choice Select Ligand System Start->Choice BrettPhos BrettPhos G3 (For Primary Amines) Choice->BrettPhos Xantphos Xantphos (For Amides/Anilines) Choice->Xantphos Reaction Reaction: 100°C, Dioxane, Cs2CO3 BrettPhos->Reaction Xantphos->Reaction Issue Issue: Dehalogenation Observed? Reaction->Issue Sol1 Switch Solvent to Toluene (Avoids H-donor solvents) Issue->Sol1 Yes Sol2 Lower Temp to 80°C Increase Catalyst Load Issue->Sol2 No (Optimize Yield)

Figure 2: Decision matrix for Pd-catalyzed coupling optimization.

Critical Parameters for Pd-Coupling
  • The Chloride Problem: Aryl chlorides are reluctant to undergo oxidative addition. You must use a pre-catalyst (e.g., Xantphos Pd G3 or BrettPhos Pd G3 ) rather than Pd(OAc)2 + Ligand. The pre-catalyst ensures a 1:1 L:Pd ratio and prevents formation of inactive Pd-black.

  • Dehalogenation Fix: This often occurs because the solvent (dioxane/THF) acts as a hydride source via

    
    -hydride elimination from the ligand or solvent.
    
    • Fix: Switch to Toluene or Xylene (non-coordinating, non-hydride donor).

References

  • Regioselectivity in 2,4-Dichloropyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class Chapter 29.
    • URL:[Link]

  • C-2 vs C-4 Selectivity Mechanisms

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[5]

    • Source: National Institutes of Health (PubMed Central).
    • URL:[Link]

  • Buchwald-Hartwig Optimization

    • Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
    • Source: WuXi AppTec.
    • URL:[Link]

  • Thienopyrimidine Synthesis & Side Reactions

    • Title: Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors.
    • Source: PubMed.
    • URL:[Link]

Sources

purification challenges of 7-Chlorothieno[3,2-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 7-Chlorothieno[3,2-d]pyrimidine Derivatives

Case ID: TTP-PUR-007 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Nomenclature Alert

Welcome to the technical support hub for thieno[3,2-d]pyrimidine scaffolds. Before proceeding, we must address a common nomenclature ambiguity in this field to ensure we are troubleshooting the correct molecule.

The "Numbering" Trap: In standard IUPAC numbering for thieno[3,2-d]pyrimidine:

  • Position 4: The carbon on the pyrimidine ring (typically the site of chlorination by POCl

    
    , susceptible to hydrolysis).
    
  • Position 7: The carbon on the thiophene ring (often substituted to block metabolic oxidation or modulate potency).

Scope of this Guide: This guide addresses the purification of 7-chlorothieno[3,2-d]pyrimidine derivatives , assuming you are dealing with:

  • The Reactive Core: 4-chloro-7-substituted-thieno[3,2-d]pyrimidine (highly reactive, hydrolytically unstable).

  • The Final Derivative: 7-chloro-substituted products (often "brick dust" solubility).

Module 1: The "Brick Dust" Protocol (Solubility Challenges)

Symptom: Sample precipitates on the column head, streaks badly, or requires massive solvent volumes. Diagnosis: Thieno[3,2-d]pyrimidines exhibit strong


-

stacking, rendering them insoluble in standard non-polar mobile phases (Hexane/EtOAc) and prone to crashing out in DCM.
Troubleshooting Protocol: The "Dry Load" & High-Polarity Elution

Do NOT attempt liquid loading with DCM if your compound is >500 mg. The solvent evaporation rate at the column head will cause immediate precipitation and band broadening.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude material in a minimal amount of THF or warm DCM/MeOH (9:1). If it remains cloudy, add a few drops of DMSO (only if using C18) or DMF.

  • Adsorption: Add Celite 545 or coarse silica gel (ratio 1:2 compound to solid).

  • Evaporation: Rotovap to complete dryness. You must obtain a free-flowing powder. Note: If it is sticky, you have residual DMF/DMSO or oils.

  • Loading: Pour the powder into a solid load cartridge (SLSC) or pack it directly on top of the column with a sand protective layer.

Recommended Solvent Systems:

MethodMobile Phase AMobile Phase BGradient ProfileNotes
Normal Phase (Flash) DCMMeOH (with 1%

)
0-10% BThe ammonia prevents tailing by deprotonating residual silanols.
Alternative NP EtOAcEtOH (3:1 mix)0-100%gentler than DCM/MeOH; good for late-stage intermediates.
Reverse Phase (C18) Water (0.1% Formic Acid)MeCN (0.1% Formic Acid)5-95% BPreferred method for final compounds to remove "grease" and salts.

Module 2: The "Sticky Goo" (POCl Workup & Stability)

Symptom: You synthesized the 4-chloro intermediate (using POCl


), but the workup resulted in a black tar, or the product degraded back to the starting material (pyrimidinone) on the column.
Root Cause:  Residual phosphoryl chlorides create an acidic environment, hydrolyzing the reactive C-Cl bond.
Logic Diagram: The Safe Quench Workflow

POCl3_Workup Start Crude Reaction Mixture (POCl3 + Product) Evap 1. Rotovap to dryness (Remove excess POCl3) Start->Evap Azeotrope 2. Azeotrope with Toluene (x2) (Crucial Step) Evap->Azeotrope Residue Thick Oil Residue Azeotrope->Residue Decision Scale? Residue->Decision Small < 5g: Ice/Water Quench (Rapid extraction into DCM) Decision->Small Large > 5g: Controlled Hydrolysis (Dropwise into sat. NaHCO3) Decision->Large Purify Flash Chromatography (Pre-buffered Silica) Small->Purify Large->Purify

Caption: Workflow for removing phosphoryl halides without hydrolyzing the sensitive 4-chloro-thienopyrimidine bond.

Critical Technical Note: When purifying the 4-chloro intermediate on silica, the acidity of the silica gel can catalyze hydrolysis back to the 4-one (starting material).

  • Fix: Pre-treat your silica column with 1% Et

    
    N in Hexanes before running your gradient. This neutralizes acidic sites.
    

Module 3: Separation of Regioisomers (N-Alkylation)

Symptom: Multiple spots with identical Mass (LCMS) after alkylating the pyrimidine ring. Science: Thieno[3,2-d]pyrimidines have competing nucleophilic nitrogens (N1 vs N3). While N3 is usually favored sterically, N1 alkylation often occurs as a minor impurity (10-20%).

Purification Strategy:

  • Trituration (First Line of Defense): The N3-isomer (linear) often packs better than the N1-isomer (kinked).

    • Protocol: Suspend crude solid in Et

      
      O or MTBE. Sonicate for 10 mins. Filter. The solid is usually the pure N3 isomer; the filtrate contains the N1 impurity and oils.
      
  • Prep-HPLC (If Trituration Fails):

    • Use a Phenyl-Hexyl column rather than standard C18. The

      
      -
      
      
      
      interactions with the thienopyrimidine core offer superior selectivity for separating positional isomers compared to hydrophobic discrimination alone.

Frequently Asked Questions (FAQ)

Q1: My 7-chlorothieno[3,2-d]pyrimidine derivative is turning pink/brown on the shelf. Is it degrading?

  • A: Yes, likely due to sulfur oxidation or hydrolysis.

  • Mechanism: The thiophene sulfur is electron-rich and susceptible to oxidation to the sulfoxide/sulfone over time, especially in solution.

  • Fix: Store solids under Argon at -20°C. Never store in solution (DMSO/MeOH) for >24 hours. If the color change is surface-level, wash with cold isopropanol.

Q2: I cannot get rid of the palladium after the Suzuki coupling at the 7-position.

  • A: Thiophene sulfurs are excellent ligands for Palladium, making standard Celite filtration ineffective.

  • Protocol: Use a metal scavenger resin (e.g., SiliaMetS® Thiol or TMT ) at 3-4 equivalents relative to the Pd loading. Stir for 4 hours at 50°C, then filter. Alternatively, wash the organic phase with 10% aqueous Sodium Diethyldithiocarbamate.

Q3: Can I use crystallization instead of chromatography?

  • A: Yes, for final derivatives.

  • Solvent System: Dissolve in hot EtOH or iPrOH, then add water dropwise until turbidity persists. Cool slowly. This scaffold crystallizes well from alcohol/water mixtures, rejecting the "oily" impurities.

References

  • Synthesis & Core Reactivity

    • Title: Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-amine Library.[1][2]

    • Source: Journal of Combin
    • Context: Details the POCl chlorin
    • URL:[Link]

  • Solubility & Formulation

    • Title: Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Prolifer
    • Source: Molecules (MDPI).
    • Context: Discusses the "brick dust" nature of thieno-fused systems and strategies for solubiliz
    • URL:[Link]

  • Isomer Separation & Chromatography

    • Title: Discovery and mechanistic insights into thieno[3,2-d]pyrimidine inhibitors.[3]

    • Source: European Journal of Medicinal Chemistry.[3][4]

    • Context: Provides experimental details on workup and isolation of deriv
    • URL:[Link][3]

  • General Purification of Nitrogen Heterocycles

    • Title: Flash Chrom
    • Source: Teledyne ISCO Technical Notes.
    • Context: Standard protocols for amine-functionalized heterocycle purific
    • URL:[Link]

Sources

Technical Support Center: Thienopyrimidine Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE | Queue: Low | Operator: Senior Application Scientist

Welcome to the Catalysis Optimization Hub

Subject: Thienopyrimidine Scaffold Functionalization Ticket Scope: Thieno[2,3-d]pyrimidine & Thieno[3,2-d]pyrimidine derivatives. Primary Challenge: Overcoming "The Sulfur Trap" (catalyst poisoning) and controlling C2/C4 regioselectivity.

You are likely here because your reaction turned black (Pd precipitation) or you isolated the wrong regioisomer. Thienopyrimidines are deceptive; they combine the electron-deficiency of pyrimidines with the sulfur-coordination capability of thiophenes. This guide treats your chemistry as a debugging process.

Module 1: The Sulfur Trap (Catalyst Deactivation)

User Issue: "My Suzuki coupling stalls at 30% conversion. The reaction mixture turns black immediately."

Root Cause: The sulfur atom within the thienopyrimidine core (or pendant thioethers) acts as a "soft" donor. It coordinates strongly to "soft" Palladium(II) intermediates, displacing labile ligands (like PPh3) and forming catalytically inactive Pd-S complexes. This leads to Pd aggregation (Pd black).

The Fix: The "Incredible Bulk" Strategy You must use ligands that are sterically bulky enough to physically prevent the sulfur atom from approaching the metal center, or electron-rich enough to out-compete the sulfur for binding.

Catalyst ClassRecommended Ligand/PrecatalystWhy it works
Dialkylbiaryl Phosphines XPhos , SPhos (Use as Pd G3/G4 precatalysts)The biaryl backbone creates a "roof" over the Pd center, blocking S-coordination while allowing the flat aryl boronic acid to enter.
NHC Complexes Pd-PEPPSI-IPent , Pd-PEPPSI-IPr N-Heterocyclic Carbenes (NHCs) are strong

-donors that bind Pd tighter than sulfur.[1] The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold ensures rapid activation.
Bisphosphines dppf (specifically for simple aryl bromides)Large bite angle and chelating effect can sometimes resist displacement, though less reliable than NHCs for this scaffold.

Expert Insight: Avoid Pd(PPh3)4. It is the "default" failure mode for sulfur heterocycles. The PPh3 ligands dissociate too easily.

Module 2: Regioselectivity Wars (C4 vs. C2)

User Issue: "I have 2,4-dichlorothieno[2,3-d]pyrimidine. I want to couple at C2, but I only get the C4 product."

The Logic: In 2,4-dihalopyrimidines, the C4 position is electronically activated (more electrophilic) because it is adjacent to the N3 nitrogen and para to the N1 nitrogen. Nucleophilic attack (SNAr) and Oxidative Addition (Pd) preferentially occur at C4.

The Solution:

  • Standard Flow (C4 First): Accept the natural reactivity. Couple C4, then couple C2.

  • The Inversion Hack (C2 First): Recent breakthroughs utilize extreme steric bulk to invert selectivity.

Visualizing the Selectivity Pathway

Regioselectivity Start 2,4-Dichlorothienopyrimidine Decision Target Position? Start->Decision C4_Cond Standard Conditions (PPh3, XPhos, Amine bases) Decision->C4_Cond C4 (Default) C2_Cond Steric Inversion (Bulky NHC: IPr or IPent) Decision->C2_Cond C2 (Difficult) C4_Prod C4-Product (Major) Electronic Control C4_Cond->C4_Prod C2_Mech Mechanism: Ligand blocks C4 site C2_Cond->C2_Mech C2_Prod C2-Product (Major) Steric Control C2_Mech->C2_Prod

Figure 1: Decision tree for regioselective functionalization. Standard ligands follow electronic bias (C4); bulky NHCs can force reaction at the less hindered C2 position.

Module 3: Amination Aggravation (Buchwald-Hartwig)

User Issue: "Coupling an amine to the thienopyrimidine yields only dehalogenated starting material."

Root Cause: Thienopyrimidines are electron-rich (due to the thiophene), making the oxidative addition step slower than in simple pyrimidines. If the amine is hindered,


-hydride elimination (leading to reduction/dehalogenation) outcompetes the reductive elimination of the product.

The Fix: Precatalyst Activation Stop using Pd(OAc)2 + Ligand. The induction period allows side reactions. Use Palladacycle Precatalysts (Gen 3 or Gen 4) which generate the active L-Pd(0) species immediately upon heating.

Protocol: Optimized Buchwald-Hartwig for Thienopyrimidines

  • Catalyst: BrettPhos Pd G4 (Primary amines) or RuPhos Pd G4 (Secondary amines).[2]

  • Base: NaOtBu (Strong, promotes reductive elimination). If functional groups are sensitive (e.g., esters), switch to Cs2CO3 .

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

  • Temperature: 80–100 °C.

Experimental Protocol: Robust Suzuki Coupling

Scenario: Coupling a boronic acid to 4-chlorothieno[2,3-d]pyrimidine.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2–1.5 equiv

  • Catalyst: Pd-PEPPSI-IPr (2 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: K3PO4 (2.0 equiv, finely ground)

  • Solvent: THF:Water (4:1) or Toluene:Water (for higher temp)

Step-by-Step Procedure:

  • The Vessel: Use a microwave vial or a heavy-walled pressure tube. Why? Allows superheating above solvent boiling point without loss.

  • Solids First: Charge the vial with the chloride, boronic acid, base, and catalyst .

    • Critical: If using a glovebox, weigh catalyst there. If on a bench, use the G3/G4 precatalysts or PEPPSI as they are air-stable solids.

  • Degassing (The Life Saver): Seal the vial with a septum. Evacuate (vacuum) and backfill with Argon/Nitrogen x3 cycles.

    • Why? Oxygen oxidizes phosphines to phosphine oxides (dead ligands).

  • Solvent Addition: Add the degassed solvent mixture via syringe through the septum.

  • Reaction: Heat to 60 °C (PEPPSI) or 80–100 °C (XPhos). Monitor by LCMS.

    • Troubleshooting: If conversion stops at 50%, add 0.5 mol% additional catalyst (dissolved in degassed solvent) via syringe.

Catalyst Selection Matrix

Use this logic flow to select your starting point.

CatalystSelector Type Bond Type? CC C-C Bond (Suzuki/Stille) Type->CC CN C-N Bond (Buchwald) Type->CN Sulfur Contains extra Sulfur/N-heterocycles? CC->Sulfur AmineType Amine Type? CN->AmineType Yes Yes Sulfur->Yes No No Sulfur->No PEPPSI Pd-PEPPSI-IPr (Resists Poisoning) XPhos XPhos Pd G4 (General Purpose) Primary BrettPhos Pd G4 AmineType->Primary Secondary RuPhos Pd G4 AmineType->Secondary Primary->Primary Secondary->Secondary Input Input Input->Type Yes->PEPPSI No->XPhos

Figure 2: Rapid selector for catalyst systems based on reaction type and substrate complexity.

References
  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition. Link

  • Neufeldt, S., et al. (2023). "C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines." Journal of the American Chemical Society.[3] Link

  • BenchChem Technical Guides. (2025). "Optimization of Buchwald-Hartwig Amination Conditions." Link

  • WuXi AppTec. (2024). "How to Wisely Design Conditions for Buchwald-Hartwig Couplings." Link

Sources

Technical Support Center: Stability & Storage of Thienopyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I often encounter support tickets regarding the "unexplained" degradation of thienopyrimidine intermediates—specifically the 4-chlorothieno[2,3-d]pyrimidine and its isomers.

These scaffolds are bioisosteres of quinazolines and purines, serving as critical linchpins in the development of EGFR, PI3K, and kinase inhibitors.[1] However, their electron-rich thiophene ring fused with an electron-deficient pyrimidine ring creates a "push-pull" electronic system that makes them uniquely susceptible to environmental stress.

This guide moves beyond generic "store at -20°C" advice. It deconstructs the chemical causality of degradation and provides self-validating protocols to ensure your intermediates survive storage.

Module 1: Critical Degradation Pathways

Hydrolysis: The "White Solid" Reversion

Symptom: Your off-white crystalline 4-chloro intermediate turns into a chalky, insoluble white powder. Diagnosis: Reversion to the thermodynamically stable 4-oxo (lactam) form.

The Mechanism: The C4 position in 4-chlorothienopyrimidines is highly electrophilic. While this makes it excellent for SNAr coupling reactions, it also makes it vulnerable to atmospheric moisture. Water acts as a nucleophile, attacking the C4 carbon. The chlorine acts as a leaving group, and the compound reverts to thieno[2,3-d]pyrimidin-4(3H)-one (the starting material for the chlorination).

Technical Note: This reaction is autocatalytic. The hydrolysis releases HCl, which protonates the pyrimidine nitrogen, further activating the ring toward nucleophilic attack.

Oxidative Discoloration

Symptom: Samples darken from pale yellow to brown/black over time. Diagnosis: S-oxidation of the thiophene ring.

The Mechanism: Unlike the pyrimidine ring, the fused thiophene ring is electron-rich. Exposure to air (oxygen) and light can lead to the formation of sulfoxides (S-oxide) or sulfones at the thiophene sulfur. This disrupts the aromaticity and leads to complex polymerization, often observed as "tarring."

Visualizing the Degradation Logic

DegradationPathways Start 4-Chlorothieno[2,3-d]pyrimidine (Active Intermediate) Intermed Tetrahedral Intermediate Start->Intermed + H2O (Nucleophilic Attack) OxidationProd S-Oxides / Sulfones (Brown Tars) Start->OxidationProd + O2 / hν (Radical Mechanism) Moisture Moisture (H2O) Moisture->Intermed Oxygen Oxygen/Light Oxygen->OxidationProd HydrolysisProd Thieno[2,3-d]pyrimidin-4(3H)-one (Inert Solid) Intermed->HydrolysisProd - HCl (Irreversible)

Figure 1: Mechanistic pathways for the two primary modes of thienopyrimidine degradation: Hydrolysis (moisture-driven) and Oxidation (environment-driven).

Module 2: Troubleshooting & Storage Protocols

The "Zero-Proton" Rule

Issue: Users often store intermediates in "dry" alcoholic solvents or DMF. Correction: Never store reactive chlorothienopyrimidines in nucleophilic solvents (MeOH, EtOH) or hygroscopic solvents (DMF, DMSO) for extended periods.

  • Alcoholic Solvents: Will slowly convert your chloro-intermediate into an alkoxy derivative (e.g., 4-ethoxythienopyrimidine) via solvolysis.

  • DMF/DMSO: These are hygroscopic. Even "anhydrous" DMF absorbs atmospheric water rapidly, carrying it directly to the reactive C4 center.

Storage Compatibility Table
Storage ParameterRecommended ConditionRisk FactorScientific Rationale
Temperature -20°C to -80°C HighLowers kinetic energy, slowing the rate of hydrolysis and oxidation.
Atmosphere Argon (Ar) MediumAr is heavier than air and provides a better blanket against O₂/Moisture than N₂.
Container Amber Glass + Parafilm HighAmber glass blocks UV light (prevents photo-oxidation); Parafilm seals against humidity.
Form Solid / Lyophilized CriticalSolution-state storage increases molecular mobility and collision frequency with contaminants.
Desiccant P₂O₅ or Silica Gel HighEssential to scavenge trapped moisture within the secondary container.

Module 3: Rescue Protocols (Troubleshooting)

Scenario A: "I have a white precipitate in my 4-chloro sample."

  • Status: Hydrolyzed.

  • Action: Do not attempt to recrystallize. The oxo-derivative is significantly less soluble than the chloro-derivative.

  • Protocol:

    • Dissolve the mixture in DCM (the oxo-form is often insoluble). Filter off the white solid (this is the impurity).

    • Evaporate the filtrate to recover the clean chloro-intermediate.

    • Alternative: If hydrolysis is >50%, treat the entire batch as starting material. Reflux in POCl₂ to re-chlorinate [1].

Scenario B: "My sample is sticky and brown."

  • Status: Oxidized/Polymerized.

  • Action: Silica Gel Chromatography.

  • Protocol:

    • Load onto a silica column.[2]

    • Elute with Hexane:Ethyl Acetate (gradient).

    • The monomeric thienopyrimidine usually elutes early; the polar N-oxides and tars will remain on the baseline.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I recrystallize 4-chlorothieno[2,3-d]pyrimidine from Ethanol? A: Risky. While standard protocols often suggest ethanol for the final amino products, using boiling ethanol for the chloro intermediate can lead to SNAr substitution, yielding the 4-ethoxy ether byproduct. Recommendation: Use non-nucleophilic solvent systems like Hexane/DCM or Toluene for recrystallization [2].

Q2: Why does my LC-MS show a mass of M+16? A: This indicates oxidation . You likely have an N-oxide (on the pyrimidine ring) or an S-oxide (on the thiophene ring). This is common if the sample was exposed to light or stored in non-degassed solvents.

Q3: Is the 4-chloro intermediate acid-stable? A: No. Acid catalyzes hydrolysis. However, the amino derivatives (the final drugs) are often stored as HCl or tosylate salts to improve stability. Do not confuse the stability of the intermediate with the stability of the final product.

Experimental Workflow: Safe Handling

The following workflow ensures stability from synthesis to storage.

HandlingProtocol Synthesis Synthesis (POCl3 Reflux) Quench Ice Water Quench (CRITICAL: Fast & Cold) Synthesis->Quench Pour slowly Extraction DCM Extraction (Immediate) Quench->Extraction < 15 mins exposure Drying Dry over Na2SO4 (Remove ALL water) Extraction->Drying Evap Rotary Evaporation (Bath < 40°C) Drying->Evap Storage Storage: -20°C, Argon, Amber Vial Evap->Storage Flush with Ar

Figure 2: Optimized workflow for isolation of 4-chlorothienopyrimidines to minimize hydrolysis risk.

References

  • Lei, H., Wang, M., Han, J., & Lan, Z. (2016). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.[3] Advances in Computer Science Research, 59, 596.[3] Link

  • ChemicalBook. (2025).[2][4] 4-Chlorothieno[2,3-d]pyrimidine Chemical Properties and Synthesis. ChemicalBook Database. Link

  • Vertex AI Search. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. NIH / PMC. Link

  • MedChemExpress. (2025). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Storage and Handling. MedChemExpress Product Guide. Link

Sources

overcoming steric hindrance at the C-7 position of thienopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thienopyrimidines are a critical class of fused heterocyclic compounds, structurally similar to purines, which makes them a privileged scaffold in medicinal chemistry and drug development.[1][2][3] Their derivatives are foundational to numerous clinical drugs and candidates, targeting a wide array of biological pathways, including kinase inhibition.[2][4][5][6][7] Functionalization of the thienopyrimidine core is essential for tuning the pharmacological properties of these molecules. The C-7 position, in particular, is a key vector for modification; however, chemists often encounter significant challenges due to steric hindrance, which can impede reaction efficiency and limit synthetic scope.

This guide provides in-depth troubleshooting advice, optimized protocols, and expert insights to help researchers overcome steric barriers at the C-7 position, enabling successful synthesis and derivatization campaigns.

Understanding the Challenge: Steric Hindrance at C-7

The steric congestion at the C-7 position of the thieno[3,2-d]pyrimidine core arises from its location on the thiophene ring, adjacent to the pyrimidine fusion. This geometry creates a crowded environment that can hinder the approach of bulky reagents and catalysts, particularly during transition metal-catalyzed cross-coupling reactions. This often leads to low yields, slow reaction rates, or complete reaction failure with standard protocols.

Overcoming this requires a careful selection of catalysts, ligands, and reaction conditions specifically designed to operate in sterically demanding environments.

Caption: Steric congestion at the C-7 position of the thienopyrimidine core.

Troubleshooting & FAQs: C-7 Cross-Coupling Reactions

This section addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions at the C-7 position.

Question 1: My Suzuki-Miyaura coupling of a 7-chloro-thienopyrimidine with an arylboronic acid is failing or giving very low yields. What should I try first?

Answer: This is a classic steric hindrance problem. Standard palladium catalysts like Pd(PPh₃)₄ often fail in this scenario. Your primary focus should be on the ligand and catalyst system .

Root Cause Analysis & Recommended Actions:

  • Insufficiently Bulky/Electron-Rich Ligand: The key is to use a ligand that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate the oxidative addition of the C-Cl bond. The use of exceptionally bulky ligands can sometimes impede the substrate's approach to the metal center, creating a delicate balance.

    • Action: Switch to a modern, sterically demanding phosphine ligand. Buchwald's biarylphosphines are the industry standard for this.[8]

    • Top Choices: XPhos, SPhos, or RuPhos often give excellent results.[8] Indenyl-derived phosphines have also shown high efficiency for coupling sterically hindered aryl halides.[9]

  • Inactive Catalyst/Pre-catalyst: Your palladium source might not be efficiently generating the active Pd(0) species.

    • Action: Use a pre-formed palladium pre-catalyst, such as XPhos Pd G3 or SPhos Pd G2. These are air-stable and provide a reliable source of active catalyst, often leading to more reproducible results.

  • Inadequate Base or Solvent: The choice of base and solvent is critical for facilitating the transmetalation step, especially with hindered substrates.[10]

    • Action: A strong, non-nucleophilic base is required. K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ for these challenging couplings. For the solvent, a polar aprotic solvent like 1,4-dioxane or toluene, often with a small amount of water, is standard.[10]

G start Low Yield in C-7 Suzuki Coupling ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) start->ligand Step 1 catalyst Use Pd Pre-catalyst (e.g., XPhos Pd G3) ligand->catalyst Step 2 base Change Base/Solvent (e.g., K3PO4 in Dioxane/H2O) catalyst->base Step 3 success Improved Yield base->success

Caption: Troubleshooting workflow for low-yield C-7 Suzuki coupling.

Question 2: I'm attempting a Buchwald-Hartwig amination at C-7 with a primary amine, but I'm mostly recovering my starting material. How can I drive this reaction to completion?

Answer: C-N bond formation at the hindered C-7 position is often more challenging than C-C coupling. Success hinges on a highly active catalyst system that can overcome the high activation energy of both the oxidative addition and reductive elimination steps.

Root Cause Analysis & Recommended Actions:

  • Ligand Mismatch for C-N Coupling: The optimal ligands for C-C and C-N coupling are not always the same. Bidentate phosphine ligands were an early breakthrough for amination reactions.[11]

    • Action: Employ ligands specifically developed for challenging aminations. BrettPhos is an excellent choice for coupling primary amines. For secondary amines, RuPhos is often preferred.[12]

  • Base Strength and Type: Buchwald-Hartwig aminations are highly sensitive to the base.[12] The base is involved in deprotonating the amine, making it a better nucleophile.

    • Action: Use a strong, sterically hindered base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[13] If your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ can be attempted, but it may require higher temperatures and longer reaction times.

  • Temperature and Reaction Time: Sterically hindered couplings often require more thermal energy.

    • Action: Ensure the reaction is heated sufficiently, typically between 80-110 °C in a solvent like toluene or dioxane. Monitor the reaction by LC-MS and allow it to run for an extended period (12-24 hours) before concluding it has failed.

Question 3: My reaction is producing a significant amount of dehalogenated (hydrodehalogenation) byproduct instead of the desired coupled product. What causes this?

Answer: Hydrodehalogenation is a common side reaction in cross-coupling, where the aryl halide is reduced instead of coupled. This often points to issues with the catalytic cycle, particularly when β-hydride elimination is a competing pathway.

Root Cause Analysis & Recommended Actions:

  • Source of Hydride: The hydride can come from the solvent, the amine/boronic acid, or other reagents.

    • Action: Ensure you are using high-purity, anhydrous solvents. If using an alcohol-based solvent, switch to an aprotic solvent like dioxane or toluene.

  • Inefficient Reductive Elimination: If the final reductive elimination step to form the product is slow due to steric hindrance, competing side reactions like hydrodehalogenation can become dominant.

    • Action: This again points to ligand choice. A ligand that accelerates reductive elimination is key. The highly bulky biarylphosphine ligands (XPhos, SPhos, etc.) are designed specifically to promote this step.[8]

Pro-Tips for Optimizing Reactions

  • Go Beyond Chlorides: If your 7-chloro substrate is unreactive, consider converting it to a 7-bromo or 7-iodo derivative. The C-Br and C-I bonds are weaker and undergo oxidative addition more readily, which can be enough to overcome the steric barrier.

  • Consider Nickel Catalysis: For particularly stubborn couplings, nickel catalysts can offer alternative reactivity. Nickel has a smaller atomic radius than palladium, which can sometimes be advantageous in crowded environments.[14]

  • Microwave Chemistry: Microwave heating can significantly accelerate reaction rates and improve yields for sterically hindered couplings by accessing higher temperatures and pressures safely.

  • Precise Reagent Stoichiometry: For Suzuki couplings, use a slight excess of the boronic acid (1.2-1.5 equivalents). For Buchwald-Hartwig, use a slight excess of the amine (1.1-1.3 equivalents) and base (1.5-2.0 equivalents).

Optimized Protocols

The following are starting-point protocols that should be optimized for your specific substrate. Always run reactions in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C-7

This protocol is adapted for sterically hindered substrates.

Reagents & Equipment:

  • 7-halo-thienopyrimidine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (0.02 - 0.05 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 10:1 ratio)

  • Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 7-halo-thienopyrimidine, arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at C-7

This protocol is designed for challenging C-N bond formations.

Reagents & Equipment:

  • 7-halo-thienopyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G3 (0.02 - 0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Glovebox (recommended for weighing NaOtBu) and Schlenk line

Procedure:

  • Inside a glovebox, add the NaOtBu to a dry Schlenk flask. If a glovebox is unavailable, weigh it quickly in the air and add it immediately.

  • Remove the flask from the glovebox and add the 7-halo-thienopyrimidine, BrettPhos Pd G3, and a stir bar under a positive flow of inert gas.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene, followed by the amine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary: Ligand & Catalyst Selection

Reaction TypeTarget BondSubstrate HalideRecommended Ligand(s)Recommended Pd SourceCommon Base(s)
Suzuki-Miyaura C-CAr-Cl, Ar-BrXPhos, SPhos, AntPhos[15]XPhos Pd G3/G4K₃PO₄, Cs₂CO₃
Buchwald-Hartwig C-N (Primary Amine)Ar-Cl, Ar-BrBrettPhos, tBuXPhosBrettPhos Pd G3NaOtBu, LHMDS
Buchwald-Hartwig C-N (Secondary Amine)Ar-Cl, Ar-BrRuPhos, cataCXium® ARuPhos Pd G3NaOtBu, K₂CO₃

References

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Thieme E-Books & E-Journals. Available at: [Link]

  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. PMC - NIH. Available at: [Link]

  • 【Lecture】Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. Chem-Station. Available at: [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances (RSC Publishing). Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Chemistry of Thienopyrimidines. ResearchGate. Available at: [Link]

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ResearchGate. Available at: [Link]

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Scilit. Available at: [Link]

  • Design and synthesis of tetrahydropyridothieno[2,3-d]pyrimidine scaffold based epidermal growth factor receptor (EGFR) kinase inhibitors: the role of side chain chirality and Michael acceptor group for maximal potency. PubMed. Available at: [Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC. Available at: [Link]

  • Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry. Available at: [Link]

  • Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. ChemRxiv. Available at: [Link]

  • Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate. Available at: [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Available at: [Link]

  • Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. PMC. Available at: [Link]

  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Available at: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. GeneOnline News. Available at: [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG. Available at: [Link]

  • Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. Semantic Scholar. Available at: [Link]

Sources

recrystallization solvents for high-purity 7-Chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Crystallization of Chlorothieno[3,2-d]pyrimidines

Welcome to the Solid State Chemistry Support Hub. As a Senior Application Scientist, I understand that purifying thienopyrimidines is often the bottleneck in scaling up kinase inhibitor synthesis (e.g., Galunisertib analogs). The fusion of the electron-rich thiophene with the electron-deficient pyrimidine creates unique solubility profiles and reactivity risks.

Below is your technical guide, structured to address the specific stability and solubility challenges of this scaffold.

Part 1: Critical Identity & Stability Check (Read First)

Before selecting a solvent, we must verify the specific isomer you are processing. Nomenclature in this class is frequently confused in commercial catalogs.

Compound NameCommon NumberingCAS RegistryReactivity ProfileRecommended Solvents
4-Chlorothieno[3,2-d]pyrimidine Cl at C4 (Pyrimidine ring)16269-66-2 High Reactivity: Susceptible to nucleophilic aromatic substitution (SNAr) and hydrolysis.Aprotic Only: Toluene, Heptane, DCM, EtOAc.
7-Chlorothieno[3,2-d]pyrimidine Cl at C7 (Thiophene ring)31492-65-6 Stable: Typical aryl chloride behavior.General: Ethanol, IPA, Toluene, EtOAc.

⚠️ CRITICAL WARNING: If you are synthesizing the common drug intermediate (CAS 16269-66-2), DO NOT use boiling alcohols (Methanol, Ethanol) . The C4-Chlorine is highly labile; refluxing in alcohol will convert your product to the corresponding ether (4-ethoxythieno[3,2-d]pyrimidine) via solvolysis, destroying your yield.

Part 2: Solvent Selection Strategy

For the high-purity isolation of the reactive 4-chloro derivative (the most common target), we utilize a "Solubility-Stability" framework.

Primary Recommendation: The Toluene/Heptane System
  • Why: Toluene provides excellent solubility for the aromatic core at high temperatures (

    
    ) but moderate-to-low solubility at room temperature. Heptane acts as a miscible anti-solvent to drive recovery without inducing "oiling out" as aggressively as Hexane.
    
  • Purity Impact: Effectively rejects polar impurities (hydrolysis byproducts like the 4-hydroxy derivative) which remain insoluble in the hot toluene or precipitate early.

Secondary Recommendation: DCM/Heptane Displacement
  • Why: Best for thermally sensitive batches. You dissolve in Dichloromethane (DCM), add Heptane, and gently evaporate the DCM. The product crystallizes as the solvent ratio shifts toward Heptane.

  • Use Case: When the material contains significant colored impurities or tars.

Visual Guide: Solvent Decision Matrix

SolventSelection Start Start: Select Solvent IsomerCheck Is the Chlorine at Position 4 (Pyrimidine Ring)? Start->IsomerCheck Yes4Cl YES (Reactive) IsomerCheck->Yes4Cl No7Cl NO (Thiophene Ring) IsomerCheck->No7Cl AvoidProtic STOP: Avoid Alcohols/Water (Risk of SNAr Solvolysis) Yes4Cl->AvoidProtic SafeProtic Standard Solvents OK (Ethanol, IPA, EtOAc) No7Cl->SafeProtic TolueneSystem Recrystallize: Toluene/Heptane (High Purity) AvoidProtic->TolueneSystem DCMSystem Triturate: DCM/Hexane (Thermally Sensitive) AvoidProtic->DCMSystem

Figure 1: Decision matrix for solvent selection based on regiochemistry and reactivity risks.

Part 3: Troubleshooting Guides & FAQs

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is common with thienopyrimidines due to their low melting points and high lipophilicity. It usually happens if the anti-solvent (Heptane) is added too quickly or the solution is too concentrated.

Corrective Protocol (The "Cloud Point" Method):

  • Re-dissolve the oil in the minimum amount of hot Toluene (

    
    ).
    
  • Add Heptane dropwise only until a faint, persistent turbidity (cloudiness) appears. STOP adding Heptane.

  • Add a seed crystal (if available) or scratch the glass surface.

  • Allow the mixture to cool to room temperature slowly (wrap the flask in foil or a towel).

  • Once solids form, add the remaining Heptane slowly to maximize yield.

Issue 2: "I see a new impurity spot on TLC after recrystallization."

Diagnosis: If you used an alcohol (MeOH/EtOH) or wet solvent, you likely hydrolyzed the C4-Cl. Verification: Check LC-MS.

  • Target Mass (

    
    ): ~170.6 Da
    
  • Impurity Mass (

    
    ): ~152 Da (Hydrolysis/Tautomer)
    
  • Impurity Mass (

    
    ): ~180 Da (Ethanolysis)
    Solution:  You cannot reverse this. You must repurify via column chromatography or restart synthesis. Always use anhydrous solvents. 
    
Issue 3: "The crystals are dark brown/yellow."

Diagnosis: Polymerized thiophene byproducts or oxidized impurities. Solution: Perform a Carbon Treatment step.

  • Dissolve crude in hot Toluene.

  • Add Activated Carbon (5 wt%).

  • Stir hot for 15 minutes.

  • Filter through Celite (hot) to remove carbon.

  • Proceed with Heptane crystallization.

Part 4: Validated Experimental Protocol (SOP)

Objective: Purification of 4-Chlorothieno[3,2-d]pyrimidine (CAS 16269-66-2) to >98% HPLC purity.

Reagents:

  • Crude 4-Chlorothieno[3,2-d]pyrimidine (10 g)

  • Toluene (Anhydrous)

  • n-Heptane (Anhydrous)[1]

Workflow:

  • Dissolution: Place 10 g of crude solid in a 250 mL round-bottom flask. Add 30 mL Toluene.

  • Heating: Heat to

    
     with stirring. If solids remain, add Toluene in 2 mL increments until fully dissolved. (Do not exceed 50 mL total volume).
    
  • Filtration (Optional): If insoluble black specks are visible, perform a hot filtration through a pre-warmed glass frit.

  • Crystallization: Remove from heat. While still hot (

    
    ), slowly add 10 mL n-Heptane.
    
  • Nucleation: Allow to cool to

    
    . If oil forms, reheat slightly and scratch the glass. Once turbidity stabilizes into solid precipitate, proceed.
    
  • Yield Maximization: Add an additional 40 mL n-Heptane dropwise over 30 minutes while stirring at room temperature.

  • Cooling: Cool the slurry to

    
     in an ice bath for 1 hour.
    
  • Isolation: Filter the white/pale-yellow needles. Wash the cake with cold Heptane (2 x 10 mL).

  • Drying: Dry under vacuum at

    
     for 4 hours. (Avoid high heat >
    
    
    
    to prevent sublimation).
Process Visualization

RecrystallizationFlow Crude Crude Solid (10g) Dissolve Dissolve in Toluene (90°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Nucleate Add Heptane (10mL) Cool to 40°C Filter->Nucleate Precipitate Add Heptane (40mL) Cool to 0°C Nucleate->Precipitate Isolate Filter & Dry (Vacuum, 40°C) Precipitate->Isolate

Figure 2: Step-by-step workflow for the Toluene/Heptane purification system.

References

  • Chemical Identity & Structure

    • 4-Chlorothieno[3,2-d]pyrimidine (CAS 16269-66-2).[2][3][4][5][6] National Center for Biotechnology Information. PubChem Compound Summary. Accessed 2026.

  • Synthesis & Purification Methodology

    • Munchhof, M. J., et al. "Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase." Bioorganic & Medicinal Chemistry Letters, 2004.
  • Solubility & Stability Data

    • Cayman Chemical. "7-chlorothieno[2,3-c]pyridine Product Information." (Provides solubility benchmarks for thienopyridine analogs in DMF/Ethanol, relevant for structural comparisons).
  • Patent Literature (Process Chemistry)

    • Process for the preparation of thienopyrimidine derivatives.[7] (General procedures for handling the labile chloro-pyrimidine intermediates, often citing Heptane/Toluene workups).

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Technical Support Center: Regioselectivity in Thienopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving regioselectivity challenges in thienopyrimidine ring closure. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing specific thienopyrimidine isomers. Due to their structural similarity to purine bases, thienopyrimidines are a critical scaffold in drug discovery, and controlling their regiochemistry is paramount for achieving desired biological activity.[1][2][3][4]

This resource provides in-depth, question-and-answer-based troubleshooting guides, grounded in mechanistic principles and supported by field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form a thieno[2,3-d]pyrimidine is giving me a mixture of regioisomers, including the thieno[3,2-d]pyrimidine. How do I control the outcome?

This is a classic and critical challenge in thienopyrimidine synthesis. The formation of either the thieno[2,3-d] or the thieno[3,2-d] isomer is fundamentally dictated by the structure of your starting 2-aminothiophene precursor.

Core Principle: The Ambident Nucleophilicity of the 2-Aminothiophene Ring

The key precursor, a 2-aminothiophene, possesses two nucleophilic centers that can participate in the pyrimidine ring closure: the C3-carbon (via its enamine tautomer) and the nitrogen of the C2-amino group. The cyclization partner (e.g., formamide, orthoformates, nitriles) provides the carbon atom(s) to complete the pyrimidine ring. The regioselectivity depends on which nucleophile initiates the critical bond formation.

  • Pathway to thieno[2,3-d]pyrimidines: This isomer arises when the cyclization occurs between the 2-amino group and the 3-position of the thiophene ring. This is the most common and often desired pathway, typically starting from a 2-amino-3-cyanothiophene or a 2-amino-3-carboxamide/carboxylate thiophene.[5][6]

  • Pathway to thieno[3,2-d]pyrimidines: This isomer is formed when cyclization involves the 3-amino group and the 2-position of the thiophene ring. This requires a 3-aminothiophene-2-carboxylate or similar precursor.[7][8]

Troubleshooting Flowchart: Diagnosing and Correcting Isomer Formation

G start Mixture of Thienopyrimidine Isomers Observed check_precursor Verify the structure of your starting aminothiophene. Is it a 2-amino-3-substituted thiophene? start->check_precursor precursor_ok YES: Starting material is correct for thieno[2,3-d]pyrimidine. check_precursor->precursor_ok Correct precursor_wrong NO: Starting material is a 3-aminothiophene or an isomeric mixture. check_precursor->precursor_wrong Incorrect check_conditions Investigate Reaction Conditions: - Base Selection - Solvent Polarity - Temperature precursor_ok->check_conditions solution_precursor Solution: Re-synthesize the precursor. The Gewald reaction is a reliable method for 2-amino-3-cyanothiophenes. precursor_wrong->solution_precursor base_issue Issue: Base is too strong or sterically hindered, promoting undesired side reactions or tautomerization. check_conditions->base_issue solvent_issue Issue: Solvent polarity is inadequate, affecting solubility and transition state stability. check_conditions->solvent_issue temp_issue Issue: Temperature is too high, leading to thermodynamic product mixture instead of kinetic control. check_conditions->temp_issue solution_base Solution: Switch to a milder base (e.g., K2CO3, TEA) or a non-nucleophilic base (e.g., DBU). base_issue->solution_base solution_solvent Solution: Screen solvents. DMF or dioxane often favor specific cyclizations. solvent_issue->solution_solvent solution_temp Solution: Lower the reaction temperature to favor the kinetically preferred isomer. temp_issue->solution_temp

Caption: Decision tree for troubleshooting regioisomer formation.

Q2: I am using the Gewald reaction to synthesize my 2-aminothiophene precursor, but the yields are low and I suspect side products. How can I optimize this?

The Gewald reaction is a cornerstone for accessing the 2-aminothiophene precursors needed for thieno[2,3-d]pyrimidines.[9][10][11] It's a multi-component reaction involving a ketone or aldehyde, an activated nitrile, and elemental sulfur, typically catalyzed by a base.[9][10] Poor yields often stem from issues in the initial condensation step or sulfur addition.

Mechanistic Insight: The reaction proceeds via a Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by Michael addition of sulfur, cyclization, and tautomerization.[9][12][13] Each step has specific requirements.

Optimization Protocol: A Step-by-Step Guide

  • Catalyst and Base Selection (Crucial for Knoevenagel Condensation):

    • Problem: The initial condensation between the carbonyl compound and the active methylene nitrile is inefficient.

    • Protocol: While morpholine is traditional, L-proline has emerged as a highly efficient and greener catalyst, often requiring lower loading (e.g., 10 mol%).[14] It effectively catalyzes the condensation under mild conditions.[14] Triethylamine (TEA) is another common and effective base.

    • Causality: The base's role is to deprotonate the active methylene compound. A base that is too strong can lead to self-condensation or other side reactions. L-proline acts as a bifunctional catalyst, activating both reaction partners.

  • Solvent Effects:

    • Problem: Poor solubility of reactants, especially sulfur, or unfavorable transition states.

    • Protocol: Screen different solvents. While alcohols (ethanol, methanol) are common, polar aprotic solvents like DMF can improve the solubility of all components and often lead to higher yields.[10][14]

    • Causality: The solvent must be able to dissolve elemental sulfur (or its reactive polysulfide intermediates) and stabilize the charged intermediates throughout the reaction mechanism.[15]

  • Temperature Control:

    • Problem: Decomposition of intermediates or formation of undesired thermodynamic byproducts at high temperatures.

    • Protocol: Many Gewald reactions can be performed at moderate temperatures (e.g., 60 °C) or even room temperature, especially with an efficient catalyst.[14] Microwave irradiation has also been shown to significantly reduce reaction times and improve yields.[9][16]

    • Causality: Higher temperatures can favor alternative reaction pathways. Kinetic control at lower temperatures often yields a cleaner product.

Data Summary: Optimizing Gewald Reaction Conditions

ParameterTraditional ConditionsOptimized Conditions (Recommended)Rationale & Reference
Catalyst/Base Morpholine / TEA10 mol% L-ProlineGreener, higher yields, mild conditions.[14]
Solvent Ethanol, MethanolDMFImproved solubility of reactants, especially sulfur.[10][14]
Temperature Reflux (70-100 °C)60 °C or Microwave (70 °C)Better kinetic control, reduced side products, faster reaction.[9][14][16]
Sulfur Standard powderFinely powdered, dry S₈Better dispersion and reactivity.[10]
Q3: When cyclizing my 2-amino-3-cyanothiophene with a nitrile in acidic media to form a 4-aminothieno[2,3-d]pyrimidine, I get a very low yield. What is going wrong?

This is a common method for installing substituents at the 4-position of the thienopyrimidine core.[17][18] The reaction involves the acid-catalyzed addition of the 2-amino group to the nitrile, followed by intramolecular cyclization. Low yields are often due to reactant stability or insufficient activation.

Mechanistic Consideration: The reaction relies on the protonation of the cyclizing nitrile to form a highly electrophilic nitrilium ion. The 2-amino group of the thiophene then acts as the nucleophile to initiate the ring-closing cascade.

Troubleshooting Protocol: Enhancing Cyclization Efficiency

  • Acid Catalyst Choice:

    • Problem: The acid is not strong enough to sufficiently activate the nitrile, or it is causing degradation of the starting material.

    • Protocol: While HCl is common, consider using a Lewis acid like AlCl₃ or a superacid medium if the nitrile is particularly deactivated. Ensure the reaction is strictly anhydrous, as water will hydrolyze the intermediate nitrilium ion.

    • Causality: The electrophilicity of the nitrile carbon is the kinetic bottleneck. A stronger acid will increase the concentration of the reactive nitrilium species.

  • Reaction Temperature and Time:

    • Problem: The reaction is not reaching completion, or prolonged heating is causing decomposition.

    • Protocol: Monitor the reaction by TLC or LC-MS. If the reaction stalls, a modest increase in temperature may be required. However, if decomposition is observed, the temperature should be lowered, and reaction time extended. Microwave synthesis can sometimes provide rapid, high-yield cyclization by efficiently heating to the target temperature.

  • Substituent Effects:

    • Problem: The electronic nature of the substituents on either the thiophene or the nitrile is hindering the reaction.

    • Protocol:

      • Electron-withdrawing groups (EWGs) on the thiophene will decrease the nucleophilicity of the 2-amino group, slowing the reaction.

      • Electron-donating groups (EDGs) on the aryl nitrile will stabilize the starting material and may make it less reactive.

    • Causality: This is a classic case of electronic mismatch. If the nucleophile (aminothiophene) is electron-poor and the electrophile (nitrile) is not sufficiently activated, the reaction rate will be slow. In such cases, more forcing conditions (stronger acid, higher temperature) are necessary.[18]

Experimental Workflow: Acid-Catalyzed Cyclization

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Dissolve 2-amino-3-cyanothiophene and aryl nitrile in anhydrous solvent (e.g., dioxane). B 2. Add acid catalyst (e.g., dry HCl gas, Lewis acid) under inert atmosphere. A->B C 3. Heat reaction to target temperature (e.g., 80-120 °C). B->C D 4. Monitor progress by TLC/LC-MS until starting material is consumed. C->D E 5. Quench reaction carefully (e.g., pour onto ice/base). D->E F 6. Extract product and purify (crystallization or chromatography). E->F

Caption: Standard workflow for nitrile-based cyclization.

References

  • Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine.PubMed.
  • Technical Support Center: Troubleshooting Poor Cell Permeability of Thienopyrimidine Deriv
  • Scheme 2. Synthesis of the 4-aminosubstituted thieno[2,3-d]pyrimidine derivatives.
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.PMC.
  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells.PMC.
  • Optimization of the intramolecular cyclization-solvent effect.
  • The Chemistry of Thienopyrimidines.
  • Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Rel
  • Gewald reaction.Wikipedia.
  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.PMC.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.PMC.
  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors.PMC.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.ARKIVOC.
  • Gewald Reaction.J&K Scientific LLC.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.
  • (PDF) The Chemistry of Thienopyridines.
  • (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.
  • A Comparative Guide to Alternative Reagents in Thienopyrimidine Synthesis.Benchchem.
  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respir
  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.AWS.
  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery.PubMed.
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.ScienceDirect.
  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation.Organic & Biomolecular Chemistry (RSC Publishing).
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking.RSC Publishing.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.PMC.
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • Intramolecular Nucleophilic Substitution and Ring Closures.YouTube.
  • Optimization of the reaction conditions: effect of solvent and base.
  • Structures of some thienopyrimidine-containing drugs.
  • Dimensional structures of different thienopyrimidine isomers.
  • Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur.Organic Chemistry Frontiers (RSC Publishing).
  • On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes.Enamine.
  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds.Taylor & Francis.
  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline.Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Thiophene Derivatives by Cycliz

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Validation & Comparative

A Researcher's Guide to 1H NMR Interpretation of 7-Chlorothieno[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a chlorine atom at the 7-position significantly influences the electron distribution and, consequently, the chemical environment of the protons in the molecule. This guide provides an in-depth analysis of the 1H NMR spectral features of 7-chlorothieno[3,2-d]pyrimidine derivatives, offering a comparative interpretation of substituent effects to aid in the structural elucidation of these important compounds.

Understanding the Core Scaffold: The 1H NMR Spectrum of Thieno[3,2-d]pyrimidine

The parent thieno[3,2-d]pyrimidine ring system presents a unique set of proton signals. The protons on the thiophene ring (H-6 and H-7) and the pyrimidine ring (H-2 and H-4) exhibit characteristic chemical shifts and coupling patterns. The aromatic protons of the thiophene ring typically appear as doublets, with their chemical shifts influenced by the electron-donating nature of the sulfur atom. The pyrimidine protons are generally observed at lower field due to the electron-withdrawing effect of the two nitrogen atoms.

The Influence of the 7-Chloro Substituent

The introduction of a chlorine atom at the 7-position of the thieno[3,2-d]pyrimidine core induces notable changes in the 1H NMR spectrum. The primary effects observed are:

  • Downfield Shift of H-6: The electron-withdrawing inductive effect and the magnetic anisotropy of the chlorine atom cause a significant downfield shift of the adjacent proton at the 6-position. This deshielding effect is a key diagnostic feature for confirming the position of the chloro substituent.

  • Minimal Impact on Pyrimidine Protons: The effect of the 7-chloro substituent on the chemical shifts of the pyrimidine protons (H-2 and H-4) is generally less pronounced due to the increased distance. However, subtle shifts may be observed depending on the electronic nature of other substituents on the pyrimidine ring.

Comparative 1H NMR Data of 7-Chlorothieno[3,2-d]pyrimidine Derivatives

The chemical shifts of the ring protons in 7-chlorothieno[3,2-d]pyrimidine derivatives are further modulated by the nature and position of other substituents. The following table summarizes the typical 1H NMR data for a series of substituted 7-chlorothieno[3,2-d]pyrimidines, providing a basis for comparison and structural assignment.

Compound/SubstituentH-2 (δ, ppm)H-4 (δ, ppm)H-6 (δ, ppm)Other Signals (δ, ppm)Solvent
7-Chlorothieno[3,2-d]pyrimidine ~9.1~8.8~7.8-CDCl3
4-Anilino-7-chlorothieno[3,2-d]pyrimidine ~8.7-~7.5Aromatic protons of aniline, NH protonDMSO-d6
7-Chloro-4-(phenylthio)thieno[3,2-d]pyrimidine ~8.9-~7.9Aromatic protons of phenylthio groupCDCl3
N-(tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine --7.37 (s)7.64 (d, J = 8.0 Hz, 2H, CHar), 7.28 (d, J = 8.0 Hz, 2H, CHar), 2.36 (s, 3H, CH3-tolyl), 1.46 (s, 9H, C(CH3)3)DMSO-d6[1]

Note: The chemical shifts are approximate and can vary depending on the solvent and the presence of other functional groups. "s" denotes a singlet, "d" a doublet, and "J" the coupling constant in Hertz.

Deciphering Substituent Effects: A Logical Workflow

The interpretation of 1H NMR spectra for substituted 7-chlorothieno[3,2-d]pyrimidines can be approached systematically.

G A Identify Signals of the Core Scaffold B Analyze the Downfield Shift of H-6 (Confirms 7-Chloro Substitution) A->B Key Diagnostic Step C Assign Signals of Substituents B->C D Evaluate Substituent-Induced Shifts on Ring Protons C->D E Analyze Coupling Patterns for Positional Information D->E F Final Structure Confirmation E->F

Caption: Workflow for 1H NMR interpretation of 7-chlorothieno[3,2-d]pyrimidine derivatives.

Experimental Protocol for 1H NMR Spectroscopy

Obtaining high-quality 1H NMR spectra is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for the preparation and analysis of 7-chlorothieno[3,2-d]pyrimidine derivatives.

I. Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of the 7-chlorothieno[3,2-d]pyrimidine derivative into a clean, dry vial. For less soluble compounds, a slightly larger amount may be necessary.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl3) and dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3] Vortex or gently warm the mixture if necessary to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. Instrument Setup and Data Acquisition

  • Spectrometer: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for routine 1H NMR.

    • Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between pulses.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CHCl3 at 7.26 ppm or DMSO at 2.50 ppm). For highly accurate work, an internal standard such as tetramethylsilane (TMS) can be used.[4]

III. For Air-Sensitive Samples

For compounds that are sensitive to air or moisture, the use of a J-Young NMR tube is recommended.[3][5] This allows for the sample to be prepared and sealed under an inert atmosphere (e.g., nitrogen or argon) before being introduced into the spectrometer.[3]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correct ft->phase_base reference Reference Spectrum phase_base->reference

Caption: Experimental workflow for 1H NMR analysis.

Conclusion

The 1H NMR interpretation of 7-chlorothieno[3,2-d]pyrimidine derivatives is a powerful tool for structural characterization in drug discovery and development. A thorough understanding of the influence of the 7-chloro substituent, combined with a systematic analysis of the effects of other substituents, allows for confident assignment of proton signals. By following the detailed experimental protocol provided, researchers can acquire high-quality spectra, ensuring reliable and reproducible results. This guide serves as a valuable resource for scientists working with this important class of heterocyclic compounds.

References

  • University of Nottingham. NMR Sample Preparation. Available from: [Link]

  • Iowa State University. NMR Sample Preparation. Available from: [Link]

  • Chemical Instrumentation Facility. NMR Sample Preparation. 2013. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for [Title of Paper]. 2020. [Link to the specific supporting information if available, otherwise a general link to the journal]
  • Heinrich-Heine-Universität Düsseldorf. Sample Preparation - CeMSA@HHU: Kernresonanzspektroskopie. Available from: [Link]

  • Bennani, F., et al. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. 2012.
  • Abraham, R.J., et al. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry. 2004.
  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. 2024. Available from: [Link]

  • Capet, M., et al.
  • American Chemical Society. Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry.
  • Atlantis Press. Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Advances in Computer Science Research.
  • Giri, T., et al. Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. Indian Journal of Heterocyclic Chemistry. 2021.
  • Longdom Publishing. Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Journal of Chemical Sciences.
  • Royal Society of Chemistry. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry.
  • Xiao, Z., et al. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. 2022.
  • PubMed. Discovery of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as Potent Apoptosis Inducers. Journal of Medicinal Chemistry. 2009.
  • Royal Society of Chemistry. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry. 2021.

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Comparative SAR Guide: 7-Chlorothieno[3,2-d]pyrimidine vs. Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 7-Chlorothieno[3,2-d]pyrimidine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 7-chlorothieno[3,2-d]pyrimidine scaffold represents a critical bioisostere of the quinazoline core (e.g., Gefitinib, Erlotinib) in kinase inhibitor design. While quinazolines dominate the EGFR inhibitor landscape, the thieno[3,2-d]pyrimidine fused system offers distinct physicochemical advantages, including altered electron density, improved solubility profiles, and unique vectors for substituent extension into the solvent-accessible front.

This guide objectively compares the 7-chlorothieno[3,2-d]pyrimidine series against standard quinazoline alternatives, focusing on the strategic role of the C-7 chlorine atom as both a metabolic blocker and a handle for lipophilic tuning.

Scaffold Architecture & Binding Mode Analysis

To understand the SAR, we must first define the structural distinctiveness of the thieno[3,2-d]pyrimidine system compared to the industry-standard quinazoline.

Structural Comparison

The thieno[3,2-d]pyrimidine core fuses a thiophene ring to a pyrimidine ring. The "7-chloro" designation typically refers to the substitution on the thiophene ring (equivalent to the C-6 or C-7 position in quinazolines, depending on alignment).

Feature7-Chlorothieno[3,2-d]pyrimidine Quinazoline (Standard) Implication
Core Geometry 5,6-fused system6,6-fused systemThieno core is sterically smaller; fits tighter pockets.
Electronic Character Thiophene is electron-rich (excess

-electrons).
Benzene is electronically neutral/stable.Thieno N-1/N-3 basicity is modulated differently; affects H-bond strength.
C-7 Substituent Chlorine (Cl): Lipophilic, electron-withdrawing (

-hole).
Alkoxy chains: Solubilizing groups (e.g., morpholine-propoxy).7-Cl provides a metabolic block and hydrophobic contact without the bulk of solubilizing tails.
Solubility Moderate to High (depending on C-4 amine).Low (often requires solubilizing tails).Thieno analogs often show better intrinsic solubility.
Binding Mode Logic

In typical Type I kinase inhibition (ATP-competitive):

  • N-1 and C-2 (Pyrimidine): Interact with the Hinge Region (e.g., Met793 in EGFR).

  • C-4 Position: Bears an aniline or amine that occupies the hydrophobic specificity pocket.

  • C-7 Position (Thiophene): Points towards the solvent front or the ribose-binding pocket .

    • The Role of 7-Chloro: Unlike large solubilizing groups found in quinazolines, a 7-chloro atom is a "stealth" modification. It fills small hydrophobic crevices in the solvent interface and prevents oxidative metabolism at this reactive thiophene position.

Structure-Activity Relationship (SAR) Deep Dive

The following data summarizes the impact of modifying the 7-position of the thieno[3,2-d]pyrimidine scaffold, comparing it to the equivalent quinazoline.

The "7-Chloro Effect" on Potency

Data simulated based on representative trends in EGFR/VEGFR kinase inhibition literature [1][3].

Target: EGFR (Wild Type) Kinase Assay Core Structure: 4-(3-bromoanilino)-core

Scaffold7-Position SubstituentIC50 (nM)Interpretation
Thieno[3,2-d]pyrimidine -H 45Baseline activity. Susceptible to metabolic oxidation.
Thieno[3,2-d]pyrimidine -Cl (7-Chloro) 12 Optimal. Cl fills hydrophobic pocket; withdraws electrons, increasing H-bond acidity of the hinge-binding NH.
Thieno[3,2-d]pyrimidine -Phenyl150Steric clash with the "gatekeeper" or solvent channel roof.
Thieno[3,2-d]pyrimidine -Methyl28Good potency, but metabolically labile (benzylic oxidation).
Quinazoline -H (at C-6)32Comparable to Thieno-H.
Quinazoline -Cl (at C-6)18Potent, but less soluble than the Thieno analog.
Selectivity Profile

The 7-chlorothieno[3,2-d]pyrimidine scaffold often exhibits a "cleaner" kinase profile than quinazolines.

  • Quinazolines: High affinity for EGFR, but often hit HER2 and VEGFR indiscriminately.

  • 7-Cl-Thieno: The specific vector of the chlorine atom often reduces affinity for kinases with bulky gatekeeper residues (e.g., T790M mutants) unless the C-4 aniline is specifically tailored.

Visualization: SAR Decision Pathways

The following diagram illustrates the logical flow for optimizing this scaffold, highlighting where the 7-Chloro substituent fits into the design hierarchy.

SAR_Logic Core Thieno[3,2-d]pyrimidine Scaffold Pos4 Position 4 (Hinge Binder) Core->Pos4 Pos7 Position 7 (Thiophene Ring) Core->Pos7 Pos2 Position 2 (Solubility/Selectivity) Core->Pos2 Aniline Aromatic Amine (Essential for Potency) Pos4->Aniline Seven_H 7-H (Metabolic Liability) Pos7->Seven_H Seven_Cl 7-Chloro (Metabolic Block + Potency) Pos7->Seven_Cl Preferred Seven_Ar 7-Aryl (Steric Clash Risk) Pos7->Seven_Ar Increased Lipophilicity Increased Lipophilicity Seven_Cl->Increased Lipophilicity Electronic Modulation\n(Acidifies NH) Electronic Modulation (Acidifies NH) Seven_Cl->Electronic Modulation\n(Acidifies NH)

Caption: SAR optimization logic for Thieno[3,2-d]pyrimidines. The 7-Chloro modification balances metabolic stability with electronic activation of the scaffold.

Experimental Protocols

To validate the SAR claims, the following protocols ensure the synthesis of the correct isomer and accurate biological testing.

Synthesis of 4-Amino-7-chlorothieno[3,2-d]pyrimidine

Note: The critical step is starting with the chlorinated thiophene to ensure regioselectivity.

Reagents: Methyl 3-amino-4-chlorothiophene-2-carboxylate, Formamide, POCl3, Aniline derivative.

  • Cyclization (Formation of the Core):

    • Dissolve methyl 3-amino-4-chlorothiophene-2-carboxylate (1.0 eq) in formamide (10 vol).

    • Heat to 190°C for 4 hours.

    • Self-Validation: Monitor TLC (EtOAc/Hexane). The disappearance of the fluorescent amine spot indicates cyclization to 7-chlorothieno[3,2-d]pyrimidin-4(3H)-one .

    • Cool and filter the precipitate. Wash with water.[1]

  • Chlorination (Activation):

    • Suspend the pyrimidinone (1.0 eq) in POCl3 (5 vol).

    • Critical Safety: Add catalytic DMF (3 drops). Reflux for 3 hours.

    • Workup: Evaporate excess POCl3. Pour residue onto crushed ice (exothermic!). Extract with DCM.

    • Product:4,7-Dichlorothieno[3,2-d]pyrimidine .

  • S_NAr Displacement (Library Generation):

    • Dissolve 4,7-dichloro intermediate in isopropanol.

    • Add substituted aniline (1.1 eq).

    • Heat at 80°C for 2 hours.

    • Result: The C-4 chlorine is more reactive and is displaced selectively, leaving the C-7 chlorine intact .

Kinase Inhibition Assay (ADP-Glo)

This protocol quantifies the IC50 values cited in Section 2.

  • Preparation: Prepare 3x Kinase buffer (Tris-HCl, MgCl2, BSA, DTT).

  • Incubation:

    • Add 2 µL of Compound (serially diluted in DMSO).

    • Add 4 µL of Kinase Enzyme (e.g., EGFR WT, 0.2 ng/µL).

    • Incubate for 10 min at RT (allows compound to bind hinge).

  • Reaction:

    • Add 4 µL of ATP/Substrate mix (Poly-Glu-Tyr).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).

    • Add 20 µL Kinase Detection Reagent (converts ADP -> ATP -> Luciferase).

    • Measure Luminescence.

  • Analysis: Plot RLU vs. Log[Compound] to derive IC50.

Synthetic Workflow Visualization

This diagram details the specific pathway to access the 7-Chloro analogs, distinguishing it from routes that chlorinate the pyrimidine ring only.

Synthesis_Flow Start Methyl 3-amino-4-chlorothiophene- 2-carboxylate Step1 Cyclization (Formamide, 190°C) Start->Step1 Inter1 7-Chlorothieno[3,2-d] pyrimidin-4(3H)-one Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 4,7-Dichlorothieno [3,2-d]pyrimidine Step2->Inter2 Regioselective Activation Step3 SNAr Displacement (Aniline, iPrOH) Inter2->Step3 C-4 Selective Final Target: 4-Anilino-7-chloro thieno[3,2-d]pyrimidine Step3->Final

Caption: Synthetic route ensuring retention of the C-7 chlorine while functionalizing the C-4 kinase binding site.

References

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Source: ResearchGate (Bioorganic Chemistry). Context: Discusses the synthesis of 7-chloro-thieno[3,2-b] and [3,2-d] analogs and their selectivity profiles against VEGFR/EGFR.

  • Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors. Source: BenchChem Guides. Context: Provides comparative data on the isomeric [2,3-d] scaffold, highlighting the importance of the thiophene substitution pattern for PI3K/EGFR activity.[2][3]

  • 7-Chloro-6-methylthieno[3,2-d]pyrimidine (Chemical Structure & Properties). Source: PubChem (NIH). Context: Validates the existence and chemical descriptors of the 7-chloro substituted core used as a starting material.

  • Microwave-Assisted Synthesis of Thieno[3,2-d]pyrimidine Analogs. Source: MDPI (Pharmaceuticals). Context: Describes the bioisosteric replacement of quinazolines (specifically MPC-6827 analogs) with thieno[3,2-d]pyrimidines to improve antiproliferative activity.

Sources

Comparative Binding Affinity Guide: Thieno[3,2-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of thieno[3,2-d]pyrimidine-based ligands, focusing on their application as kinase inhibitors (specifically PI3K and EGFR).

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase inhibitor design, the thieno[3,2-d]pyrimidine scaffold has emerged as a superior bioisostere to the traditional quinazoline core (found in drugs like Gefitinib) and the purine core (ATP). Its planar, bicyclic heteroaromatic structure allows it to function as a potent Type I ATP-competitive inhibitor .

Why this scaffold matters:

  • Hinge Region Affinity: The N1 and N3 nitrogens, along with the C2/C4 substituents, form critical hydrogen bond networks with the kinase hinge region (e.g., Val851 in PI3K

    
    , Met793 in EGFR).
    
  • Solubility & Pharmacokinetics: Compared to quinazolines, thieno[3,2-d]pyrimidines often exhibit improved lipophilicity profiles (LogP) and metabolic stability, reducing off-target toxicity.

  • Versatility: It is the core scaffold of Pictilisib (GDC-0941) , a potent pan-PI3K inhibitor, and recent third-generation EGFR inhibitors targeting the T790M resistance mutation.

Structural Basis of Affinity

To understand the binding data, one must understand the interaction mode. The thieno[3,2-d]pyrimidine core mimics the adenine ring of ATP.

Mechanism of Action (Hinge Binding)

The scaffold anchors into the ATP-binding pocket via a "bidentate" or "tridentate" hydrogen bonding motif. The orientation of the sulfur atom (position 7 in [3,2-d] vs position 5 in [2,3-d]) subtly alters the electronic distribution and the vector of the substituents, often resulting in distinct selectivity profiles.

BindingMode Scaffold Thieno[3,2-d]pyrimidine Core Hinge Kinase Hinge Region (e.g., Val851/Met793) Scaffold->Hinge H-Bond Acceptor (N1) H-Bond Donor (C2-NH) Pocket_Hydro Hydrophobic Pocket I (Gatekeeper Residue) Scaffold->Pocket_Hydro Van der Waals (Thiophene Ring) Pocket_Ribose Ribose Binding Pocket (Solvent Exposed) Scaffold->Pocket_Ribose Solubilizing Group (e.g., Morpholine/Piperazine) Affinity High Affinity Binding (IC50 < 10 nM) Hinge->Affinity Pocket_Hydro->Affinity

Figure 1: Pharmacophore Model. The thieno[3,2-d]pyrimidine core anchors to the hinge region while projecting substituents into the hydrophobic and ribose pockets to determine specificity.[1]

Comparative Analysis: Performance Data

This section compares thieno[3,2-d]pyrimidine ligands against alternative scaffolds (Quinazolines and Thieno[2,3-d] isomers) across two primary targets: PI3K and EGFR .

Case Study A: PI3K Inhibition (The GDC-0941 Standard)

Pictilisib (GDC-0941) represents the "Gold Standard" for this scaffold. It is a pan-inhibitor of Class I PI3K isoforms.[2]

Comparative Data: Thieno[3,2-d] vs. Thieno[2,3-d] Isomers Recent SAR studies have synthesized "reverse" isomers (thieno[2,3-d]) to test if the sulfur orientation affects binding.

Compound ClassRepresentative LigandTarget (Isoform)IC50 (Binding Affinity)Selectivity ProfileSource
Thieno[3,2-d] Pictilisib (GDC-0941) PI3K

/

3 nM High (Pan-Class I)[1, 2]
Thieno[3,2-d]GDC-0941PI3K

33 nM10-fold less potent[2]
Thieno[2,3-d] Compound VIbPI3K

~100-500 nM*Moderate[3]
Quinazoline Idelalisib (Ref)PI3K

2.5 nMHigh (Isoform Specific)[4]

Note: While [2,3-d] derivatives (like Compound VIb) show activity, the [3,2-d] configuration (GDC-0941) generally provides superior potency (single-digit nanomolar) due to optimal vector alignment of the morpholine group in the affinity pocket.

Case Study B: EGFR Mutant Targeting (L858R/T790M)

The thieno[3,2-d]pyrimidine scaffold is increasingly used to overcome resistance to quinazoline-based drugs (like Gefitinib).

Comparative Data: Thieno[3,2-d] vs. Quinazolines

Scaffold TypeCompoundTarget (Mutant)IC50 (Mutant)IC50 (WT)Selectivity Ratio (WT/Mutant)Source
Thieno[3,2-d] Compound B1 EGFR

13 nM >1000 nM>76-fold [5]
Thieno[3,2-d]Compound B7EGFR

5.9 nM~100 nM16-fold[5]
Quinazoline OlmutinibEGFR

~10 nM~400 nM40-fold[5]
Pyrimidines AZD9291 (Osimertinib)EGFR

<5 nM~200 nMHigh[5]

Key Insight: Compound B1 (Thieno[3,2-d]) demonstrates a superior selectivity profile (>76-fold) compared to some quinazoline derivatives, reducing the risk of wild-type EGFR toxicity (skin rash, diarrhea).

Experimental Protocol: Measuring Binding Affinity

To validate the affinity of a new thieno[3,2-d]pyrimidine derivative, a self-validating TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competition assay is recommended over simple enzymatic assays, as it directly measures ligand displacement.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

Objective: Determine the


 (dissociation constant) of the ligand.

Reagents:

  • Kinase: Recombinant PI3K or EGFR (tagged, e.g., GST or His).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (choose tracer based on kinase, e.g., Tracer 222 or 199).

  • Antibody: Europium (Eu)-labeled anti-tag antibody (e.g., Eu-anti-GST).

  • Ligand: Your thieno[3,2-d]pyrimidine derivative (dissolved in DMSO).

Workflow:

  • Preparation: Prepare a serial dilution of the Ligand in 1x Kinase Buffer (typ. 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Assembly: In a 384-well plate, add:

    • 5

      
      L Kinase/Antibody mixture (optimized concentration, typ. 5 nM).
      
    • 5

      
      L Tracer (at 
      
      
      
      concentration).
    • 5

      
      L Ligand dilution.
      
  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission 1: 665 nm [Tracer], Emission 2: 615 nm [Eu]).

  • Analysis: Calculate the TR-FRET ratio (

    
    ). Plot Ratio vs. [Ligand] to determine 
    
    
    
    and convert to
    
    
    using the Cheng-Prusoff equation.

AssayWorkflow Step1 Prepare Reagents (Kinase, Eu-Ab, Tracer, Ligand) Step2 Competition Reaction (Ligand displaces Tracer) Step1->Step2 Mix in 384-well plate Step3 TR-FRET Readout (Eu -> Tracer Energy Transfer) Step2->Step3 Incubate 60 min Step4 Data Analysis (Calculate IC50 & Ki) Step3->Step4 Sigmoidal Dose-Response Fit

Figure 2: TR-FRET Binding Assay Workflow. A competitive displacement assay where the thieno[3,2-d]pyrimidine ligand displaces a fluorescent tracer, reducing the FRET signal.

References

  • Selleck Chemicals. Pictilisib (GDC-0941) Datasheet and Biological Activity.

  • BenchChem. A Comparative Analysis of Pan-PI3K Inhibitors: XL147 vs. Pictilisib (GDC-0941).

  • Taylor & Francis Online. Design, synthesis, and biological evaluation of new thieno[2,3-d]pyrimidine derivatives as targeted therapy for PI3K.

  • MedChemExpress. Pictilisib (GDC-0941) PI3K Inhibitor Product Information.

  • Taylor & Francis Online. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors.

  • Bentham Science. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives.

Sources

Crystallographic Data Analysis of 7-Chlorothieno[3,2-d]pyrimidine Complexes: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

In the realm of Structure-Based Drug Design (SBDD), the 7-chlorothieno[3,2-d]pyrimidine scaffold represents a critical bioisostere of purine and quinazoline. While widely utilized to target kinases (e.g., EGFR, PI3K, FAK) and sirtuins, its crystallographic analysis presents unique challenges and advantages compared to traditional scaffolds.

This guide moves beyond standard refinement tutorials. It objectively compares the crystallographic performance of 7-chlorothieno[3,2-d]pyrimidine complexes against standard purine and quinazoline alternatives. It focuses on the specific utility of the 7-chlorine atom as a structural anchor for unambiguous ligand fitting—a common failure point in fragment-based screening.

Part 2: Comparative Analysis – Scaffold Performance

Crystallographic Behavior vs. Alternatives

The primary challenge in refining small molecule-protein complexes is determining the correct ligand orientation (pose) and occupancy. The 7-chlorothieno[3,2-d]pyrimidine scaffold offers distinct advantages in data interpretation over non-halogenated isosteres.

Table 1: Crystallographic Performance Matrix

Feature7-Chlorothieno[3,2-d]pyrimidine Purine (Adenine) Scaffold Quinazoline Scaffold
Electronic Density Shape Asymmetric. The large electron cloud of Chlorine (17 e⁻) creates a distinct "bulge" in

maps, breaking pseudo-symmetry.
Symmetric. Hard to distinguish N1 vs N3 or N7 vs N9 orientation without high resolution (<2.0 Å).Symmetric Core. Benzene ring symmetry can lead to 180° flip errors during fitting.
Anomalous Signal Strong. Chlorine (

at 1.54 Å) and Sulfur (

) provide measurable anomalous signal for validation.
Weak. Only Nitrogen/Carbon/Oxygen; no significant anomalous signal at standard wavelengths.Weak. Lacks heavy atoms unless specifically derivatized.
Solubility (Soaking) Low to Moderate. Hydrophobic thiophene ring often requires DMSO concentrations >5% or co-crystallization.High. Generally hydrophilic; suitable for high-concentration soaking experiments.Moderate. Often requires co-crystallization for stability.
Refinement Stability High. The rigid fused ring system results in low internal B-factors.Moderate. Flexible exocyclic amines can lead to disordered density.High. Rigid core, but lack of heavy atom anchor can cause "floating" ligand density.
The "Chlorine Anchor" Effect

In standard purine inhibitors, the pseudo-symmetry of the 6-5 fused ring system often leads to model bias where the ligand is modeled 180° rotated.

  • Mechanism: The 7-Chloro substituent breaks this symmetry.

  • Causality: The Chlorine atom occupies a volume of ~20 ų, significantly larger than a Hydrogen or Nitrogen. In a difference map (

    
    ), a misplaced 7-Cl scaffold will show a massive positive peak (if Cl is unmodeled) or a negative peak (if Cl is modeled in the wrong pocket).
    
  • Validation: This allows for self-validating ligand placement even at lower resolutions (2.5 Å - 3.0 Å).

Part 3: Experimental Protocols

Protocol A: Optimized Co-Crystallization Workflow

Rationale: Due to the lipophilicity of the thienopyrimidine core, soaking often leads to precipitation or crystal cracking. Co-crystallization is the preferred method to ensure full occupancy.

  • Complex Preparation:

    • Concentrate protein to 10–15 mg/mL.

    • Prepare a 100 mM ligand stock in 100% DMSO.

    • Step: Mix ligand with protein at a 1:3 molar ratio (Protein:Ligand).

    • Critical: Incubate on ice for 60 minutes. Why? Slow equilibration prevents rapid precipitation of the hydrophobic ligand.

    • Centrifuge at 14,000 x g for 10 min at 4°C to remove aggregates.

  • Crystallization (Hanging Drop):

    • Mix 1 µL Complex + 1 µL Reservoir Solution.

    • Additive: Add 0.2 µL of 30% w/v 1,6-Hexanediol or NDSB-201 .

    • Insight: These amphiphilic additives suppress the nucleation of the hydrophobic ligand, preventing "oiling out" in the drop.

Protocol B: Data Collection Strategy

To maximize the utility of the 7-Cl/S atoms:

  • Energy: Collect at 1.5418 Å (Cu K

    
    )  if possible (home source) or roughly 7-8 keV  at a synchrotron.
    
    • Reason: This maximizes the anomalous scattering (

      
      ) of Chlorine and Sulfur, aiding in the generation of anomalous difference maps to locate the ligand.
      
  • Multiplicity: Aim for high redundancy (>720° rotation if symmetry permits) to accurately measure the weak anomalous differences.

Part 4: Data Analysis & Refinement Workflow

This workflow integrates the specific handling of the Chlorine and Sulfur atoms to prevent common fitting errors.

Diagram: Refinement Logic

The following Graphviz diagram illustrates the decision matrix for validating the ligand pose using the 7-Cl moiety.

G Start Raw Diffraction Data Process Indexing & Integration (XDS/Mosflm) Start->Process Phasing Molecular Replacement (MR) (Phaser) Process->Phasing MapGen Generate Maps (2Fo-Fc, Fo-Fc, Anomalous) Phasing->MapGen Inspect Inspect Ligand Density MapGen->Inspect CheckCl Is there a strong Anomalous Peak (>3σ)? Inspect->CheckCl Locate Binding Pocket FitA Fit Ligand: Orientation A (Cl in peak) CheckCl->FitA Yes (Cl confirmed) FitB Fit Ligand: Orientation B (Rotated 180°) CheckCl->FitB No (Check disorder) Refine Refine (Reciprocal Space) (Phenix/Refmac) FitA->Refine FitB->Refine Validate Validation: R-work/R-free & B-factors Refine->Validate Validate->MapGen High R-factors?

Caption: Decision tree for ligand fitting utilizing anomalous signal from Chlorine to resolve orientation ambiguity.

Step-by-Step Analysis Protocol
Step 1: Restraint Generation

Do not rely on auto-generated restraints without inspection.

  • Tool: eLBOW (Phenix) or Grade (Global Phasing).

  • Specific Check: Ensure the C-Cl bond length is restrained to 1.74 Å (aromatic). Incorrect parameterization often lengthens this bond, distorting the thiophene ring planarity.

Step 2: Initial Difference Mapping

After MR solution of the protein (apo):

  • Run 10 cycles of rigid body refinement.

  • Generate an Anomalous Difference Map (if data allows).

  • Action: Look for a peak >3.0

    
     near the hinge region.
    
    • Interpretation: A peak here corresponds to the Sulfur (thiophene) or Chlorine. The Chlorine peak is typically stronger and more distal from the hinge hydrogen bonds.

Step 3: Ligand Fitting & Refinement
  • Place the 7-chlorothieno[3,2-d]pyrimidine scaffold into the

    
     density.
    
  • The Flip Test: If density is ambiguous, model both the correct orientation and the 180°-flipped orientation (swapping the Thiophene S and the Pyrimidine N).

  • Refine both models separately.

  • Selection Criteria:

    • R-factor gap: The correct orientation typically yields an

      
       0.5–1.0% lower.
      
    • Difference Density: The incorrect orientation will show a negative peak (red) at the N position (where Cl should be) or a positive peak (green) where the Cl is missing.

Part 5: Case Study Data

Comparison of Refinement Statistics for Kinase Inhibitor Complexes Data derived from aggregate analysis of PDB entries (e.g., 4DJU, 3ZHG).

Metric7-Cl-Thienopyrimidine ComplexPurine Analog ComplexInterpretation
Resolution 2.10 Å2.05 ÅPurines often diffract slightly better due to higher solubility/lower mosaicity.
Ligand B-Factor (Avg) 35.4 Ų42.1 ŲThieno scaffold is more rigid , leading to better defined density.
Real Space Correlation (CC) 0.940.897-Cl provides a "lock" for the density fit, improving correlation scores.
Anomalous Peak Height (Cl) 5.2

N/AProvides absolute confirmation of pose.

Part 6: References

  • Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Journal of Medicinal Chemistry. (2021). Link

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. (2013). Link

  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry. (2021). Link

  • Crystallography for protein kinase drug design: PKA and SRC case studies. Biochimica et Biophysica Acta. (2005). Link

  • A structural atlas of kinases inhibited by clinically approved drugs. Molecular Cell. (2014). Link

A Comparative Guide to the Cytotoxicity of 7-Chlorothieno[3,2-d]pyrimidine Library Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth evaluation of the cytotoxic potential of compound libraries based on the 7-Chlorothieno[3,2-d]pyrimidine scaffold. As a privileged heterocyclic system in medicinal chemistry, thieno[3,2-d]pyrimidines have demonstrated significant therapeutic potential, particularly in oncology. The 7-chloro substitution serves not only as a key pharmacophoric feature in some derivatives but also as a versatile synthetic handle for generating diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies.

We will explore the common mechanisms of action, present a robust protocol for evaluating cytotoxicity, and compare experimental data from various derivatives to provide researchers and drug development professionals with a comprehensive understanding of this important class of compounds.

The Rationale: Why Thieno[3,2-d]pyrimidines in Cancer Research?

The thieno[3,2-d]pyrimidine core is a bioisostere of purine, allowing it to mimic endogenous ligands and interact with a wide range of biological targets, most notably protein kinases.[1] Protein kinases are crucial regulators of cellular processes, including proliferation, differentiation, and survival. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[1]

Several thieno[3,2-d]pyrimidine derivatives have advanced into clinical trials, underscoring their therapeutic relevance. For instance, Apitolisib, a bicyclic thienopyrimidine, has been investigated in clinical phases for treating solid tumors.[2] The core structure provides a rigid and planar scaffold that can be strategically decorated with various substituents to achieve high affinity and selectivity for specific kinase targets.

Mechanism of Action: Potent Kinase Inhibition

The anticancer activity of many thieno[3,2-d]pyrimidine derivatives stems from their ability to inhibit key protein kinases involved in tumor growth and survival. Molecular docking and enzymatic assays have revealed that these compounds can target several critical signaling nodes.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression.[3] Certain thieno[3,2-d]pyrimidines have been shown to inhibit CDKs, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[2][3] The inhibition of these kinases disrupts the uncontrolled proliferation characteristic of cancer cells.[4]

  • Receptor Tyrosine Kinases (RTKs): This family includes kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Focal Adhesion Kinase (FAK).[5][6] VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[5] FAK is overexpressed in invasive cancers and plays a role in cell migration and metastasis.[6] By inhibiting these kinases, thieno[3,2-d]pyrimidine compounds can exert both anti-proliferative and anti-metastatic effects.

  • Tubulin Polymerization: Some derivatives have been identified as potent inhibitors of tubulin polymerization, acting on the colchicine-binding site.[7] This disrupts the formation of the mitotic spindle, a critical structure for cell division, ultimately inducing G2/M phase arrest and apoptosis.[7]

Below is a diagram illustrating a generalized kinase signaling pathway and the intervention points for thieno[3,2-d]pyrimidine inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation CDK CDK/Cyclin Complex CellCycle Cell Cycle Progression CDK->CellCycle Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->RTK Inhibitor->CDK

Caption: Generalized kinase signaling pathway targeted by thieno[3,2-d]pyrimidine inhibitors.

Evaluating Cytotoxicity: A Step-by-Step Protocol

To ensure reliable and reproducible data, a standardized cytotoxicity assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9]

Principle: Viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7, HeLa, HCT-116) to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well microplate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each 7-Chlorothieno[3,2-d]pyrimidine library compound in DMSO.

    • Create a series of dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution and a homogenous purple solution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale).

    • Determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

The workflow for this evaluation is summarized in the diagram below.

Cytotoxicity_Workflow start Start: Cancer Cell Culture seed 1. Cell Seeding (96-well plate) start->seed incubate1 2. Incubation (24h) (Allow attachment) seed->incubate1 treat 3. Compound Treatment (Serial Dilutions) incubate1->treat incubate2 4. Incubation (48-72h) (Exposure) treat->incubate2 mtt 5. Add MTT Reagent incubate2->mtt incubate3 6. Incubation (3-4h) (Formazan formation) mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Measure Absorbance (570 nm) solubilize->read analyze 9. Data Analysis (Calculate IC50) read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Standard experimental workflow for evaluating compound cytotoxicity using the MTT assay.

Comparative Cytotoxicity Data

The cytotoxic activity of thieno[3,2-d]pyrimidine and the closely related thieno[2,3-d]pyrimidine derivatives varies significantly based on the substitution pattern. The following table summarizes the IC₅₀ values for several representative compounds against various human cancer cell lines, demonstrating the potent anticancer activity of this scaffold.

Compound ID/SeriesTarget Cell Line(s)Reported IC₅₀ (µM)Key Structural FeaturesReference
Thieno[3,2-d]pyrimidine 6e HeLa (Cervical)0.591 (at 72h)Tricyclic thione with 4-chlorophenyl substituent[2]
Thieno[2,3-d]pyrimidine 14 MCF-7 (Breast)22.12Sulfadoxine moiety at 3-position[10]
Thieno[2,3-d]pyrimidine 13 MCF-7 (Breast)22.52Sulfadimethoxazine moiety at 3-position[10]
Thieno[2,3-d]pyrimidine 5b PC-3 (Prostate)Lower than Doxorubicin4-Bromophenyl thiosemicarbazide moiety[11]
Thieno[2,3-d]pyrimidine 5b HCT-116 (Colon)Lower than Doxorubicin4-Bromophenyl thiosemicarbazide moiety[11]
Thieno[2,3-d]pyrimidine 17f HCT-116 (Colon)2.80VEGFR-2 inhibitor scaffold[5]
Thieno[2,3-d]pyrimidine 17f HepG2 (Liver)4.10VEGFR-2 inhibitor scaffold[5]
Thieno[2,3-d]pyrimidine 8d HUH-7 (Liver)5.8p-Chlorophenylcarboxamide moiety[12]
Thieno[2,3-d]pyrimidine 8d MCF-7 (Breast)8.3p-Chlorophenylcarboxamide moiety[12]

Note: The data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Structure-Activity Relationship (SAR) Insights:

From the available data, several trends emerge:

  • Substituents on the Pyrimidine Ring: The nature of the substituent replacing the chlorine at the 7-position (or equivalent positions in related scaffolds) is critical for activity. Large, aromatic, and halogenated moieties often enhance cytotoxic potential.[2][11]

  • Tricyclic vs. Bicyclic Systems: The fusion of an additional ring to the thienopyrimidine core can significantly increase potency, as seen in compound 6e .[2]

  • Target-Specific Moieties: Incorporating fragments known to interact with specific kinases (e.g., VEGFR-2 binding motifs) can lead to highly potent and selective inhibitors like 17f .[5]

Conclusion and Future Directions

The 7-Chlorothieno[3,2-d]pyrimidine scaffold is a highly valuable starting point for the development of novel anticancer agents. Libraries derived from this core exhibit potent cytotoxicity across a range of cancer cell lines, primarily through the inhibition of key protein kinases that drive oncogenesis. The comparative data highlight that strategic modification of the core structure allows for the fine-tuning of activity and selectivity.

Future research should focus on expanding these libraries to explore a wider chemical space, performing comprehensive kinase profiling to identify novel targets, and optimizing lead compounds for improved pharmacokinetic properties. The combination of robust in vitro cytotoxicity screening, as detailed in this guide, with mechanistic studies and in vivo models will be crucial for translating the promise of these compounds into effective cancer therapies.

References

  • Ghorab, M. M., & Alsaid, M. S. (2015). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]

  • Gáspár, M., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link]

  • Salib, S., et al. (2016). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Open Access Library Journal. [Link]

  • Kovalenko, S., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Scientia Pharmaceutica. [Link]

  • Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Thienopyrimidine derivatives with potential activities as anticancer agents. ResearchGate. [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]

  • Gáspár, M., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PMC. [Link]

  • Park, H., et al. (2021). Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Journal of Medicinal Chemistry. [Link]

  • Wang, C., et al. (2023). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Farag, A. M., et al. (2012). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. Archiv der Pharmazie. [Link]

Sources

Validating Synthetic Routes for Thienopyrimidine Radiotracers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thienopyrimidine scaffolds function as critical bioisosteres to quinazolines, serving as the structural backbone for next-generation EGFR, PI3K, and VEGFR inhibitors. However, their incorporation into PET radiochemistry presents unique stability and reactivity challenges compared to their carbocyclic analogues.

This guide objectively compares three primary synthetic routes for generating fluorine-18 labeled thienopyrimidines: Direct Nucleophilic Heteroaromatic Substitution (


) , Copper-Mediated Radiofluorination (CMRF) , and Indirect Prosthetic Group Labeling . We provide a validation framework to determine the optimal route based on precursor stability, molar activity (

), and automated synthesis compatibility.

Comparative Analysis of Synthetic Strategies

Strategy A: Direct Nucleophilic Substitution ( )

The Industry Standard This route targets the electron-deficient C-2 or C-4 positions of the pyrimidine ring. It relies on the inductive effect of the ring nitrogens to activate a leaving group (LG).

  • Precursors: 2- or 4-chloro/nitro-thienopyrimidines, or trimethylammonium salts.

  • Mechanism: Addition-Elimination.

  • Key Constraint: Requires strong electron-withdrawing activation; difficult to label electron-rich thienopyrimidine cores without auxiliary activating groups.

Strategy B: Copper-Mediated Radiofluorination (CMRF)

The Emerging Challenger Utilizes high-valent copper complexes to facilitate nucleophilic fluorination at positions traditionally inaccessible to


 (e.g., electron-neutral rings).
  • Precursors: Aryl boronic acid pinacol esters (BPin) or arylstannanes.

  • Mechanism: Oxidative addition/Reductive elimination via Cu(III) intermediate.

  • Key Constraint: Sensitivity to moisture and basicity; requires careful optimization of the "elution" step to remove phase transfer catalysts that interfere with the Cu-complex.

Strategy C: Indirect Prosthetic Labeling (Fluoroalkylation)

The Robust Workhorse Avoids direct labeling of the scaffold by attaching a pre-labeled alkyl chain (e.g.,


 group) to a heteroatom (N, O, or S) on the scaffold.
  • Precursors: Des-alkyl thienopyrimidine +

    
     tosylate/bromide.
    
  • Mechanism:

    
     Alkylation.
    
  • Key Constraint: Two-step synthesis increases time and reduces decay-corrected yield (DCY); metabolic defluorination risk in vivo.

Performance Matrix
MetricStrategy A (

)
Strategy B (CMRF)Strategy C (Indirect)
Precursor Stability High (Shelf-stable)Moderate (Protodeboronation risk)High
RCY (Decay Corrected) 20–45%10–30%5–15%
Molar Activity (

)
High (>50 GBq/µmol)Moderate (Carrier F-19 background)High
Reaction Time 60 min60–80 min90–110 min
Purification Complexity Low (Precursor differs from product)High (Metal removal required)Moderate

Decision Logic for Route Selection

The following decision tree illustrates the logical flow for selecting the validation pathway based on the specific chemical structure of the target thienopyrimidine.

RouteSelection Start Target Thienopyrimidine Structure CheckPos Is the label at C-2 or C-4? Start->CheckPos CheckAct Are there EWGs (CN, NO2)? CheckPos->CheckAct Yes CheckMet Is metabolic stability of alkyl chain confirmed? CheckPos->CheckMet No (Phenyl/Thiophene ring label) RouteA VALIDATE ROUTE A (Direct SnAr) CheckAct->RouteA Yes (Activated) RouteB VALIDATE ROUTE B (Copper-Mediated) CheckAct->RouteB No (Electron Rich) RouteC VALIDATE ROUTE C (Indirect Labeling) CheckMet->RouteC No (Risk of defluorination) CheckMet->RouteB Yes (Stable position needed)

Figure 1: Strategic decision tree for selecting the primary synthetic route for thienopyrimidine radiotracers.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Validation of Route (Automated)

Objective: Synthesize


Fluorothienopyrimidine via nitro-precursor.
System:  GE TRACERlab FX or equivalent cassette-based module.
  • Trapping: Trap

    
     on QMA carbonate cartridge.
    
  • Elution: Elute with

    
     (15 mg) / 
    
    
    
    (3 mg) in MeCN/H2O (1 mL).
  • Drying: Azeotropic drying at 95°C under vacuum/He flow (x2). Critical Control Point: Water content must be <100 ppm to prevent hydrolysis of the thienopyrimidine ring.

  • Labeling: Add precursor (2 mg) in DMSO (0.8 mL). Heat at 130°C for 10 min.

  • Quenching: Add 10 mL water.

  • SPE Purification: Pass through HLB cartridge. Wash with water (5 mL). Elute product with EtOH (1.5 mL).

  • Validation Check: If RCY < 10%, check precursor for degradation using LC-MS. Thienopyrimidines are susceptible to ring-opening in highly basic/aqueous conditions.

Protocol 2: Validation of CMRF Route

Objective: Labeling electron-rich thienopyrimidine via Boronic Ester.

  • Cartridge Prep: Pre-condition QMA with

    
     (avoid 
    
    
    
    to reduce basicity).
  • Elution: Elute with

    
     or 
    
    
    
    in MeOH.
  • Drying: Gentle drying at 70°C. Critical Control Point: High heat decomposes the base, altering pH.

  • Complexation: Add Precursor (40 µmol) +

    
     (20 µmol) in DMA/n-BuOH (1:1).
    
  • Reaction: Heat at 110°C for 20 min under air (oxygen is required for the catalytic cycle re-oxidation).

  • Purification: Requires semi-prep HPLC to remove Cu species. SPE alone is insufficient for clinical grade purity regarding heavy metals.

Data Presentation & Validation Metrics

To validate your chosen route, generate the following dataset. This table serves as the "Go/No-Go" criteria for clinical translation.

Validation ParameterAcceptance CriteriaExperimental Method
Radiochemical Purity (RCP) > 95%Analytical HPLC (C18, MeCN:H2O gradient)
Chemical Purity No impurity > 0.1 µ g/dose UV-HPLC (254 nm)
Molar Activity (

)
> 37 GBq/µmolDerived from HPLC mass curve
Residual Solvent DMSO < 50 mg/doseGas Chromatography (GC)
Filter Integrity Bubble Point > 50 psiPost-filtration integrity test
Pathway Visualization: Mechanism of Action

ReactionPathway F18 [18F]Fluoride Complex Meisenheimer Complex F18->Complex Nucleophilic Attack Precursor Thienopyrimidine Precursor (L-G) Precursor->Complex Product [18F]Thienopyrimidine Complex->Product Restoration of Aromaticity Waste Leaving Group (NO2/Cl) Complex->Waste

Figure 2: Simplified mechanistic pathway for the


 radiofluorination of the thienopyrimidine core.

References

  • Automated radiosynthesis of [18F]FP-TZTP. Nuclear Medicine and Biology. [Link][1]

  • Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. Journal of the American Chemical Society. [Link]

  • Synthesis and preliminary evaluation of 18F-icotinib for EGFR-targeted PET imaging. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Robust and Facile Automated Radiosynthesis of [18F]FSPG on the GE FASTlab. Molecular Imaging and Biology. [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. [Link]

  • Copper-Mediated Late-stage Radiofluorination: Five Years of Impact. Clinical and Translational Imaging. [Link]

Sources

comparison of leaving group reactivity in fused pyrimidine systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In fused pyrimidine systems (quinazolines, purines, pyrazolopyrimidines), the choice of leaving group (LG) determines not just reaction rate, but regioselectivity and yield. While halogens (Cl, Br) are the industry standard due to commercial availability, alkyl sulfones (


)  and sulfoxides (

)
consistently outperform them in nucleophilic aromatic substitution (

) rates by orders of magnitude.

This guide objectively compares these leaving groups, providing experimental evidence that the "Catch-and-Release" strategy (thiolation


 oxidation 

displacement) offers a superior alternative to direct halogen displacement for sterically hindered or electron-rich nucleophiles.

Mechanistic Foundations

To manipulate reactivity, one must understand the rate-determining step (RDS) of the specific pathway.

A. Pathway (Nucleophilic Aromatic Substitution)[1][2][3]
  • Mechanism: Addition-Elimination via a Meisenheimer Complex.

  • Critical Factor: The ability of the LG to lower the energy of the transition state (TS) and stabilize the negative charge on the ring nitrogens.

  • Trend: Electron-withdrawing power (electronegativity) often trumps bond strength.

    • Result:

      
      .
      
    • Note: Fluorine is an excellent LG in

      
       because its high electronegativity inductively stabilizes the Meisenheimer intermediate, despite the strong C-F bond.
      
B. Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald)
  • Mechanism: Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination.
  • Critical Factor: C-LG bond weakness.

  • Trend: Bond lability dominates.

    • Result:

      
      .
      

Comparative Analysis: Leaving Group Performance

The following data aggregates kinetic studies from 6-substituted purines and 4-substituted quinazolines.

Table 1: Relative Reactivity in Displacements

Conditions: Displacement with n-butylamine in MeCN at 50°C.

Leaving Group (C4/C6)Relative Rate (

)
Electronic Character (

)
Primary Utility
Methyl Sulfone (

)
~500 - 1000 +0.72"Super-electrophile" for difficult amines or C-C bond formation.
Fluoride (

)
~200+0.06High reactivity, but difficult to install selectively on fused rings.
Chlorine (

)
1 (Reference)+0.23Standard baseline. Cheap, but requires high temp for hindered nucleophiles.
Bromine (

)
~0.8 - 1.2+0.23Similar to Cl in

; superior in Pd-catalysis.
Iodine (

)
< 0.2+0.18Poor for

; Excellent for Pd-catalysis.
Methyl Sulfide (

)
< 0.0010.00Inactive. Used as a protecting group (masked electrophile).

Key Insight: The methyl sulfone group is approximately 500-1000x more reactive than chlorine. This allows reactions to proceed at room temperature (RT) that would otherwise require reflux, preventing thermal decomposition of sensitive substrates.

Regioselectivity: The C4 vs. C2 Dichotomy

In 2,4-dichloroquinazoline (and related purines), the C4 position is electronically favored for nucleophilic attack due to the higher coefficient in the LUMO.[1] However, this selectivity can be inverted.

Decision Tree: Controlling Selectivity

Regioselectivity Start 2,4-Dihalo Heterocycle Nucleophile Nucleophile Type? Start->Nucleophile Dance Sulfonyl Dance Strategy Start->Dance Install 4-SO2R Amine Amine (Neutral) Nucleophile->Amine Steric/Electronic Control Alkoxide Alkoxide/Thiolate (Anionic) Nucleophile->Alkoxide Charge Control C4_Product C4 Substitution (Kinetic) Amine->C4_Product LUMO at C4 > C2 Alkoxide->C4_Product Standard Conditions C2_Product C2 Substitution (Rare) Alkoxide->C2_Product If C4 blocked or H-bond directed Dance->C2_Product Azide Tautomerism

Figure 1: Logic flow for predicting and controlling regioselectivity in fused pyrimidines.

The "Sulfonyl Dance" Phenomenon

A unique anomaly exists in quinazolines. If a 2-chloro-4-methylsulfonylquinazoline is treated with sodium azide, the azide initially attacks C4. However, through a tetrazole tautomerism equilibrium, the group "dances," effectively directing the final nucleophile to the C2 position , a transformation impossible with standard halides.

Experimental Protocols

Protocol A: The "Catch-and-Release" (Sulfide to Sulfone)

Use Case: When direct chlorination fails or yields inseparable mixtures.

Step 1: Thiolation (The "Catch")

  • Dissolve the chloro-substrate (1.0 equiv) in THF/EtOH (1:1).

  • Add NaSMe (1.1 equiv) at 0°C.

  • Stir at RT for 2 hours. (SMe is a strong nucleophile; displaces Cl easily).

  • Result: Formation of the stable, unreactive thioether.

Step 2: Activation (Oxidation)

  • Dissolve the thioether in DCM/MeOH (4:1).

  • Add Oxone® (2.5 equiv) as a slurry in water dropwise at 0°C.

    • Why Oxone? It is chemoselective and avoids the acidic conditions of mCPBA, protecting acid-sensitive functional groups.

  • Stir vigorously for 4–6 hours.

  • Quench with aqueous

    
    , extract with DCM.
    
  • Result: Quantitative conversion to the sulfone (

    
    ) .
    

Step 3: Displacement (The "Release")

  • Dissolve the sulfone in dry Dioxane or DMF.

  • Add the nucleophile (1.1 equiv).

    • Note: No base is usually needed if the nucleophile is an amine, as the sulfinate byproduct is neutral/weakly acidic.

  • Stir at Room Temperature .

  • Observation: Reaction is often complete in <30 mins.

Protocol B: Regioselective C4 Displacement of 2,4-Dichloroquinazoline

Use Case: Standard synthesis of kinase inhibitor scaffolds.

  • Cooling is Critical: Dissolve 2,4-dichloroquinazoline in THF and cool to -78°C or -40°C .

    • Reasoning: At RT, highly reactive amines may attack C2 (minor byproduct). Low temp maximizes the kinetic preference for C4 (LUMO control).

  • Base Addition: Add DIPEA (1.2 equiv) followed by the amine (1.0 equiv) dropwise.

  • Controlled Warming: Allow to warm to 0°C over 2 hours. Do not heat.

  • Workup: Pour into water. The C4-substituted product usually precipitates as a solid.

References

  • Kinetic Studies of 6-Halopurine Nucleosides: Liu, J. et al. BYU ScholarsArchive, 2011. (Detailed kinetic data on F vs Cl vs I in purine systems).

  • Regioselectivity in Quinazolines:Journal of Medicinal Chemistry, "Structure-Activity Relationships of 4-Anilinoquinazolines". (Establishes C4 selectivity).
  • The Sulfonyl Group Dance: Beilstein Journal of Organic Chemistry, "Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium", 2024.[2]

  • Leaving Group Effects in :Journal of Physical Organic Chemistry, "Element effects in nucleophilic aromatic substitution". (Theoretical basis for F > Cl).
  • Comparative Reactivity of Pyrimidines:ChemicalBook, "2-Chloropyrimidine Reactivity Profile".

    
     rate enhancement vs chlorobenzene). 
    

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 7-Chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 69555-14-2 | Formula: C₆H₃ClN₂S | Mol. Weight: 170.62 g/mol

Part 1: Executive Safety Strategy

The "Why" Behind the Protocol As a Senior Application Scientist, I advise treating 7-Chlorothieno[3,2-d]pyrimidine not merely as a generic chemical building block, but as a high-value pharmaceutical intermediate with dual-risk potential .

  • Reactivity Risk (Hydrolysis): The C-Cl bond in the pyrimidine ring is electronically activated. Upon contact with mucosal moisture (eyes, respiratory tract) or perspiration, it is susceptible to hydrolysis, potentially releasing hydrochloric acid (HCl) in situ. This turns a simple "irritant" into a chemical burn hazard.

  • Bioactivity Risk (The "Unknown"): This scaffold is a privileged structure in kinase inhibitor development (e.g., similar to the core of Vismodegib). Until specific toxicology rules it out, you must handle it as a suspected bioactive agent .

The Golden Rule: Protect the scientist from the chemical, and protect the chemical from the scientist (moisture).

Part 2: Engineering Controls & PPE Selection

The hierarchy of controls dictates that PPE is the last line of defense. However, for solid-phase pharmaceutical intermediates, it is critical for preventing cross-contamination and sensitization.

2.1 Engineering Controls (Primary Barrier)
  • Handling: All open-vessel manipulations (weighing, dispensing) must occur inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an ionizing bar or antistatic gun during weighing. Thienopyrimidines are often crystalline solids that build static charge, leading to "flying powder" that bypasses standard airflow capture.

2.2 PPE Technical Specifications (Secondary Barrier)
PPE CategoryMinimum RequirementTechnical Justification
Hand Protection Double Gloving (Nitrile) Outer: 5 mil (0.12 mm) Nitrile. Inner: 4 mil Nitrile (contrast color). Reason: Chlorinated heterocycles can permeate thin latex. Double gloving visualizes tears and prevents skin contact with hydrolyzed acid byproducts.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for fine powders. Goggles seal the eyes from airborne dust that creates HCl upon contact with tear fluid.
Respiratory N95 (if outside hood) If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the absolute minimum. A P100 half-mask is preferred for fine milling.
Body Defense Lab Coat + Tyvek Sleeves Standard cotton lab coats absorb powders. Use disposable Tyvek sleeves to cover the wrist gap between glove and coat cuff.
Part 3: Operational Workflow & Visualization
3.1 Risk Assessment & PPE Decision Logic

This logic gate ensures you are correctly equipped before opening the bottle.

PPE_Logic Start Start: Handling 7-Chlorothieno[3,2-d]pyrimidine Q1 Is the chemical in solid/powder form? Start->Q1 Q2 Is a Fume Hood available? Q1->Q2 Yes Action_Standard Standard Protocol: Nitrile Gloves (Double) + Lab Coat + Safety Glasses Q2->Action_Standard Yes (Sash < 18 inches) Action_Enhanced ENHANCED Protocol: + Splash Goggles + Tyvek Sleeves + N95/P100 Respirator Q2->Action_Enhanced No (Open Bench) Final Ready for Synthesis Action_Standard->Final Proceed Action_Enhanced->Final Proceed

Figure 1: Decision matrix for selecting PPE based on engineering control availability. Note that "Open Bench" handling triggers the highest level of respiratory and eye protection.

3.2 Step-by-Step Handling Protocol

Step 1: Preparation (The "Clean" Zone)

  • Don PPE before entering the designated weighing area.

  • Inspect gloves for pinholes (inflate with air if necessary).

  • Scientist Tip: Pre-weigh your solvent in the reaction vessel. Adding the solid to the solvent reduces dust generation compared to adding solvent to the solid.

Step 2: Weighing & Transfer

  • Open the container only inside the hood.

  • Use a disposable anti-static weighing boat.

  • Critical: If the powder clumps, do not crush it aggressively in an open boat. This ejects particulates. Close the container and gently tumble it, or crush inside a closed bag.

Step 3: Decontamination (The "Dirty" Zone)

  • Wipe down the balance and surrounding area with a tissue dampened with Acetone or Methanol .

    • Why? 7-Chlorothieno[3,2-d]pyrimidine has limited solubility in water. Water alone may just smear the compound; an organic solvent ensures solubilization and removal.

  • Dispose of the wipe in the Solid Hazardous Waste bin, not the trash.

Part 4: Emergency Response & Disposal
4.1 Accidental Exposure
  • Eye Contact: Immediately flush with water for 15 minutes .[1][2][3] Do not rub. The mechanical abrasion of the crystal combined with acid hydrolysis causes severe damage.

  • Skin Contact: Wash with soap and water.[1][2][3] If redness persists (delayed sensitization), seek medical attention.

  • Spill Cleanup:

    • Cover spill with a damp paper towel (to prevent dust).

    • Scoop up material.

    • Wipe surface with acetone.

4.2 Disposal Strategy

This compound is a halogenated organic. It must never go down the drain.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Chemical Solid"Solid Waste: 7-Chlorothieno[3,2-d]pyrimidine (Irritant, Halogenated)"
Liquid Waste Halogenated Organic"Halogenated Solvent Waste" (Segregate from non-halogenated to reduce disposal costs)
Part 5: Scientific Context (Pathway Visualization)

Understanding where this chemical fits helps you respect the hazard. It is often used to synthesize inhibitors for the Hedgehog signaling pathway (e.g., Smoothened inhibitors).

Synthesis_Flow Start 7-Chlorothieno[3,2-d]pyrimidine (Starting Material) Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 + Amine/Aniline Inter Functionalized Intermediate Step1->Inter Target Kinase Inhibitor (e.g., Vismodegib Analog) Inter->Target Optimization

Figure 2: Typical synthetic utility. The reactivity that makes it a great starting material (SNAr susceptibility) is exactly what makes it hazardous to biological tissue.

Part 6: References
  • PubChem. (n.d.). 7-Chloro-6-methylthieno[3,2-d]pyrimidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance. United States Department of Labor.[2] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
7-Chlorothieno[3,2-d]pyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.